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  • Product: 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1152880-93-7

Core Science & Biosynthesis

Foundational

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid synthesis route

An In-Depth Technical Guide to the Synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Abstract This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 5-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery and agrochemical research. The pyrazole scaffold is a privileged structure found in numerous blockbuster drugs, underscoring the importance of efficient and robust synthetic routes to its derivatives.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols. We will explore a robust, three-step synthetic pathway, beginning with the formation of a key β-ketoester intermediate, followed by a regioselective cyclocondensation to construct the pyrazole core, and culminating in the final saponification to yield the target carboxylic acid. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important molecule.

Strategic Analysis: A Retrosynthetic Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The structure of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid lends itself to a clear retrosynthetic analysis, which informs our forward-synthesis plan.

The most logical disconnections are the C-N bonds forming the pyrazole ring and the carboxylic acid functional group, which can be derived from a more stable ester precursor. This leads to a classical and highly effective approach: the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2]

G Target 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Ester Ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Target->Ester Functional Group Interconversion (Hydrolysis) Precursors Key Precursors Ester->Precursors Hydrazine (4-Fluorophenyl)hydrazine Ketoester Ethyl 2-(ethoxymethylene)-3-oxopentanoate

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials: (4-fluorophenyl)hydrazine and a suitable 1,3-dicarbonyl equivalent, ethyl 2-(ethoxymethylene)-3-oxopentanoate . The forward synthesis will therefore focus on constructing this key ketoester and then executing the cyclocondensation and hydrolysis steps.

The Synthetic Pathway: From Precursors to Final Product

The selected pathway is a robust and scalable three-step sequence that provides excellent control over regiochemistry and yields a high-purity final product.

Figure 2: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

The first critical step is the synthesis of the activated 1,3-dicarbonyl precursor. This is achieved by reacting ethyl 3-oxopentanoate (ethyl propionylacetate) with triethyl orthoformate in the presence of acetic anhydride.

Causality and Mechanism: Triethyl orthoformate serves as a synthon for a formyl group. In the presence of acetic anhydride, which acts as a water scavenger and activating agent, a reactive ethoxy-diacetoxy-methane intermediate is formed. This electrophile readily reacts with the enol form of the ethyl 3-oxopentanoate at the central carbon, followed by elimination, to yield the thermodynamically stable enol ether product. This intermediate is primed for reaction with a dinucleophile like hydrazine.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-oxopentanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure using a rotary evaporator.

  • The resulting crude oil, ethyl 2-(ethoxymethylene)-3-oxopentanoate, is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This is the core ring-forming step, a classic cyclocondensation reaction. The synthesized ketoester intermediate is reacted with (4-fluorophenyl)hydrazine in an acidic medium.

Causality and Mechanism: The reaction proceeds via initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the keto group, or via a Michael-type addition to the enone system. Following this initial addition, intramolecular cyclization occurs by the attack of the second hydrazine nitrogen onto the remaining carbonyl (or its equivalent), followed by dehydration to yield the aromatic pyrazole ring. Glacial acetic acid serves as both the solvent and the acid catalyst, facilitating the condensation and subsequent dehydration steps.

Regioselectivity: The reaction of an unsymmetrical precursor like ethyl 2-(ethoxymethylene)-3-oxopentanoate with (4-fluorophenyl)hydrazine can potentially form two regioisomers. However, the reaction is highly regioselective. The initial attack of the substituted nitrogen of the hydrazine typically occurs at the more sterically accessible and electronically favorable position, leading predominantly to the desired 1,5-disubstituted pyrazole isomer.

G Start Ketoester + Hydrazine Add Nucleophilic Addition/ Michael Addition Start->Add H⁺ catalyst Cyclize Intramolecular Cyclization Add->Cyclize Dehydrate Dehydration (Aromatization) Cyclize->Dehydrate -H₂O Product Pyrazole Ester Product Dehydrate->Product

Figure 3: Simplified mechanism of pyrazole formation.

Experimental Protocol:

  • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate (1.0 eq) from Step 1 in glacial acetic acid in a round-bottom flask.

  • Add (4-fluorophenyl)hydrazine hydrochloride (1.05 eq) to the solution. If using the free base, an equivalent of acid is still recommended.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and any inorganic salts.

  • The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 3: Saponification to 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification procedure.[4]

Causality and Mechanism: The reaction is a base-catalyzed hydrolysis. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The ethoxide deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.

Experimental Protocol:

  • Suspend the ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) until the reaction is complete (typically 2-4 hours), as indicated by the dissolution of the starting material and confirmed by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

  • The carboxylic acid will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the final product, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Data Summary and Characterization

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Key Analytical Data (Expected)
Ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₄H₁₅FN₂O₂262.2875-85¹H NMR: δ ~1.2-1.4 (t, 6H, 2xCH₃), ~2.8 (q, 2H, CH₂), ~4.3 (q, 2H, OCH₂), ~7.2-7.5 (m, 4H, Ar-H), ~7.9 (s, 1H, pyrazole-H). MS (ESI+): m/z 263.1 [M+H]⁺.
5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid C₁₂H₁₁FN₂O₂ 234.23 90-98 ¹H NMR: δ ~1.2 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂), ~7.2-7.5 (m, 4H, Ar-H), ~8.0 (s, 1H, pyrazole-H), ~12.5 (br s, 1H, COOH). MS (ESI-): m/z 233.1 [M-H]⁻.

Note: NMR chemical shifts (δ) are approximate and reported in ppm. Actual values may vary depending on the solvent and instrument.

Alternative Synthetic Considerations

While the presented three-step route is robust and reliable, other strategies exist for the synthesis of substituted pyrazole-4-carboxylic acids.

  • Multicomponent Reactions (MCRs): One-pot syntheses involving the reaction of an aldehyde, a hydrazine derivative, and a β-ketoester can provide rapid access to pyrazole structures, often with high atom economy.

  • Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the 4-position of a pre-formed pyrazole ring. The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid.[5][6] This approach is useful if the C4-substituent is introduced later in the synthesis.

  • Synthesis from other Heterocycles: It is sometimes possible to synthesize pyrazoles via the ring-transformation of other heterocycles, such as isoxazoles, upon treatment with hydrazine.[6]

The choice of synthetic route ultimately depends on factors such as starting material availability, desired scale, and the need for specific substitution patterns.

Conclusion

The synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a well-established, three-step sequence. This guide has detailed a reliable pathway that proceeds via the formation of an activated β-ketoester, followed by a regioselective Knorr cyclocondensation and subsequent ester hydrolysis. The provided protocols are grounded in established chemical principles and are designed to be reproducible and scalable. By understanding the causality behind each experimental step, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogues, furthering the development of novel therapeutics and agrochemicals.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (2006). Arkivoc. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (2015). SID. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
  • Method for preparing pyrazolecarboxylic acid and derivatives. (1990).
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1987). PubMed. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2007). ResearchGate. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2013). ResearchGate. [Link]

  • 5-ethyl-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Chemical Supplier. [Link]

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin 2 Receptor Antagonist. (2014). American Chemical Society. [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

  • Synthesis of Carboxylic Acids. Course Hero. [Link]

Sources

Exploratory

physicochemical properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Introduction 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole carb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Introduction

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole carboxylic acid class of heterocyclic compounds. This family of molecules is a cornerstone in medicinal chemistry and materials science, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific structural motifs of the target compound—a pyrazole core, a fluorophenyl group, and a carboxylic acid—suggest its potential as a valuable intermediate or active molecule in drug discovery and development. The fluorophenyl group, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

This guide provides a detailed examination of the core . We will synthesize available data and, where experimental values are not published, describe the authoritative, field-proven methodologies for their determination. This document is intended for researchers and scientists in drug development, offering both foundational data and practical protocols for characterization.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These identifiers and physical constants are critical for sample sourcing, analytical method development, and regulatory documentation.

PropertyValueSource
IUPAC Name 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidN/A
CAS Number 1152880-93-7[2]
Molecular Formula C₁₂H₁₁FN₂O₂[2]
Molecular Weight 234.22 g/mol [2]
Canonical SMILES CCC1=C(C(=O)O)C=NN1C2=CC=C(F)C=C2N/A
InChI InChI=1S/C12H11FN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)[2]
Appearance White powder (predicted based on related compounds)[3]

Solubility, Lipophilicity, and Ionization: The Pillars of Bioavailability

The therapeutic efficacy of any potential drug candidate is profoundly influenced by its ability to be absorbed, distributed, metabolized, and excreted (ADME). The properties of aqueous solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are primary determinants of this behavior.

Aqueous Solubility

The internationally recognized standard for determining water solubility is the OECD Guideline 105.[4][5][6] The Flask Method, suitable for compounds with solubility above 10⁻² g/L, is the most appropriate approach.[6][7] The core principle is to create a saturated solution at a controlled temperature and then measure the concentration of the dissolved substance.

Methodology:

  • Preliminary Test: A small amount of the substance is stirred in water at 20°C for 24 hours to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: An excess amount of the compound, as determined from the preliminary test, is added to a known volume of deionized water in a stoppered flask.

  • Agitation: The flask is agitated in a constant temperature bath, maintained at 20 ± 0.5 °C, until equilibrium is reached.[6] This can take from 24 to 48 hours. Multiple time points should be sampled to confirm that the concentration has plateaued.

  • Phase Separation: The suspension is allowed to settle. To separate the solid and aqueous phases without disturbing the equilibrium, centrifugation at a controlled temperature is the preferred method. Filtration may be used but carries a risk of adsorption to the filter material.

  • Quantification: The concentration of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to water in flask B Agitate in constant temp bath (20°C) until equilibrium A->B Known volume C Centrifuge sample at 20°C B->C Confirm equilibrium D Collect clear aqueous supernatant C->D E Analyze concentration via validated HPLC-UV D->E Inject sample F Calculate Solubility (g/L) E->F

Caption: OECD 105 Flask Method Workflow for Solubility.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the octanol-water partition coefficient (logP). This parameter is a key predictor of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. A logP value between 1 and 3 is often considered optimal for oral drug absorption.

The "gold standard" for logP determination is the shake-flask method, as described in OECD Guideline 117.[8] It directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a separation period.

  • Sample Preparation: A known amount of the test compound is dissolved in either the water-saturated octanol or the octanol-saturated water, depending on its predicted solubility. The initial concentration should be low enough to avoid aggregation.

  • Partitioning: The solution is added to the second, immiscible phase in a separatory funnel or vial. The recommended volume ratio of octanol to water is typically 1:1, but can be adjusted for compounds with very high or low logP values.

  • Equilibration: The mixture is vigorously shaken at a constant temperature (e.g., 25°C) until equilibrium is achieved. This is confirmed by measuring the concentration in one or both phases at different time points until the value is constant.

  • Phase Separation: The two phases are separated by centrifugation to prevent emulsion formation.[9]

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

G A 1. Prepare mutually saturated n-octanol and water B 2. Dissolve compound in one phase (e.g., water) A->B C 3. Combine phases and shake to equilibrate B->C D 4. Separate phases via centrifugation C->D E 5. Measure [Compound] in octanol phase (Coct) D->E F 6. Measure [Compound] in aqueous phase (Caq) D->F G 7. Calculate logP = log(Coct / Caq) E->G F->G

Caption: Shake-Flask Method Workflow for logP Determination.

Acid Dissociation Constant (pKa)

The carboxylic acid moiety on the molecule is ionizable. The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. This property is paramount, as the ionization state of a molecule dictates its solubility, lipophilicity, and ability to interact with biological targets.

Potentiometric titration is a highly accurate and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.

Methodology:

  • Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. An electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery. The system is blanketed with an inert gas (e.g., nitrogen) to exclude atmospheric CO₂.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M KOH) is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the recorded pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This is typically found at the midpoint of the steepest part of the curve.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. While specific spectra for this compound are not published, the following section details the expected signals based on its constituent functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl Group: A triplet signal (integration 3H) around 1.2-1.4 ppm for the -CH₃ group and a quartet signal (integration 2H) around 2.6-2.8 ppm for the -CH₂- group.

    • Pyrazole Proton: A singlet (integration 1H) further downfield, likely in the 7.5-8.5 ppm region, corresponding to the C-H proton on the pyrazole ring.

    • Fluorophenyl Group: Two distinct signals, appearing as doublets of doublets or multiplets, in the aromatic region (7.0-8.0 ppm), integrating to 2H each. The coupling to the fluorine atom will further split these signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Approximately 12 distinct carbon signals are expected.

    • Carboxylic Acid Carbonyl: A signal in the 160-170 ppm range.

    • Aromatic/Pyrazole Carbons: Multiple signals between 110-150 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

    • Ethyl Group: Two aliphatic signals, one for the -CH₂- group (around 20-30 ppm) and one for the -CH₃ group (around 10-15 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.

    • C=N and C=C Stretches: Medium intensity bands in the 1450-1650 cm⁻¹ region from the pyrazole and phenyl rings.

    • C-F Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak.

    • Positive Mode [M+H]⁺: at m/z 235.09

    • Negative Mode [M-H]⁻: at m/z 233.07

Conclusion

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a molecule with significant potential, positioned at the intersection of proven pharmacophores. Its physicochemical profile, governed by the interplay between the ionizable carboxylic acid, the lipophilic ethyl and fluorophenyl groups, and the heterocyclic pyrazole core, dictates its behavior in both chemical and biological systems. This guide has provided its core identity and outlined the authoritative, standardized protocols necessary for a full and robust characterization. The experimental determination of its solubility, pKa, and logP are critical next steps for any research program aiming to leverage this compound for drug development or advanced material applications.

References

  • Vertex AI Search. (2026). 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Chem-Impex. (n.d.). Ethyl 1-(4-fluorophenyl)
  • Chem-Impex. (n.d.).
  • MDPI. (n.d.). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid.
  • PubChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • ResearchGate. (n.d.).
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Encyclopedia.pub. (2022).
  • Situ Biosciences. (n.d.).
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Scymaris. (n.d.).
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

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Foundational

Structural Elucidation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a substituted N-arylpyrazole carboxylic acid of interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a substituted N-arylpyrazole carboxylic acid of interest in medicinal and agrochemical research. While this molecule serves as a representative example, the principles and methodologies detailed herein are broadly applicable to the structural characterization of novel heterocyclic compounds. This document outlines a plausible synthetic route and delves into the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we provide a detailed, field-tested protocol, an explanation of the underlying principles, and a prediction of the expected spectral data, substantiated by established spectroscopic principles and data from analogous structures. The causality behind experimental choices and the self-validating nature of the combined analytical approach are emphasized to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction

Substituted pyrazole carboxylic acids are a significant class of heterocyclic compounds, frequently investigated for their diverse biological activities. The specific arrangement of substituents on the pyrazole core can profoundly influence their pharmacological and physicochemical properties. The title compound, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₂H₁₁FN₂O₂, Molecular Weight: 234.23 g/mol ), incorporates several key structural motifs: a pyrazole heterocycle, an N-aryl linkage with a fluorine substituent, an ethyl group, and a carboxylic acid function. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation, including structure-activity relationship (SAR) studies and preclinical development. This guide presents a systematic approach to achieving this confirmation.

Proposed Synthesis

A robust and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the target molecule, a plausible pathway involves the reaction of (4-fluorophenyl)hydrazine with ethyl 2-formylbutanoate, followed by hydrolysis of the resulting ester.

Synthetic Workflow

The proposed two-step synthesis is outlined below. The initial condensation reaction forms the pyrazole ring, and the subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.

Synthetic_Workflow Reactant1 Ethyl 2-formylbutanoate Step1 Knorr Condensation (e.g., Acetic Acid, Ethanol, Reflux) Reactant1->Step1 Reactant2 (4-fluorophenyl)hydrazine Reactant2->Step1 Intermediate Ethyl 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Step2 Ester Hydrolysis (e.g., NaOH, H₂O/EtOH, then H⁺) Intermediate->Step2 Product 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylic acid Step1->Intermediate Step2->Product NMR_Interpretation_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H_COOH ~12.5 ppm (br s, 1H) Structure Confirmed Structure: 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylic acid H_COOH->Structure Carboxylic Acid H_PyH ~8.0 ppm (s, 1H) H_PyH->Structure Pyrazole H-3 H_ArH ~7.2-7.6 ppm (m, 4H) H_ArH->Structure Fluorophenyl Ring H_Et ~2.8 ppm (q, 2H) ~1.2 ppm (t, 3H) H_Et->Structure Ethyl Group C_COOH ~165 ppm C_COOH->Structure C_Py ~145, 140, 110 ppm C_Py->Structure Pyrazole Core C_Ar ~162 (d), 134 (d) 128 (d), 116 (d) C_Ar->Structure C-F Coupling Confirms Fluorophenyl C_Et ~20, 13 ppm C_Et->Structure MS_Fragmentation M [M]⁺· m/z = 234 F1 [M - OH]⁺ m/z = 217 M->F1 - ·OH F2 [M - COOH]⁺ m/z = 189 M->F2 - ·COOH F3 [C₆H₄F]⁺ m/z = 95 M->F3 Fragmentation

Sources

Exploratory

A Spectroscopic Guide to 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to fully characterize the molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Molecular Structure

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, with the molecular formula C₁₂H₁₁FN₂O₂, is a substituted pyrazole derivative.[1][2] The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, and understanding the precise structural features through spectroscopy is paramount for its development as a potential therapeutic agent.[3][4][5] This guide will systematically dissect the predicted spectroscopic data to confirm the connectivity and chemical environment of each atom within the molecule.

Below is a diagram illustrating the molecular structure and numbering scheme that will be referenced throughout this guide.

Caption: Molecular Structure of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as protic solvents may lead to the exchange of the carboxylic acid proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Obtain a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): For definitive assignments, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.[6]

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the ethyl, pyrazole, fluorophenyl, and carboxylic acid protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12-13Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift.[7]
~8.0Singlet1HH3 (pyrazole)The proton on the pyrazole ring is in an electron-deficient environment and is expected to resonate downfield.[8][9]
~7.6-7.8Multiplet2HH2', H6' (phenyl)These protons are ortho to the pyrazole nitrogen and will be deshielded.
~7.2-7.4Multiplet2HH3', H5' (phenyl)These protons are meta to the pyrazole nitrogen and ortho to the fluorine, showing complex splitting.
~2.8Quartet2HCH₂ (ethyl)The methylene protons are adjacent to a methyl group, resulting in a quartet.
~1.3Triplet3HCH₃ (ethyl)The methyl protons are adjacent to a methylene group, resulting in a triplet.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton.

Chemical Shift (δ, ppm) Assignment Rationale
~165-175C=O (carboxyl)The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[7]
~160-165 (d)C4' (phenyl)The carbon directly bonded to fluorine will appear as a doublet due to ¹JCF coupling.
~140-150C5 (pyrazole)The carbon bearing the ethyl group.
~135-145C3 (pyrazole)The carbon with the attached proton.
~125-130 (d)C2', C6' (phenyl)Carbons ortho to the fluorine will show coupling.
~115-120 (d)C3', C5' (phenyl)Carbons meta to the fluorine will also exhibit coupling.
~110-120C4 (pyrazole)The carbon attached to the carboxylic acid.
~20-25CH₂ (ethyl)Aliphatic methylene carbon.
~10-15CH₃ (ethyl)Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group Rationale
2500-3300Broad, StrongO-H stretchCarboxylic AcidThe O-H stretching vibration of a carboxylic acid is characteristically very broad due to hydrogen bonding.[7][10][11][12]
~3100Weak-MediumC-H stretchAromatic (pyrazole, phenyl)C-H stretching vibrations on sp² hybridized carbons appear just above 3000 cm⁻¹.[13]
2850-2960MediumC-H stretchAliphatic (ethyl)C-H stretching vibrations on sp³ hybridized carbons appear just below 3000 cm⁻¹.
1680-1720Strong, SharpC=O stretchCarboxylic AcidThe carbonyl stretch is a very strong and sharp absorption. Conjugation with the pyrazole ring may lower the frequency.[7][12][14]
~1600, ~1500MediumC=C stretchAromatic (pyrazole, phenyl)Characteristic aromatic ring stretching vibrations.
1200-1300StrongC-O stretchCarboxylic AcidThe C-O single bond stretch in a carboxylic acid is typically strong.[11]
~1220StrongC-F stretchAryl-FluorideThe C-F stretching vibration is typically a strong band in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for generating fragments and providing structural information.

  • Instrumentation: Analyze the sample using a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system.

Mass Spectral Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of weaker bonds.

fragmentation M [C12H11FN2O2]+• m/z = 234 F1 [M - COOH]+• m/z = 189 M->F1 - •COOH F2 [M - C2H5]+• m/z = 205 M->F2 - •C2H5 F4 [C6H4F]+• m/z = 95 M->F4 - C5H6N2O2 F3 [C7H4FN2]+• m/z = 147 F1->F3 - C2H4

Caption: Predicted major fragmentation pathways for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Predicted Key Fragments:

m/z Proposed Fragment Formula Notes
234Molecular Ion [M]⁺[C₁₂H₁₁FN₂O₂]⁺Confirms the molecular weight of the compound.
205[M - C₂H₅]⁺[C₁₀H₆FN₂O₂]⁺Loss of the ethyl group.
189[M - COOH]⁺[C₁₁H₁₁FN₂]⁺Loss of the carboxylic acid group as a radical.
147[C₇H₄FN₂]⁺A fragment likely containing the fluorophenyl-pyrazole core.
95[C₆H₄F]⁺[C₆H₄F]⁺The fluorophenyl cation is a common and stable fragment.

The fragmentation pattern is a characteristic fingerprint of the molecule. The initial ionization produces the molecular ion, which then undergoes fragmentation to form more stable ions.[15] The loss of the ethyl and carboxylic acid groups are expected primary fragmentation pathways.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The predicted data and their interpretations presented in this guide offer a clear and logical pathway for the characterization of this and related novel compounds. By understanding the fundamental principles behind these spectroscopic techniques, researchers can confidently determine molecular structures, which is a critical step in the drug discovery and development process.

References

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  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

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  • Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
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Foundational

Harnessing the Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Guide to Evaluating Biological Activity

An In-depth Technical Guide for Researchers Abstract The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] When functio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] This guide provides drug development professionals with a technical framework for exploring this chemical space. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), and provide validated, step-by-step protocols for assessing their therapeutic potential. This document is structured to serve not as a rigid template, but as a dynamic, logic-driven exploration of the topic, grounded in established scientific principles.

The Pyrazole Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The versatility of the pyrazole carboxylic acid core stems from several key physicochemical properties. The aromatic pyrazole ring is relatively stable in vivo and can participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid group provides a critical anchor point for interacting with key residues in enzyme active sites or receptors, often acting as a hydrogen bond donor and acceptor.

The true power of this scaffold lies in its synthetic tractability. The pyrazole ring can be substituted at multiple positions (N1, C3, C4, and C5), allowing for the systematic modulation of a derivative's steric, electronic, and lipophilic properties. This fine-tuning is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Key Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is paramount. For pyrazole derivatives, several general SAR principles have emerged:

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring significantly influences selectivity and potency. For instance, in the famed COX-2 inhibitor Celecoxib, a 4-sulfamoylphenyl group at the N1 position is crucial for its selective binding to the COX-2 isozyme.[6][7]

  • C3 and C5-Substitutions: Aryl groups at these positions are common. The nature and substitution pattern of these rings can dramatically alter activity. For example, a para-substituted phenyl ring at the C5 position and a trifluoromethyl group at C3 are key features of Celecoxib.[6][8]

  • C4-Substitution: Modification at the C4 position can modulate the molecule's conformation and interaction with the target protein.

  • Carboxylic Acid/Amide Moiety: While the carboxylic acid is a key feature, its conversion to bioisosteres like carboxamides can enhance cell permeability and alter the binding mode.[9][10] For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was identified as a potent cannabinoid receptor antagonist, where the carboxamide is essential for activity.[8][9]

The logical flow for investigating a new series of pyrazole carboxylic acid derivatives is visualized below.

G cluster_0 Conceptualization & Synthesis cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening (In Vivo) cluster_3 Lead Optimization A Design Library based on SAR B Chemical Synthesis A->B C High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) B->C D Hit Identification (Potency & Selectivity) C->D Data Analysis E Animal Model of Disease (e.g., Paw Edema, Xenograft) D->E F Efficacy & Preliminary Toxicity E->F Observation & Measurement G Iterative SAR Studies F->G Refine Structure G->A Feedback Loop H ADME/Tox Profiling G->H

Caption: Drug discovery workflow for pyrazole derivatives.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[11][12] The discovery of two isoforms, COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation), paved the way for developing selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than traditional NSAIDs.[7][11]

Celecoxib, a diaryl-substituted pyrazole, is the archetypal selective COX-2 inhibitor.[6][13][14] Its sulfonamide moiety inserts into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, conferring its selectivity.[11]

G cluster_cox AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) COX1->PGs_H PGs_I Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->PGs_I NSAID Traditional NSAIDs (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits Pyrazole Pyrazole Carboxylic Acid Deriv. (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Mechanism of selective COX-2 inhibition.

In Vivo Evaluation: Carrageenan-Induced Rat Paw Edema

This is a classic, reliable model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[15][16][17] The causality is direct: carrageenan injection induces a biphasic inflammatory response, and an effective drug will suppress the resulting edema.

Experimental Protocol:

  • Animal Preparation: Use male Wistar rats (150-200g). Acclimatize animals for at least 7 days. Fast them overnight before the experiment with free access to water.

  • Grouping: Divide animals into at least four groups (n=6 per group):

    • Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Reference drug (e.g., Indomethacin, 10 mg/kg).

    • Group III (Test Compound): Pyrazole derivative at dose X.

    • Group IV (Test Compound): Pyrazole derivative at dose Y.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This self-validating step ensures that subsequent changes are accurately quantified against a true baseline.

  • Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: A Multifaceted Approach

Pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[2][18][19] Their structural versatility allows for the design of inhibitors targeting specific signaling pathways that are dysregulated in cancer.

In Vitro Evaluation: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[20][21] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Experimental Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HGC27 for gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[10][20] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

  • Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20] This allows for the formazan crystals to form within viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound ID Target Cell Line IC₅₀ (µM) Reference
Derivative 29HGC27 (Gastric)0.031 ± 0.007[10]
Derivative 34dHeLa (Cervical)10.41 ± 0.217[2]
Derivative 34dDU-145 (Prostate)10.77 ± 0.124[2]
Derivative 50h786-0 (Renal)9.9 ± 1.33 µg/mL[2]

Table 1: Example IC₅₀ values of pyrazole derivatives against various cancer cell lines.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole carboxylic acid derivatives have shown significant potential as both antibacterial and antifungal agents.[5][22][23][24]

In Vitro Evaluation: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26] The broth microdilution method is a standardized, efficient way to determine MIC values for a panel of microbes.[27][28][29]

Experimental Protocol:

  • Microorganism Preparation: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[23][24] Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by adding a viability indicator like resazurin.

Compound ID Microorganism Strain Type MIC (µg/mL) Reference
Derivative 2hS. aureusGram-positive6.25[30]
Derivative 2hB. subtilisGram-positive6.25[30]
Nitro-pyrazoleB. cereusGram-positive128[5]

Table 2: Example MIC values of pyrazole derivatives against bacterial strains.

Future Perspectives and Challenges

The field of pyrazole carboxylic acid derivatives is rich with opportunity. The development of dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) offers a promising strategy for enhanced anti-inflammatory effects.[16] In oncology, conjugating these derivatives to targeting moieties could improve tumor specificity and reduce systemic toxicity. However, challenges remain. Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly solubility and bioavailability, is often a critical hurdle. Furthermore, thorough off-target profiling is essential to ensure the safety of these potent molecules as they advance toward clinical application. Continued exploration of this versatile scaffold, guided by the principles and protocols outlined herein, will undoubtedly yield the next generation of therapeutics.

References

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant therapeutic agents.[1] This technical guide provides a comprehensive, in-depth explor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant therapeutic agents.[1] This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of a specific pyrazole derivative, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. We will navigate the multifaceted computational methodologies that are pivotal in modern drug discovery and development. This document is tailored for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our approach is grounded in scientific integrity, ensuring that each described methodology is robust and validated. We will delve into target identification, molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET prediction. Each section is meticulously referenced to authoritative sources, providing a self-validating framework for your research endeavors.

Introduction: The Significance of Pyrazole Derivatives and In Silico Modeling

Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] The specific molecule of interest, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, possesses a unique combination of a pyrazole core, an ethyl group, a fluorophenyl substituent, and a carboxylic acid moiety. These features suggest its potential as a modulator of various biological targets. The fluorophenyl group, in particular, can enhance biological activity.[4]

In silico modeling has revolutionized the drug discovery process, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[5][6] By leveraging computational power, we can predict the interactions of small molecules with biological targets, assess their pharmacokinetic properties, and refine their structures for optimal efficacy and safety. This guide will provide a detailed roadmap for the comprehensive in silico evaluation of our lead compound.

Target Identification: Unraveling the Biological Landscape

The initial and most critical step in our in silico journey is the identification of a plausible biological target for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The pyrazole core is a known inhibitor of several enzymes, with Dihydroorotate Dehydrogenase (DHODH) being a particularly well-documented target for pyrazole-based compounds.[7][8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer, immunosuppressive, and antiviral agents.[8][9] Therefore, for the purpose of this guide, we will focus on human Dihydroorotate Dehydrogenase (hDHODH) as our primary biological target.

The Computational Modeling Workflow: A Holistic Approach

Our in silico investigation will follow a multi-step, integrated workflow designed to provide a comprehensive understanding of the interaction between our pyrazole derivative and hDHODH. This workflow is designed to be iterative, allowing for refinement and optimization at each stage.

In Silico Modeling Workflow Overall In Silico Modeling Workflow Target_ID Target Identification (hDHODH) Protein_Prep Protein Preparation (hDHODH Structure) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid) Docking Molecular Docking Ligand_Prep->Docking QSAR QSAR Modeling Ligand_Prep->QSAR ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Data Analysis & Interpretation MD_Sim->Analysis QSAR->Analysis ADMET->Analysis MD Simulation Workflow Molecular Dynamics Simulation Workflow System_Prep System Preparation (Protein-Ligand Complex in Solvent) Minimization Energy Minimization System_Prep->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendance of a Privileged Scaffold In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a uniquely versati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a uniquely versatile and pharmacologically significant scaffold.[1] Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, pyrazole and its derivatives have become foundational building blocks in modern medicinal chemistry.[2][3] First identified in the late 19th century, the journey of pyrazole from a laboratory curiosity to a cornerstone of blockbuster drugs is a testament to its remarkable chemical properties and biological promiscuity.[4][5]

The structural features of the pyrazole ring—specifically the "pyrrole-like" hydrogen-bond-donating N-1 atom and the "pyridine-like" hydrogen-bond-accepting N-2 atom—confer upon it the ability to engage in diverse interactions with biological targets.[6][7] This adaptability has led to the development of a wide array of therapeutics. The United States Food and Drug Administration (FDA) has approved over 50 pyrazole-containing medicines, with a significant surge in approvals since 2011.[6] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex), the anticancer agent Crizotinib, and the anticoagulant Apixaban (Eliquis), highlighting the scaffold's role in treating a broad spectrum of clinical conditions.[8][9][10] This guide provides a comprehensive exploration of the history, synthesis, and profound impact of novel pyrazole compounds in the field of drug discovery.

A Historical Retrospective: From Dyes to Drugs

The story of pyrazole begins in 1883 with German chemist Ludwig Knorr.[4][5] In his work, Knorr achieved the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine, which led to the creation of Antipyrine, one of the earliest synthetic analgesics and antipyretics.[4][11] Shortly after, in 1889, Hans von Pechmann synthesized the parent pyrazole compound.[4]

Initially, the applications of pyrazoles were largely in the dye industry, with compounds like Tartrazine being used as a yellow food dye.[12] However, the therapeutic potential demonstrated by Antipyrine spurred further investigation into the medicinal properties of this heterocyclic family. Over the following decades, the field expanded from simple analgesics to include a diverse range of pharmacological agents, cementing the pyrazole core as a "privileged scaffold" in drug development.[4][9]

Core Synthetic Strategies: Building the Pyrazole Ring

The synthesis of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern protocols, including multicomponent and green chemistry approaches.[3][13] The choice of synthetic route is critical, as it dictates the substitution pattern and, consequently, the biological activity of the final compound.

The Knorr Pyrazole Synthesis: A Foundational Method

The most fundamental and widely used method for pyrazole synthesis is the Knorr cyclocondensation reaction.[14] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[15]

Mechanism Causality: The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism.[14]

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring.[14]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially yielding two different regioisomeric products.[14] The outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions, such as pH.[14]

Experimental Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) via Knorr Synthesis [14]

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Glacial acetic acid (as solvent)

    • Ice bath

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in glacial acetic acid.

    • Reagent Addition: Slowly add phenylhydrazine to the solution. Note that this addition can be exothermic.

    • Heating: Heat the reaction mixture under reflux for approximately 1 hour.

    • Isolation: After the reaction is complete, cool the resulting syrup in an ice bath to facilitate crystallization of the crude product.

    • Purification: Collect the crude solid by filtration. Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.

Modern Synthetic Innovations

While the Knorr synthesis remains a workhorse, modern drug discovery demands greater efficiency and diversity.

  • 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound, such as a diazoalkane or a nitrilimine, providing a powerful route to variously substituted pyrazoles.[13]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants.[16] MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of diverse compounds. For instance, a one-pot reaction of an aldehyde, malononitrile, and phenylhydrazine can efficiently produce highly functionalized aminopyrazoles.[16]

  • Green Chemistry Approaches: To align with environmental sustainability, recent advancements focus on solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts like nano-ZnO or ionic liquids.[13][17] These methods often lead to shorter reaction times, higher yields, and easier work-up procedures.[13]

G cluster_0 Classical Synthesis (e.g., Knorr) cluster_1 Modern Synthetic Routes A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C G Novel Pyrazole Compound C->G Forms D Multicomponent Reactions (MCRs) D->G Forms E 1,3-Dipolar Cycloaddition E->G Forms F Green Chemistry Approaches F->G Improves H Characterization (NMR, MS, IR) G->H I Biological Screening H->I

Caption: General workflow for the synthesis and evaluation of novel pyrazole compounds.

The Pyrazole Core in Medicinal Chemistry: Structure-Activity Relationships (SAR)

The success of the pyrazole scaffold lies in its ability to be systematically modified to optimize interactions with a biological target. The substituents at the 1, 3, 4, and 5 positions of the ring can be altered to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[18]

A prime example of SAR exploration is the development of pyrazole derivatives as cannabinoid receptor (CB1) antagonists.[19][20][21] Studies on the lead compound SR141716A revealed key structural requirements for potent and selective activity:[19][20]

  • Position 1: A 2,4-dichlorophenyl substituent was found to be optimal for high binding affinity.

  • Position 3: A carboxamido group, particularly a piperidinyl carboxamide, was crucial for antagonistic activity.

  • Position 5: A para-substituted phenyl ring, such as a p-iodophenyl group, significantly enhanced potency.

This detailed understanding of SAR allows medicinal chemists to rationally design new molecules with improved therapeutic profiles.[19]

SAR Pyz N1 R1 (N-Substitution) - Modulates PK properties - Can influence selectivity C3 R3 - Often a key pharmacophore - H-bond interactions C4 R4 - Fine-tunes electronics - Can block metabolism C5 R5 - Often directs binding - Fills hydrophobic pockets

Caption: Key positions on the pyrazole ring for structure-activity relationship (SAR) studies.

A Spectrum of Biological Activity: Therapeutic Applications

The structural versatility of pyrazoles has translated into an exceptionally broad range of pharmacological activities.[3][22][23] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents, among others.[3][5]

Therapeutic AreaMechanism of Action (Example)Marketed Drug Examples
Anti-inflammatory Selective inhibition of cyclooxygenase-2 (COX-2)Celecoxib, Deracoxib, Phenylbutazone[8][9]
Anticancer Inhibition of receptor tyrosine kinases (e.g., ALK, RET)Crizotinib, Ruxolitinib, Zanubrutinib[9][10]
Anticoagulant Direct factor Xa inhibitorApixaban[10]
Antimicrobial Disruption of microbial cellular processes(Numerous compounds in development)[5][15]
CNS Disorders Cannabinoid receptor 1 (CB1) antagonistRimonabant (withdrawn)[2]
Erectile Dysfunction Phosphodiesterase 5 (PDE5) inhibitorSildenafil[2]
Hereditary Angioedema Plasma kallikrein inhibitorBerotralstat[10]
Agrochemicals Inhibition of enzymes like HPPDPyrazolynate, Tebufenpyrad, Fenpyroximate[15][24]

Characterization of Novel Pyrazole Compounds

The successful synthesis of a novel pyrazole derivative must be confirmed through rigorous structural characterization. A combination of analytical techniques is employed to unambiguously determine the constitution of the new molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the pyrazole ring.[25][26][27]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and offers information about its structure through fragmentation patterns.[8][28]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, C=N) within the molecule.[8][26]

  • Elemental Analysis: Determines the empirical formula of the compound by measuring the percentage composition of its constituent elements.[25][26]

  • Single-Crystal X-ray Diffraction: When a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[25][27]

Conclusion and Future Perspectives

From its discovery in the 1880s to its current status as a privileged scaffold, the pyrazole nucleus has played a crucial role in the history of medicinal chemistry.[4] Its metabolic stability and versatile chemical nature have made it a cornerstone of modern drug design.[10] The continued exploration of novel synthetic methodologies, particularly multicomponent and green chemistry approaches, will undoubtedly expand the accessible chemical space for pyrazole derivatives.[3]

Future research will likely focus on the development of pyrazole-based compounds with even greater selectivity and potency, particularly in the areas of oncology and infectious diseases.[9][10] The creation of pyrazole-hybrid molecules, which combine the pyrazole core with other pharmacologically active scaffolds, represents another promising avenue for discovering next-generation therapeutics.[9] As our understanding of the intricate interactions between small molecules and biological targets deepens, the pyrazole ring is certain to remain a central and indispensable tool for drug development professionals.

References

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Exploratory

Whitepaper: A Predictive Guide to the Mechanism of Action for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract The discovery and elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug development. It provides the rational basis for therapeutic application, predicts potential side effe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug development. It provides the rational basis for therapeutic application, predicts potential side effects, and guides lead optimization. This technical guide presents a comprehensive, hypothesis-driven framework for predicting and validating the MOA of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid , a small molecule belonging to the pyrazole class. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2][3] This document integrates robust in-silico predictive methodologies with targeted experimental validation protocols, offering a self-validating workflow designed to move from broad hypothesis to a refined, evidence-based MOA model.

Introduction: The Pyrazole Scaffold and the Imperative for MOA Prediction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[4][5] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for other aromatic rings, engaging in critical hydrogen bonding and other non-covalent interactions with biological targets.[5] Notable drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature this heterocyclic core, highlighting its therapeutic versatility.

The subject of this guide, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid , combines this key pyrazole scaffold with other functionally significant moieties:

  • A 4-fluorophenyl group , which can enhance metabolic stability and binding affinity through halogen bonding and hydrophobic interactions.[6]

  • An ethyl group at position 5, influencing the compound's steric profile.

  • A carboxylic acid group at position 4, which can act as a key hydrogen bond donor/acceptor or a handle for further chemical modification.[4]

Given these structural features, a logical starting hypothesis is that the compound may target enzymes or receptors involved in inflammatory or proliferative signaling pathways. However, without a systematic investigation, this remains speculative. Deciphering the precise MOA is essential to unlock its therapeutic potential and is a critical step in the drug discovery process.[7][8] This guide provides the blueprint for such an investigation.

Part I: In-Silico MOA Prediction Workflow

The initial phase of MOA discovery leverages computational methods to generate a ranked list of plausible biological targets, thereby focusing subsequent experimental efforts.[9][10] This in-silico approach is a cost-effective and rapid strategy to build an initial, data-driven hypothesis.[7]

Rationale for a Combined In-Silico Approach

We employ a two-pronged computational strategy. First, a ligand-based approach compares our query molecule to vast libraries of compounds with known biological targets. This method operates on the principle of chemical similarity: structurally similar molecules often exhibit similar bioactivities.[11] Second, a structure-based approach (molecular docking) is used to predict how the molecule physically interacts with the top-ranked targets, providing a more granular, physics-based assessment of potential binding.[12][13]

Step-by-Step Protocol: Target Prediction & Docking

This protocol utilizes SwissTargetPrediction, a well-validated, freely accessible web server for predicting the protein targets of small molecules.[11][14][15]

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

  • Server Submission: Navigate to the SwissTargetPrediction web server.[14] Paste the SMILES string into the query field. Select "Homo sapiens" as the target organism.

  • Analysis of Predictions: The server will output a list of predicted targets, ranked by probability. This probability is derived from the combined 2D and 3D similarity of the query molecule to known active ligands for each target.[11] Pay close attention to target classes that appear frequently, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Based on structural similarity to known anti-inflammatory and anti-cancer agents, we can anticipate a prediction profile similar to the one summarized below.

Target ClassSpecific Predicted TargetProbabilityRationale for Prioritization
Enzyme Prostaglandin G/H synthase 2 (COX-2)HighStructural similarity to pyrazole-based COX-2 inhibitors.
Enzyme Carbonic Anhydrase IXHighPyrazole carboxylic acids are known inhibitors.[3]
Kinase Fibroblast Growth Factor Receptor (FGFR)ModeratePyrazole derivatives have shown activity as FGFR inhibitors.[16]
Kinase Vascular Endothelial Growth Factor Receptor (VEGFR)ModerateMany kinase inhibitors feature a 1,5-diarylpyrazole scaffold.
GPCR Neurotensin Receptor 2 (NTS2)LowSome complex pyrazoles have shown NTS2 activity.[17]

This protocol provides a generalized workflow for docking the compound into the active site of a top-predicted target, such as COX-2.

  • Receptor Preparation: Download the 3D crystal structure of human COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank. Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding pocket based on the co-crystallized ligand.

  • Ligand Preparation: Generate a 3D conformation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the receptor's binding site. The program will calculate a binding affinity score (e.g., in kcal/mol) for the most favorable poses.[13]

  • Interaction Analysis: Visualize the top-ranked docking pose. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the active site. A strong prediction will feature a low binding energy and geometrically plausible interactions with critical residues.

Workflow & Predicted Pathway Visualization

The following diagrams illustrate the overall predictive workflow and a hypothetical signaling pathway based on the primary prediction of COX-2 inhibition.

MOA_Prediction_Workflow cluster_insilico Part I: In-Silico Prediction cluster_experimental Part II: Experimental Validation Compound Query Compound: 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Similarity Ligand-Based Similarity Search (e.g., SwissTargetPrediction) Compound->Similarity RankedTargets Ranked List of Putative Targets Similarity->RankedTargets Docking Molecular Docking (e.g., AutoDock Vina) RankedTargets->Docking ValidatedHypothesis Validated In-Silico Hypothesis (e.g., COX-2 Inhibition) Docking->ValidatedHypothesis Biochemical Biochemical Assays (Enzyme Inhibition, Binding Affinity) ValidatedHypothesis->Biochemical CellBased Cell-Based Assays (Target Engagement, Phenotypic Readout) Biochemical->CellBased MOA Elucidated MOA CellBased->MOA

Caption: Integrated workflow for MOA prediction and validation.

Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2 Compound Investigational Compound Compound->COX2 Predicted Inhibition

Caption: Predicted inhibition of the COX-2 signaling pathway.

Part II: Experimental Validation Workflow

Computational predictions, while powerful for generating hypotheses, must be confirmed through rigorous experimental validation.[18][19][20] The goal of this phase is to first confirm a direct molecular interaction (biochemical validation) and then to verify that this interaction produces a functional consequence in a biological system (cellular validation).

Causality in Experimental Design

The progression from biochemical to cell-based assays is critical. Biochemical assays, performed in a simplified, cell-free environment, provide direct evidence of target engagement.[21][22][23] A positive result here confirms that the compound can bind the target. Cell-based assays then answer the question of whether the compound does engage the target in the complex milieu of a living cell to produce a measurable downstream effect.[24][25][26] This two-step process establishes a clear causal link from molecular interaction to cellular function.

Step-by-Step Protocol: Biochemical & Cell-Based Assays

This protocol describes a representative enzyme inhibition assay for COX-2, a primary candidate from our in-silico screen.

  • Assay Principle: This assay measures the peroxidase activity of purified COX-2 enzyme. The enzyme catalyzes the oxidation of a chromogenic substrate, which can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.

  • Materials: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate), assay buffer, 96-well microplates, and a microplate reader.

  • Procedure: a. Prepare a serial dilution of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in DMSO (e.g., from 100 µM to 1 nM). b. In a 96-well plate, add assay buffer, the compound dilution (or DMSO for vehicle control), and purified COX-2 enzyme. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding arachidonic acid and TMPD. e. Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

CompoundTargetAssay TypeIC₅₀ (nM)
Test Compound COX-2Enzyme Inhibition75
Test Compound COX-1Enzyme Inhibition>10,000
Celecoxib (Control) COX-2Enzyme Inhibition40
Celecoxib (Control) COX-1Enzyme Inhibition3,500

This hypothetical data would suggest the compound is a potent and selective inhibitor of COX-2.

This protocol measures the downstream effect of COX-2 inhibition: the reduction of prostaglandin E₂ (PGE₂) production in a relevant cell line.

  • Assay Principle: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE₂ production in macrophage-like cells (e.g., RAW 264.7). A COX-2 inhibitor will block this LPS-induced PGE₂ synthesis.

  • Materials: RAW 264.7 cells, cell culture medium, LPS, and a PGE₂ enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure: a. Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of the test compound (or controls) for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2. d. Collect the cell culture supernatant. e. Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the PGE₂ concentration against the log of the compound concentration to determine the EC₅₀ value (the effective concentration that inhibits 50% of PGE₂ production).

Experimental Validation Funnel Diagram

Validation_Funnel node1 Broad List of Putative Targets (From In-Silico Screening) node2 Top 3-5 Prioritized Targets (Based on Docking & Literature) node3 Biochemically Confirmed Target(s) (Direct Binding/Inhibition Confirmed) node4 Functionally Validated Target (Cellular Activity Confirmed) node5 Final MOA Hypothesis

Caption: Funnel approach for experimental target validation.

Integrated Analysis and Final MOA Model

By integrating the results from both predictive and experimental phases, a robust MOA model can be constructed. If the in-silico predictions pointed towards COX-2, the molecular docking showed favorable interactions in the active site, the biochemical assay yielded a potent and selective IC₅₀, and the cell-based assay demonstrated a corresponding reduction in PGE₂ production, we can confidently propose the following mechanism of action:

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid acts as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. By binding to the enzyme's active site, it prevents the conversion of arachidonic acid to prostaglandin H₂, thereby blocking the downstream production of pro-inflammatory prostaglandins like PGE₂.

This validated MOA provides a strong rationale for its potential therapeutic use as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Conclusion

This guide has outlined a systematic, multi-faceted approach to elucidating the mechanism of action for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The workflow, which progresses from broad in-silico screening to specific, hypothesis-driven experimental validation, represents a best-practice model in modern drug discovery. It emphasizes the causality behind experimental choices and establishes a self-validating framework to build confidence in the final MOA. The successful application of this methodology provides the critical scientific foundation required to advance a novel compound through the drug development pipeline.

References

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  • Title: The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Source: Oriental Journal of Chemistry URL: [Link]

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  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective, Non-Peptide Neurotensin 2 Receptor Partial Agonist. Source: American Chemical Society URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis leverages the classic Knorr pyrazole synthesis via the cyclocondensation of (4-fluorophenyl)hydrazine with a key β-ketoester intermediate, followed by saponification to yield the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step procedures, and integrated safety and characterization data.

Introduction and Scientific Background

Substituted pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, incorporates a synthetically versatile carboxylic acid handle and a 4-fluorophenyl group, a common substituent used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthetic strategy detailed herein is a robust and logical sequence:

  • Step 1: Knorr Pyrazole Synthesis. This foundational reaction in heterocyclic chemistry involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the stable, aromatic pyrazole ring.[1][2]

  • Step 2: Ester Hydrolysis. A standard saponification reaction to convert the intermediate ethyl ester into the final carboxylic acid.

A critical, yet not commercially available, starting material for this synthesis is ethyl 2-formyl-3-oxopentanoate. This guide will therefore begin by outlining a well-established method for its preparation via a Claisen-type formylation of the corresponding β-keto ester, ethyl 3-oxopentanoate.[3]

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below. It begins with the formylation of a commercially available β-keto ester to generate the key 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation, followed by hydrolysis.

Synthesis_Scheme cluster_0 Precursor Synthesis cluster_1 Core Synthesis A Ethyl 3-oxopentanoate C Ethyl 2-formyl-3-oxopentanoate A->C 1. NaH, THF 2. Ethyl Formate B Ethyl Formate B->C E Ethyl 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate C->E Knorr Cyclocondensation Ethanol, Acetic Acid (cat.) Reflux D (4-fluorophenyl)hydrazine HCl D->E F 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylic acid E->F Saponification 1. NaOH, EtOH/H₂O 2. HCl (aq)

Diagram 1: Overall synthetic pathway for the target molecule.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Hydrazine derivatives are toxic and should be handled with care.

Protocol 1: Synthesis of Ethyl 2-formyl-3-oxopentanoate (Intermediate I)

Principle: This step utilizes a base-mediated Claisen condensation between ethyl 3-oxopentanoate and ethyl formate.[4] Sodium hydride, a strong non-nucleophilic base, is used to generate the enolate of the β-keto ester, which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl formate. An acidic workup provides the desired 1,3-dicarbonyl compound.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/DensityAmountMoles
Sodium Hydride (60% in oil)7646-69-724.0060% w/w4.4 g0.11
Anhydrous Tetrahydrofuran (THF)109-99-972.110.889 g/mL200 mL-
Ethyl 3-oxopentanoate4949-44-4144.171.03 g/mL14.4 g0.10
Ethyl Formate109-94-474.080.917 g/mL8.9 g0.12
Hydrochloric Acid (1M)7647-01-036.461 M~150 mL-
Diethyl Ether60-29-774.120.713 g/mL200 mL-
Saturated Sodium Bicarbonate144-55-884.01Sat. aq.100 mL-
Brine7647-14-558.44Sat. aq.100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37-10 g-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula. Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Dissolve ethyl 3-oxopentanoate (14.4 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes after addition is complete.

  • Formylation: Add ethyl formate (8.9 g, 0.12 mol) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexane eluent system until the starting ketoester is consumed.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1M HCl until the gas evolution ceases and the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, Intermediate I , is typically used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (Intermediate II)

Principle: This step is a classic Knorr pyrazole synthesis.[5] The reaction proceeds via the initial condensation of the more nucleophilic -NH₂ group of the hydrazine onto the more electrophilic formyl (aldehyde) carbonyl of Intermediate I . This is followed by an intramolecular cyclization and dehydration, driven by the formation of the stable aromatic pyrazole ring. A catalytic amount of acid facilitates both the initial imine formation and the final dehydration step.[6]

Materials and Reagents:

ReagentCAS No.MW ( g/mol )DensityAmountMoles
Ethyl 2-formyl-3-oxopentanoate (I )N/A172.18~1.1 g/mL17.2 g0.10
(4-fluorophenyl)hydrazine HCl823-85-8162.60-16.3 g0.10
Ethanol (200 Proof)64-17-546.070.789 g/mL250 mL-
Glacial Acetic Acid64-19-760.051.049 g/mL1 mL-
Deionized Water7732-18-518.021.00 g/mL500 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the crude Intermediate I (17.2 g, 0.10 mol), (4-fluorophenyl)hydrazine hydrochloride (16.3 g, 0.10 mol), and ethanol (250 mL).

  • Catalyst Addition: Add glacial acetic acid (1 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC (30% ethyl acetate/hexane) until the starting materials are consumed (typically 4-6 hours).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (500 mL) while stirring.

  • Precipitation and Filtration: A solid precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold hexane. Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield Intermediate II . The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 3: Synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (Final Product)

Principle: The final step is a simple saponification of the ethyl ester (Intermediate II ) using sodium hydroxide. The resulting sodium carboxylate salt is soluble in the aqueous medium. Subsequent acidification with a strong mineral acid protonates the carboxylate, causing the final carboxylic acid product to precipitate due to its lower aqueous solubility.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/DensityAmountMoles
Intermediate II N/A276.28-22.1 g0.08
Ethanol (200 Proof)64-17-546.070.789 g/mL150 mL-
Sodium Hydroxide (NaOH)1310-73-240.00-6.4 g0.16
Deionized Water7732-18-518.021.00 g/mL50 mL-
Hydrochloric Acid (6M)7647-01-036.466 MAs needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend Intermediate II (22.1 g, 0.08 mol) in ethanol (150 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (6.4 g, 0.16 mol) in water (50 mL). Add the NaOH solution to the flask.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (30% ethyl acetate/hexane). The product is a polar acid and will remain at the baseline.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the remaining aqueous residue in water (100 mL) and cool the solution in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise until the pH is approximately 1-2. A thick white precipitate will form.

  • Product Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60-70 °C to yield the final 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Workflow and Characterization

The overall laboratory workflow is summarized in the diagram below. Each stage requires careful monitoring and appropriate purification to ensure the integrity of the final product.

Workflow cluster_prep Precursor Prep cluster_core Core Synthesis cluster_final Final Step & Analysis start Start: Ethyl 3-oxopentanoate formylation Claisen Formylation (NaH, Ethyl Formate) start->formylation workup1 Acidic Work-up & Extraction formylation->workup1 intermediate1 Crude Intermediate I (Ethyl 2-formyl-3-oxopentanoate) workup1->intermediate1 condensation Knorr Cyclocondensation (EtOH, Reflux) intermediate1->condensation hydrazine (4-fluorophenyl)hydrazine HCl hydrazine->condensation tlc1 TLC Monitoring condensation->tlc1 precipitation1 Precipitation in H₂O & Filtration tlc1->precipitation1 Complete intermediate2 Intermediate II (Pyrazole Ester) precipitation1->intermediate2 hydrolysis Saponification (NaOH, Reflux) intermediate2->hydrolysis tlc2 TLC Monitoring hydrolysis->tlc2 acidification Acidification (HCl) & Filtration tlc2->acidification Complete product Final Product: Target Acid acidification->product analysis Characterization (NMR, MS, MP) product->analysis end End analysis->end

Sources

Application

Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation Inflammation is a fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated.[1][2] Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden, driving the urgent need for novel and effective anti-inflammatory therapeutics.[1][3]

This document provides a comprehensive guide for the in vitro evaluation of a novel pyrazole derivative, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid . We present a logical, stepwise workflow designed to characterize its anti-inflammatory activity, from initial cytotoxicity assessment to elucidation of its potential mechanism of action. These protocols are grounded in established methodologies and are designed to provide researchers with a robust framework for screening and characterizing this and other novel anti-inflammatory compounds.[7][8]

Part 1: Foundational Assays - Cytotoxicity and Primary Anti-Inflammatory Screening

A critical first step in evaluating any new compound is to determine its effect on cell viability. The observed anti-inflammatory effects must be a result of specific pathway modulation, not simply a consequence of cellular toxicity.[8] Following this, a primary screen is conducted to assess the compound's ability to inhibit key inflammatory mediators in a relevant cellular model. For this purpose, lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) provide a robust and widely accepted model of acute inflammation.[7][9][10][11][12]

Experimental Workflow: Initial Compound Evaluation

G cluster_0 Phase 1: Foundational Screening A Prepare Stock Solution of Compound B Determine Non-Toxic Concentration Range (MTT Assay) A->B C LPS-Stimulated RAW 264.7 Macrophages B->C Use non-toxic concentrations D Primary Screen: Inhibition of Nitric Oxide (Griess Assay) C->D

Caption: Workflow for initial cytotoxicity and primary anti-inflammatory screening.

Protocol 1.1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[7][8]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for adherence.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with this range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 1.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator.[10][11] NO is unstable, but its concentration can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][12]

Materials:

  • RAW 264.7 cells and culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (at non-toxic concentrations)

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[8]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C.[8]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample. Incubate for 10-15 minutes at room temperature.[8]

  • Measurement: Measure the absorbance at 540-550 nm.[8]

  • Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

Treatment GroupNitrite Concentration (µM) (Example Data)% Inhibition of NO Production
Control (Unstimulated)1.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 2.10% (Reference)
LPS + Compound (10 µM)28.5 ± 1.837%
LPS + Compound (25 µM)15.1 ± 1.267%
LPS + Compound (50 µM)8.3 ± 0.982%
LPS + L-NAME (Positive Control)5.2 ± 0.689%

Part 2: Mechanistic Insights - Cytokine Modulation and Enzyme Inhibition

Protocol 2.1: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[10][11][13] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the cell culture supernatant.[9][14][15]

Materials:

  • Supernatants from Protocol 1.2

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (e.g., from Thermo Fisher Scientific, R&D Systems)[14][16]

  • Microplate reader

Procedure:

  • Assay Performance: Perform the ELISA according to the manufacturer's instructions provided with the kit.[14][17] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected cell culture supernatants, standards, and controls to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing away unbound substances.

    • Adding a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.[14]

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve. Determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound's inhibition of each cytokine.

Treatment GroupTNF-α (pg/mL) (Example Data)% InhibitionIL-6 (pg/mL) (Example Data)% Inhibition
Control (Unstimulated)50 ± 8-35 ± 5-
LPS (1 µg/mL)2500 ± 1500% (Reference)1800 ± 1200% (Reference)
LPS + Compound (10 µM)1650 ± 11034%1200 ± 9533%
LPS + Compound (25 µM)900 ± 7564%650 ± 6064%
LPS + Compound (50 µM)450 ± 4082%300 ± 3583%
Protocol 2.2: COX-2 Inhibitor Screening Assay

Principle: Since many pyrazole derivatives are known COX-2 inhibitors, it is crucial to assess the compound's direct enzymatic inhibitory activity.[1][3] This can be achieved using a cell-free enzymatic assay, which measures the production of prostaglandins (e.g., PGH₂ or its stable products) from the substrate arachidonic acid by recombinant human COX-2.[18][19][20]

Materials:

  • Commercially available COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, BPS Bioscience)[18][20]

  • Test compound

  • Positive control (e.g., Celecoxib)

  • Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

  • Assay Performance: Follow the detailed protocol provided by the kit manufacturer. The general steps include:

    • Preparing a reaction mixture containing assay buffer, cofactor, and the COX-2 enzyme.

    • Adding the test compound at various concentrations, a vehicle control, and a positive control (Celecoxib) to respective wells.

    • Initiating the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubating for a specified time at a controlled temperature.

    • Measuring the output signal (fluorescence or absorbance), which is proportional to the amount of prostaglandin produced.

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value. This assay should ideally be run in parallel with a COX-1 inhibitor screening assay to determine the compound's selectivity for COX-2.

Part 3: Delving Deeper - Signaling Pathway Analysis

To provide a more comprehensive understanding of the compound's mechanism, it is beneficial to investigate its effects on the upstream signaling pathways that regulate the expression of inflammatory mediators. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[21][22][23][24][25][26][27]

Inflammatory Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a cascade that activates both the NF-κB and MAPK pathways.[28] NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[21][23][24][29] The MAPK family (p38, JNK, and ERK) also plays a crucial role in regulating the expression of these inflammatory mediators.[22][25][26]

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Gene_Expression Induces Transcription JNK->Gene_Expression Induces Transcription ERK->Gene_Expression Induces Transcription IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Degrades & Releases p65_p50_nucleus p65/p50 (Nuclear Translocation) p65_p50->p65_p50_nucleus p65_p50_nucleus->Gene_Expression Induces Transcription

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.[7]

Protocol 3.1: Analysis of NF-κB and MAPK Activation by Western Blot

Principle: Western blotting can be used to measure the protein levels of key signaling molecules. The activation of NF-κB and MAPK pathways is typically assessed by measuring the phosphorylation status of key proteins (e.g., phospho-p65, phospho-p38). A decrease in the levels of these phosphorylated proteins in the presence of the test compound indicates an inhibitory effect on the pathway.[30]

Materials:

  • RAW 264.7 cells and 6-well plates

  • LPS and test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-iNOS, anti-COX-2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration suitable for detecting phosphorylation events (e.g., 30-60 minutes for signaling proteins) or longer for target protein expression (18-24 hours for iNOS/COX-2).[8][30]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[8]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[30]

    • Block the membrane for 1 hour at room temperature.[30]

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours.[8]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize iNOS and COX-2 levels to the loading control (β-actin). Compare the results from compound-treated cells to the LPS-stimulated vehicle control.

Conclusion

This application note provides a structured and comprehensive approach to characterizing the in vitro anti-inflammatory properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. By systematically progressing from foundational cytotoxicity and screening assays to more detailed mechanistic studies involving cytokine profiling, enzyme inhibition, and signaling pathway analysis, researchers can build a robust data package to define the compound's biological activity. The protocols described herein are based on established, validated methods and offer the necessary detail for successful implementation in a drug discovery or academic research setting. The insights gained from these assays will be critical in determining the therapeutic potential of this novel pyrazole derivative and guiding future pre-clinical development.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link].

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link].

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience. Available at: [Link].

  • Gautam, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link].

  • Oeckinghaus, A., & Ghosh, S. (2009). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link].

  • Zhang, H., et al. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Current Bioactive Compounds. Available at: [Link].

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link].

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Method

Application of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Cancer Cell Lines: A Methodological Guide

Disclaimer: The following application note is a representative guide for the investigation of novel pyrazole carboxylic acid derivatives in cancer cell lines, using "5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note is a representative guide for the investigation of novel pyrazole carboxylic acid derivatives in cancer cell lines, using "5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid" as a model compound. As of the latest literature review, specific biological data and established mechanisms of action for this particular compound in the public domain are limited. The protocols and conceptual frameworks described herein are based on established methodologies for evaluating the anticancer potential of related pyrazole derivatives.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][4][7][8][10] These heterocyclic compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[1][4][6] 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid represents a novel entity within this class, and this guide provides a comprehensive framework for its initial in vitro characterization as a potential anticancer agent.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for assessing the compound's cytotoxic and cytostatic effects, elucidating its mechanism of action, and provides a logical workflow for its preclinical evaluation.

Preparing the Compound for In Vitro Studies

The initial step in evaluating any new chemical entity is its proper preparation for cell-based assays. The purity and solubility of the compound are critical for obtaining reproducible and reliable data.

Protocol 2.1: Stock Solution Preparation

  • Compound Source: Obtain 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid from a reputable supplier or through verified synthesis.

  • Solvent Selection: Due to the lipophilic nature of many organic small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a precise amount of the compound.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Dissolve the compound in DMSO, using gentle vortexing or sonication if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Causality Behind the Choices:

  • DMSO as a solvent: It is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and cell culture media at low concentrations.

  • High concentration stock: A 10 mM stock allows for the preparation of a wide range of working concentrations with minimal addition of DMSO to the final cell culture, typically keeping the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.[1]

  • Aliquoting and storage: This prevents degradation of the compound from repeated temperature changes and contamination.

Assessment of Cytotoxicity: The MTT Assay

The initial screening of a potential anticancer compound involves determining its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5]

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Select a panel of cancer cell lines for initial screening (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[4][5]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid from the 10 mM stock solution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours.[2]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1][2]

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
A549Lung Carcinoma12.5
HepG2Hepatocellular Carcinoma30.1

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compound (48-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid compound_prep->treatment mtt_addition Add MTT Reagent (3-4 hours) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of pyrazole compounds.[3]

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential is established, the next logical step is to investigate how the compound kills cancer cells. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4.1.1: Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[1]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G1, S, G2/M).

Protocol 4.2.1: Cell Cycle Analysis

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 4.1.1, step 1).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[3]

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the pellet in PI staining solution containing RNase A.[3]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases.[3]

Potential Signaling Pathway

G cluster_cell Cancer Cell compound 5-ethyl-1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid akt Akt Phosphorylation compound->akt Inhibition cdk2 CDK2 compound->cdk2 Inhibition bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Upregulation bax Bax (Pro-apoptotic) bcl2->bax Inhibition caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis cell_cycle Cell Cycle Progression cdk2->cell_cycle arrest G2/M Arrest cell_cycle->arrest Blockade

Caption: Hypothetical mechanism of action for a pyrazole derivative.

Concluding Remarks

This application note provides a foundational workflow for the in vitro evaluation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest are standard primary assays in drug discovery. Positive and significant results from these experiments would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for more advanced preclinical studies.

References

  • Abubshait, S. A., & Amin, L. H. T. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC, NIH. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). PubMed. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). TUTDoR. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PMC, NIH. Retrieved from [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC, NIH. Retrieved from [Link]

  • Phio Pharmaceuticals. (n.d.). Phio Pharmaceuticals' INTASYL™ PH-762: Intratumoral Immunotherapy Targeting PD-1. Retrieved from [Link]

  • Stathis, A., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. PubMed Central. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2022). PMC, PubMed Central. Retrieved from [Link]

  • Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies. (n.d.). PubMed. Retrieved from [Link]

  • Paclitaxel-hyaluronan hydrosoluble bioconjugate: mechanism of action in human bladder cancer cell lines. (2013). PubMed. Retrieved from [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (n.d.). OUCI. Retrieved from [Link]

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Application

Application Notes & Protocols: Experimental Design for Testing the Analgesic Effects of Pyrazole Derivatives

Authored by: Senior Application Scientist, Gemini AI Publication Date: January 19, 2026 Version: 1.0 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals o...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Publication Date: January 19, 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the analgesic properties of novel pyrazole derivatives. We delve into the rationale behind selecting appropriate preclinical models, provide detailed, step-by-step protocols for key in vivo and in vitro assays, and offer insights into robust data analysis and interpretation. Our focus is on ensuring scientific integrity and generating reliable, reproducible data to support the development of next-generation analgesics.

Introduction: The Promise of Pyrazole Derivatives in Pain Management

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful drugs, including the well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib.[1][2][3] This heterocyclic moiety offers versatile synthetic accessibility and the ability to interact with a variety of biological targets implicated in pain pathways. The development of new pyrazole derivatives is driven by the quest for analgesics with improved efficacy, better safety profiles (e.g., reduced gastrointestinal or cardiovascular side effects), and novel mechanisms of action to address unmet needs in treating chronic and neuropathic pain.[2][3][4]

This guide will walk you through a systematic approach to rigorously assess the analgesic potential of your pyrazole compounds, from initial screening in acute pain models to more complex investigations into their mechanisms of action. A well-designed preclinical strategy is crucial for improving the predictive validity of analgesic drug development and bridging the gap from laboratory findings to clinical applications.[5][6][7][8]

Preclinical Experimental Workflow: A Strategic Overview

A well-designed preclinical strategy is paramount for the successful evaluation of any new chemical entity. The workflow should be logical, starting with broad screening and progressing to more specific, mechanistic questions. This ensures that resources are used efficiently and that the most promising candidates are advanced.

G *MED: Minimum Effective Dose cluster_0 Phase 1: In Vivo Screening & Efficacy cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Candidate Selection A Compound Synthesis & Characterization B Acute Toxicity (e.g., LD50) A->B Safety First C Dose-Response Studies B->C Determine Safe Dose Range D Acute Nociceptive Models (Thermal & Mechanical) C->D Identify MED* G In Vitro Target Assays (e.g., COX, Opioid Receptors) C->G Hypothesis Generation J Pharmacokinetic Studies (ADME) C->J Bioavailability E Inflammatory Pain Models D->E Broader Efficacy D->G K Statistical Analysis & Interpretation D->K F Neuropathic Pain Models E->F Specific Pain States E->G E->K H Electrophysiology (e.g., Patch Clamp) F->H Cellular Mechanism F->K I Molecular Docking & In Silico Analysis G->I Target Validation G->K H->K J->K L Lead Candidate Selection K->L

Figure 1: A strategic workflow for the preclinical evaluation of pyrazole derivatives for analgesic activity.

In Vivo Analgesic Assays: Protocols & Rationale

The choice of animal model is critical and should align with the clinical pain condition being targeted.[9] Rodents, such as mice and rats, are commonly used due to their physiological and genetic similarities to humans.[9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal welfare.

Models of Acute Nociception

These models are essential for initial screening to determine if a compound has central or peripheral analgesic effects.[10]

  • Rationale: This test assesses the response to a constant, non-damaging thermal stimulus, primarily reflecting supraspinal (brain-level) analgesic mechanisms.[11][12] It is particularly sensitive to centrally acting analgesics.[10] The time it takes for the animal to show a pain response, such as licking its paw or jumping, is measured.[12][13]

  • Protocol:

    • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[13]

    • Acclimatization: Allow mice or rats to acclimate to the testing room for at least 30 minutes.[12][14]

    • Baseline Measurement: Gently place the animal on the hot plate and start a timer. Observe for nociceptive behaviors such as licking a hind paw or jumping.[11] Record the latency (in seconds) to the first clear sign of discomfort. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[12][13]

    • Compound Administration: Administer the pyrazole derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • Post-Treatment Measurement: At predetermined time points (e.g., 20, 60, and 90 minutes) after administration, place the animal back on the hot plate and record the response latency.[10]

    • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Rationale: This test measures the latency to withdraw the tail from a radiant heat source.[15][16][17] It is a spinal reflex that can be modulated by supraspinal pathways, making it useful for detecting both spinal and supraspinal analgesia.[10][18]

  • Protocol:

    • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light onto the animal's tail.[15][18]

    • Habituation: Place the rat or mouse in a restrainer and allow it to habituate for 30 minutes before testing.[15][19]

    • Baseline Measurement: Apply the heat source to the ventral surface of the tail (approximately 3-5 cm from the tip) and measure the time taken for the animal to flick its tail away.[17][18] Perform 2-3 baseline measurements, with at least 60 seconds between each.[15]

    • Compound Administration: Administer the test compound or vehicle.

    • Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration. A cut-off time (e.g., 10-18 seconds) is essential to prevent tissue injury.[15][18]

    • Data Analysis: Calculate %MPE as described for the Hot Plate Test.

Models of Inflammatory Pain

These models are crucial for evaluating compounds intended to treat pain associated with tissue injury and inflammation, such as arthritis.[9][20]

  • Rationale: This is a robust and widely used model that produces a biphasic pain response.[21][22][23] The first phase (0-5 minutes post-injection) represents acute nociception due to direct chemical stimulation of nociceptors.[21][24][25] The second phase (15-40 minutes) reflects inflammatory pain, involving a combination of peripheral input and central sensitization.[21][24][25] This model can differentiate between central analgesics (which may inhibit both phases) and peripheral analgesics (which primarily inhibit the second phase).[21][22]

  • Protocol:

    • Apparatus: A transparent observation chamber.

    • Acclimatization: Place the animal in the chamber for 30 minutes to allow it to settle.

    • Compound Pre-treatment: Administer the pyrazole derivative or vehicle control at a set time (e.g., 30 minutes) before the formalin injection.[25]

    • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.[21][25]

    • Observation: Immediately return the animal to the chamber and record the total time spent licking or biting the injected paw.[21][25] Record this data in blocks (e.g., 5-minute intervals) for up to 45-90 minutes.[21]

    • Data Analysis: Sum the time spent in nociceptive behavior for the first phase (0-5 min) and the second phase (15-40 min).[24] Compare the results from the drug-treated groups to the vehicle control group.

G PainModels Pain Model Classification Acute Nociceptive Inflammatory Neuropathic Acute Hot Plate Test Tail-Flick Test Von Frey Test (Baseline) PainModels:f0->Acute  Initial Screening Inflammatory Formalin Test (Phase 2) Carrageenan-induced Paw Edema Complete Freund's Adjuvant (CFA) PainModels:f1->Inflammatory  Tissue Injury-Related Pain Neuropathic Chronic Constriction Injury (CCI) Spared Nerve Injury (SNI) Chemotherapy-Induced Neuropathy (CIN) PainModels:f2->Neuropathic  Nerve Damage-Related Pain

Figure 2: Classification of common in vivo pain models used in analgesic drug discovery.

In Vitro Mechanistic Studies: Unveiling the How and Why

Identifying the molecular target(s) of a novel pyrazole derivative is a critical step in its development. In vitro assays provide a controlled environment to investigate the compound's mechanism of action at a cellular and molecular level.[26]

Cyclooxygenase (COX) Inhibition Assays
  • Rationale: Many pyrazole-containing drugs, like celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[27][28][29] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[29][30] Assessing the inhibitory activity of new derivatives on COX-1 and COX-2 isoenzymes is a logical first step to determine their potential for anti-inflammatory effects with reduced gastrointestinal side effects.[30][31][32]

  • Protocol (General Overview using a Commercial Kit):

    • Assay Kits: Commercially available colorimetric or fluorometric COX inhibitor screening kits are highly recommended for standardization and ease of use.[33][34][35] These kits typically provide purified COX-1 and human recombinant COX-2 enzymes.[33][35]

    • Principle: These assays measure the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces this to PGH2. This peroxidase activity is monitored colorimetrically or fluorometrically.[33]

    • Procedure (based on a fluorometric kit): a. Prepare a range of concentrations of the pyrazole test compound and a known inhibitor (e.g., celecoxib for COX-2) as a control.[35] b. In a 96-well plate, add assay buffer, a COX probe, a cofactor, and the enzyme (either COX-1 or COX-2).[34][35] c. Add the test inhibitor or solvent control to the appropriate wells. d. Initiate the reaction by adding arachidonic acid.[34][35] e. Incubate and then measure the fluorescence at the appropriate wavelength (e.g., Ex/Em = 535/587 nm) using a plate reader.[35]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).[33] Comparing the IC₅₀ values for COX-1 and COX-2 provides the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).[32]

Data Presentation: Summarizing Efficacy and Selectivity

Organizing data into clear, concise tables is essential for comparing the properties of different derivatives.

Compound IDHot Plate (%MPE @ 30mg/kg)Formalin Phase 2 (% Inhibition @ 30mg/kg)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
PZ-001 65.4 ± 5.272.1 ± 6.815.20.1884.4
PZ-002 42.1 ± 4.955.6 ± 7.1> 1002.5> 40
Celecoxib 58.9 ± 6.168.5 ± 5.515.00.05300
Vehicle 5.2 ± 1.52.1 ± 0.8N/AN/AN/A
Table 1: Hypothetical comparative data for novel pyrazole derivatives versus a standard reference compound (Celecoxib). Data are presented as mean ± SEM.

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a robust starting point for the preclinical evaluation of novel pyrazole derivatives as potential analgesics. By combining systematic in vivo screening with targeted in vitro mechanistic studies, researchers can efficiently identify promising lead candidates, characterize their mode of action, and build a strong data package for further development. Future studies should aim to explore efficacy in more complex and chronic pain models (e.g., neuropathic pain models like chronic constriction injury) and conduct comprehensive pharmacokinetic and toxicology studies to fully assess the clinical potential of these compounds.[7][9][36]

References

  • DailyMed. (n.d.). CELECOXIB capsule. U.S. National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Celecoxib. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • News-Medical.Net. (2021, September 23). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain. Retrieved from [Link]

  • Barcelon, M., et al. (2019). Formalin Murine Model of Pain. Bio-protocol, 9(18), e3371. Retrieved from [Link]

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Method

High-Throughput Screening Assays for Pyrazole Carboxylic Acids: An Application Note and Protocols

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3][4] This heterocyclic motif is a key pharmacophore in drugs targeting a range of conditions, including inflammation, cancer, and cardiovascular diseases.[5][6] The presence of both the pyrazole ring and a carboxylic acid group provides a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse chemical modifications, making these compounds attractive candidates for drug discovery programs.[4] High-throughput screening (HTS) plays a pivotal role in identifying novel bioactive pyrazole carboxylic acids from large compound libraries. This guide provides an in-depth overview of various HTS assay formats and detailed protocols tailored for the evaluation of this important class of molecules.

Core Principles of High-Throughput Screening for Pyrazole Carboxylic Acids

The primary goal of HTS is to rapidly assess the biological activity of thousands to millions of compounds in a cost-effective and reproducible manner.[7] The selection of an appropriate assay technology is critical and depends on the specific biological target and the desired endpoint. For pyrazole carboxylic acids, which can target a variety of proteins from enzymes to receptors, a range of biochemical and cell-based assays are applicable.

A crucial aspect of a successful HTS campaign is robust compound library management.[8][9][10][11] Proper storage and handling of pyrazole carboxylic acid stock solutions are essential to maintain their integrity and ensure accurate and reproducible results.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with its purified target protein, such as an enzyme or receptor. These assays are often the first step in an HTS campaign due to their simplicity and lower susceptibility to off-target effects.

Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, wide dynamic range, and amenability to miniaturization.[12][13][14][15]

FRET-based assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[16][17] This technology is versatile and can be adapted to monitor enzyme activity, protein-protein interactions, and receptor-ligand binding.[16]

Protocol: FRET-Based Kinase Inhibition Assay

This protocol describes a generic FRET-based assay to screen for pyrazole carboxylic acid inhibitors of a specific kinase.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate (with donor and acceptor fluorophores)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazole carboxylic acid library

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well black microplates

  • Plate reader with FRET capabilities

Procedure:

  • Prepare a stock solution of the pyrazole carboxylic acid library in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 50 nL of each test compound to the appropriate wells. Include wells with a positive control inhibitor and DMSO-only (negative control).

  • Add 5 µL of a 2X kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the FRET signal on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18][19][20] This technique is particularly well-suited for studying protein-ligand interactions and is commonly used in competitive binding assays to screen for inhibitors.[18][19][21]

Protocol: Competitive FP Assay for Kinase Inhibitors

This protocol outlines a competitive FP assay to identify pyrazole carboxylic acids that displace a fluorescently labeled tracer from the ATP-binding pocket of a kinase.

Materials:

  • Purified kinase

  • Fluorescently labeled tracer (a known binder to the kinase active site)

  • Assay buffer

  • Pyrazole carboxylic acid library

  • Unlabeled control inhibitor

  • 384-well black microplates

  • Plate reader with FP capabilities

Procedure:

  • Prepare serial dilutions of the pyrazole carboxylic acid library.

  • In a 384-well plate, add 10 µL of assay buffer.

  • Add 5 µL of the fluorescent tracer to all wells.

  • Add 5 µL of the test compounds, unlabeled control inhibitor, or DMSO to the appropriate wells.

  • Add 5 µL of the kinase solution to initiate the binding reaction.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization.[22]

Data Analysis: Determine the IC₅₀ values for active compounds by plotting the change in polarization against the compound concentration.

Luminescence-Based Assays

Luminescence assays are known for their exceptional sensitivity and low background, as they do not require an external light source for excitation.

AlphaLISA is a bead-based technology that measures the interaction between two molecules in close proximity.[23][24][25][26] When a biological interaction brings a donor and an acceptor bead together, a cascade of chemical reactions is initiated, leading to a strong luminescent signal.[23][26]

Protocol: AlphaLISA Assay for Protein-Protein Interaction Inhibition

This protocol describes the use of AlphaLISA to screen for pyrazole carboxylic acids that disrupt a specific protein-protein interaction (PPI).

Materials:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor beads

  • Anti-GST-conjugated Acceptor beads

  • AlphaLISA assay buffer

  • Pyrazole carboxylic acid library

  • 384-well white microplates

  • Plate reader with AlphaLISA detection capabilities

Procedure:

  • Prepare a mixture of Biotinylated Protein A and GST-tagged Protein B in assay buffer.

  • Add 5 µL of the protein mixture to each well of a 384-well plate.

  • Add 50 nL of each test compound.

  • Incubate for 30 minutes at room temperature.

  • Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in the dark.

  • Add 10 µL of the bead mixture to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible reader.[25]

Data Analysis: Calculate the percent inhibition of the PPI for each compound.

HTRF combines FRET with time-resolved fluorescence detection, which significantly reduces assay background.[17][27][28][29][30] An HTRF assay uses a donor fluorophore (typically a lanthanide) with a long fluorescence lifetime and an acceptor fluorophore.[27][29] Energy transfer only occurs when the donor and acceptor are in close proximity.[17][28]

Protocol: HTRF cAMP Assay for GPCR Antagonists

This protocol details an HTRF assay to screen for pyrazole carboxylic acid antagonists of a Gs-coupled G protein-coupled receptor (GPCR).

Materials:

  • Cells stably expressing the target GPCR

  • Forskolin (an adenylate cyclase activator)

  • cAMP standard

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • Cell stimulation buffer

  • Lysis buffer

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Seed cells in a 384-well plate and incubate overnight.

  • Remove the culture medium and add 5 µL of test compound or control.

  • Add 5 µL of forskolin to all wells except the negative control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells by adding 10 µL of the HTRF lysis buffer containing the detection reagents.

  • Incubate for 60 minutes at room temperature.

  • Read the HTRF signal.

Data Analysis: Determine the ability of the test compounds to inhibit the forskolin-induced cAMP production.

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context for screening as they measure the effect of a compound on a cellular process within a living cell.[31] These assays are crucial for confirming the activity of hits identified in biochemical screens and for primary screening against complex pathways.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for evaluating the general toxicity of the pyrazole carboxylic acid library and for identifying compounds that selectively inhibit the growth of cancer cells.[32][33][34][35]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[31]

Protocol: MTT Assay for Cancer Cell Viability

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole carboxylic acid library

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole carboxylic acids for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[31]

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[31]

  • Read the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[31]

Reporter Gene Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[36][37][38][39][40] These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor.

Luciferase reporter assays are highly sensitive and can be used to screen for compounds that modulate a wide range of signaling pathways, including those involving GPCRs.[36][37][41][42][43]

Protocol: Luciferase Reporter Assay for NF-κB Pathway Inhibition

Materials:

  • Cells stably expressing an NF-κB-luciferase reporter construct

  • TNF-α (or another NF-κB activator)

  • Pyrazole carboxylic acid library

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with TNF-α for 6 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[22]

Data Analysis: Determine the inhibitory effect of the compounds on TNF-α-induced luciferase expression.

Visualization of HTS Workflows

HTS_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays FRET FRET Hit_Identification Hit_Identification FRET->Hit_Identification FP FP FP->Hit_Identification AlphaLISA AlphaLISA AlphaLISA->Hit_Identification HTRF HTRF HTRF->Hit_Identification Cytotoxicity Cytotoxicity Cytotoxicity->Hit_Identification Reporter_Gene Reporter_Gene Reporter_Gene->Hit_Identification Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Primary_Screen->FRET Primary_Screen->FP Primary_Screen->AlphaLISA Primary_Screen->HTRF Primary_Screen->Cytotoxicity Primary_Screen->Reporter_Gene Dose_Response Dose_Response Hit_Identification->Dose_Response Lead_Optimization Lead_Optimization Dose_Response->Lead_Optimization

Assay_Principles FRET {FRET | {Donor | Acceptor} | Energy Transfer upon Proximity} FRET:d->FRET:a Energy Transfer FP {Fluorescence Polarization | {Fluorophore-Ligand | Protein} | Change in Rotational Speed} FP:f->FP:p Binding AlphaLISA {AlphaLISA | {Donor Bead | Acceptor Bead} | Luminescence upon Proximity} AlphaLISA:d->AlphaLISA:a Singlet Oxygen Transfer Reporter_Assay {Reporter Gene Assay | {Promoter | Reporter Gene (Luciferase)} | Light Output upon Pathway Activation} Reporter_Assay:p->Reporter_Assay:r Transcription

Considerations for Screening Carboxylic Acid-Containing Compounds

While pyrazole carboxylic acids are a promising class of compounds, the carboxylic acid moiety can present challenges in HTS.

  • Non-specific Binding: Carboxylic acids can engage in non-specific ionic interactions with proteins, leading to false positives. The inclusion of non-ionic detergents (e.g., Tween-20, Brij-35) in the assay buffer can help mitigate this.

  • Cell Permeability: The negative charge of the carboxylate group at physiological pH can limit cell permeability. For cell-based assays, it may be necessary to use ester prodrugs of the pyrazole carboxylic acids, which can be cleaved by intracellular esterases to release the active compound.

  • Assay Interference: Carboxylic acids can sometimes interfere with assay components. For example, they may quench fluorescence or inhibit the activity of reporter enzymes. It is important to perform appropriate counter-screens to identify and eliminate such artifacts.

Data Interpretation and Hit Validation

A critical step in any HTS campaign is the rigorous validation of primary hits. This typically involves:

  • Confirmation of Activity: Re-testing of the primary hits in the original assay to confirm their activity.

  • Dose-Response Curves: Generating dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validating the hits in a secondary, mechanistically distinct assay to rule out technology-specific artifacts.

  • Structure-Activity Relationship (SAR) Analysis: Testing analogs of the hit compounds to establish an initial SAR.

Conclusion

The diverse biological activities of pyrazole carboxylic acids make them a highly attractive scaffold for drug discovery. The successful identification of novel drug candidates from this chemical class relies on the rational selection and implementation of robust and sensitive high-throughput screening assays. By carefully considering the target biology and the physicochemical properties of the compounds, researchers can design and execute effective HTS campaigns that pave the way for the development of new therapeutics.

References

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  • PMC - PubMed Central. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. Retrieved from [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

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  • PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

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  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

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  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

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  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [Link]

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  • MDPI. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Retrieved from [Link]

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Application

Application Note: High-Throughput Analysis and Validation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. As a novel com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. As a novel compound with potential applications in pharmaceutical development, robust and reliable analytical procedures are critical for quality control, stability testing, and pharmacokinetic studies. This guide details two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity confirmation. All protocols are designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction and Physicochemical Rationale

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyrazole core, a fluorophenyl group, and a carboxylic acid moiety, dictates its analytical behavior. The aromatic rings provide a strong chromophore, making UV detection a suitable choice for quantification. The carboxylic acid group (with an estimated pKa around 3-4) allows for manipulation of its charge state with pH, a key principle in chromatographic retention and extraction. The overall molecule has a predicted LogP of approximately 2.4, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[4]

The development of reliable analytical methods is paramount for ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs). This note provides a foundational framework for researchers engaged in the synthesis, formulation, and evaluation of this compound and its derivatives.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the routine assay and purity determination of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in bulk substance or simple formulations.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is selected due to the compound's moderate hydrophobicity. The C18 packing provides sufficient retention and selectivity for aromatic, moderately polar analytes.

  • Mobile Phase: An acidified water/acetonitrile gradient is employed. The acid (formic acid) serves to suppress the ionization of the carboxylic acid group, ensuring a consistent, neutral form that retains well and produces sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds.

  • Detection: Based on the aromatic nature of the molecule, a UV wavelength of 254 nm is selected as a robust, general-purpose wavelength likely to provide a strong response. A photodiode array (PDA) detector should be used during development to determine the optimal absorption maximum.

Experimental Protocol: HPLC-UV

Step 1: Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.

Step 2: Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B

Step 3: Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Working Standard Solution in triplicate to establish system suitability.

  • Inject the sample solutions.

  • Calculate the concentration of the analyte in the sample by comparing its peak area to that of the Working Standard.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalysis, an LC-MS/MS method is indispensable. This method provides definitive identification based on both retention time and mass-to-charge ratio (m/z) of the parent ion and its fragments.

Rationale for Method Development
  • Ionization: Electrospray Ionization (ESI) is selected as it is highly effective for polar, ionizable molecules. Given the carboxylic acid group, Negative Ion Mode (ESI-) is chosen, as the analyte will readily deprotonate to form a stable [M-H]⁻ ion.

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides exceptional sensitivity and selectivity by monitoring a specific fragmentation pathway (a "transition") from the precursor ion to a product ion.

  • Chromatography: A rapid gradient using a shorter column is employed to increase throughput, as specificity is primarily derived from the mass spectrometer.

Experimental Protocol: LC-MS/MS

Step 1: Preparation of Solutions

  • Solutions are prepared as described in the HPLC-UV section, but typically at much lower concentrations (e.g., a working standard of 100 ng/mL).

Step 2: Instrument Conditions

ParameterHPLCMass Spectrometer
Instrument Waters ACQUITY UPLC I-ClassSciex 6500+ QTRAP or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmIonization Mode
Column Temp. 40 °CCapillary Voltage
Flow Rate 0.5 mL/minSource Temp.
Injection Vol. 5 µLCurtain Gas
Gradient 0-3 min: 20% to 95% B; 3-4 min: 95% B; 4.1-5 min: 20% BMRM Transition
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy

Step 3: Analysis Procedure

  • Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and optimize collision energy for a stable, high-intensity product ion.

  • Equilibrate the LC system.

  • Inject a series of standards to establish a calibration curve.

  • Inject unknown samples for quantification.

Method Validation Framework (ICH Q2(R1))

A robust analytical method is one that has been rigorously validated to prove its suitability for the intended purpose.[5] The following parameters must be assessed for both the HPLC-UV and LC-MS/MS methods.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing spiked placebo samples and subjecting the analyte to stress conditions (acid, base, oxidation, heat, light).[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is assessed by spiking a blank matrix with known concentrations of the analyte (typically at 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by performing at least six replicate measurements of a single sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).[1]

Visualization of Workflows

The overall analytical workflow and the specific validation process can be visualized as follows:

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Application MD1 Physicochemical Analysis MD2 Technique Selection (HPLC/LC-MS) MD1->MD2 MD3 Parameter Optimization (Column, Mobile Phase) MD2->MD3 V1 Specificity MD3->V1 RA1 Sample Receipt & Prep MD3->RA1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability, Intermediate) V5 LOD & LOQ V6 Robustness RA2 System Suitability Test RA1->RA2 RA3 Sample Analysis RA2->RA3 RA4 Data Review & Reporting RA3->RA4

Caption: General Analytical Workflow from Development to Application.

G start Define Validation Protocol spec Specificity (Forced Degradation, Spiked Placebo) start->spec lin Linearity (5 levels, r² > 0.999) start->lin acc Accuracy (Spike Recovery at 3 levels) start->acc prec Precision (Repeatability & Intermediate) start->prec limits LOD / LOQ (S/N Ratio or StDev of Intercept) start->limits robust Robustness (Vary pH, Temp, Flow Rate) start->robust report Final Validation Report spec->report lin->report acc->report prec->report limits->report robust->report

Caption: Core Components of the ICH Q2(R1) Method Validation Protocol.

Summary

The analytical methods detailed in this application note provide a robust and scientifically sound framework for the analysis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The RP-HPLC-UV method is suitable for routine quality control, offering simplicity and reliability. The LC-MS/MS method provides the high sensitivity and specificity required for more demanding applications. Adherence to the validation principles outlined by the ICH Q2(R1) guidelines will ensure that the data generated is accurate, reliable, and fit for its intended purpose in a regulated research and development environment.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • PubChem. 5-ethyl-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid. [Link]

  • Fahrurrozi, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

  • Machiraju, V. S. P., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Sieland, F., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]

Sources

Method

Application Notes and Protocols: Utilizing 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid as a Chemical Probe for Cyclooxygenase-2 (COX-2) Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Pyrazole Derivatives in Targeting COX-2 The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pyrazole Derivatives in Targeting COX-2

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Notably, pyrazole-containing molecules have been successfully developed as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3] The compound 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid belongs to this class of molecules and, based on structure-activity relationships within this family, is a putative selective inhibitor of COX-2. This application note provides a detailed guide for researchers to utilize this compound as a chemical probe to investigate the roles of COX-2 in cellular processes, particularly in the context of inflammation and oncology.

COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Its upregulation is also implicated in the pathogenesis of various cancers.[5] Therefore, selective chemical probes for COX-2 are invaluable tools for dissecting its physiological and pathological functions. This guide will cover the essential protocols for characterizing the inhibitory activity of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its application in cell-based assays.

Physicochemical Properties and Handling

Proper handling and preparation of the chemical probe are paramount for reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂PubChem
Molecular Weight 234.23 g/mol PubChem
Solubility Soluble in DMSO and EthanolVendor Data
Storage Store at -20°C as a stock solution[6]

Preparation of Stock Solutions:

For in vitro experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent.

  • Primary Stock Solution (10 mM): Dissolve the appropriate amount of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO to make a 10 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[6]

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay does not exceed 0.5% to avoid solvent-induced artifacts.[6]

Part 1: In Vitro Characterization of COX-2 Inhibition

The initial step in validating a chemical probe is to determine its potency and selectivity for the intended target.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure to determine the IC₅₀ values of the compound against COX-1 and COX-2, allowing for the assessment of its selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Celecoxib (positive control for selective COX-2 inhibition)

  • DMSO

Procedure:

  • Prepare Reagents: Reconstitute enzymes and prepare assay buffers according to the manufacturer's instructions.

  • Compound Dilutions: Prepare a serial dilution of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and celecoxib in assay buffer.

  • Assay Plate Preparation: Add the diluted compounds, control (DMSO vehicle), and enzymes (COX-1 or COX-2) to a 96-well plate.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time as per the kit protocol.

  • Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]

Expected Outcome: This assay will provide the IC₅₀ values for both COX-1 and COX-2, from which the selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)) can be calculated.[1] A higher SI value indicates greater selectivity for COX-2.

CompoundTarget EnzymeIC₅₀ (µM) - Hypothetical DataSelectivity Index (SI)
5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid COX-115.276
COX-20.2
Celecoxib COX-115.075
COX-20.2

Part 2: Application in Cell-Based Assays

Once the in vitro activity is confirmed, the chemical probe can be used to investigate the cellular functions of COX-2.

Experimental Workflow for Cellular Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays A Cell Seeding C Treat cells with compound and controls A->C B Compound Preparation (Serial Dilutions) B->C D Cytotoxicity Assay (MTT/XTT) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Cell Cycle Analysis (Propidium Iodide Staining) C->F G Prostaglandin E2 (PGE2) Quantification (ELISA) C->G

Caption: Workflow for cell-based assays using the chemical probe.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., HT-29 colon cancer cells, known to express COX-2)[5]

  • Complete cell culture medium

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[6]

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol assesses whether the compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell line

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

Protocol 4: Cell Cycle Analysis

This assay determines if the compound affects cell cycle progression.

Materials:

  • Human cancer cell line

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]

Signaling Pathway Context

The following diagram illustrates the central role of COX-2 in the inflammatory signaling pathway.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli Phospholipase A2 Phospholipase A2 Pro-inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Cancer Progression Inflammation & Cancer Progression Prostaglandins->Inflammation & Cancer Progression 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid->COX-2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion and Future Directions

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid serves as a valuable chemical probe for investigating the biological functions of COX-2. The protocols outlined in this application note provide a robust framework for its characterization and use in cell-based assays. Further studies could involve its use in in vivo models of inflammation or cancer to validate its efficacy and to further elucidate the therapeutic potential of targeting COX-2.

References

  • El-Damasy, A. K., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]

  • Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9870-9884. [Link]

  • Gomaa, H. A. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 923-941. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9870-9884. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1335-1339. [Link]

  • El-Sayed, M. A. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry, 25(11), 2979-2987. [Link]

  • Rani, P., & Srivastava, V. K. (2000). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. QSAR & Combinatorial Science, 19(4), 373-378. [Link]

  • Unnamed Publisher. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 614-625. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules, 22(10), 1649. [Link]

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid for in vivo studies in rodent models. We will outline protocols for essential physicochemical characterization and present detailed formulation strategies, including solution, suspension, and pH-adjusted approaches, to address a range of potential solubility profiles. The causality behind experimental choices is explained to empower the end-user to make informed decisions tailored to their specific experimental needs.

Physicochemical Characterization: The Foundation of Formulation

Prior to any formulation work, a thorough understanding of the physicochemical properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is essential. While some data may be predicted, experimental determination is crucial for a robust formulation development program.

Predicted Properties:

PropertyPredicted ValueSource
Molecular FormulaC12H11FN2O2[1]
Molecular Weight234.23 g/mol [1]
XlogP2.4[1]

The predicted XlogP of 2.4 suggests that the compound is lipophilic and likely possesses low aqueous solubility. The presence of a carboxylic acid moiety indicates that its solubility will be pH-dependent.

Protocol for Kinetic and Thermodynamic Solubility Assessment

Kinetic solubility assays are high-throughput methods suitable for early discovery, while thermodynamic solubility provides the true equilibrium solubility, which is critical for preclinical formulation.[2][3]

Objective: To determine the solubility of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in a panel of pharmaceutically relevant vehicles.

Materials:

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • HPLC grade water

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.9% Saline

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Tween® 80

  • Hydroxypropyl methylcellulose (HPMC)

  • Vials, shaker, centrifuge, HPLC-UV system

Protocol:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of HPMC in water as a common suspending vehicle.

  • Stock Solution (for kinetic solubility): Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to vials containing each test vehicle (e.g., water, PBS, saline, PEG 400, PG, corn oil).

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • Kinetic Solubility:

    • Add the DMSO stock solution to each aqueous vehicle to a final DMSO concentration of 1-2%.

    • Shake for 1-2 hours.

    • Analyze for precipitation (visual or nephelometry).[2]

    • Filter or centrifuge and analyze the supernatant concentration by HPLC-UV.

Formulation Development Strategies

The choice of formulation is dictated by the solubility data obtained in Section 1. The following decision tree illustrates the selection process.

G start Start: Physicochemical Data (Solubility, pKa) solubility_check Is solubility in desired vehicle > target concentration? start->solubility_check solution_formulation Proceed with Solution Formulation solubility_check->solution_formulation Yes ph_adjustment_check Does pH adjustment improve solubility sufficiently? solubility_check->ph_adjustment_check No suspension_check Is the compound stable in suspension? suspension_formulation Proceed with Suspension Formulation suspension_check->suspension_formulation Yes alternative_strategies Consider alternative strategies: - Co-solvents - Lipid-based systems - Nanosuspensions suspension_check->alternative_strategies No ph_adjustment_check->suspension_check No ph_adjusted_solution Proceed with pH-Adjusted Solution ph_adjustment_check->ph_adjusted_solution Yes

Caption: Formulation selection decision tree.

Protocol for a Solution-Based Formulation

This approach is feasible if the compound exhibits adequate solubility in a well-tolerated vehicle system.

Objective: To prepare a clear, stable solution for oral (PO) or intraperitoneal (IP) administration.

Materials:

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Vehicle (e.g., 20% PEG 400 in saline)

  • Sterile filter (for IP injection)

  • Glass vials, magnetic stirrer

Protocol:

  • Calculate the required amounts of the compound and vehicle for the target concentration and final volume.

  • In a clean glass vial, add the vehicle.

  • While stirring, slowly add the weighed compound to the vehicle.

  • Continue stirring until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • Visually inspect the solution for any undissolved particles.

  • For IP administration, sterile filter the final solution through a 0.22 µm filter into a sterile vial.

  • Store the formulation at an appropriate temperature (e.g., 2-8°C or room temperature) and assess its short-term stability.

Protocol for a Suspension-Based Formulation

This is the most common approach for poorly water-soluble compounds administered orally.[4]

Objective: To prepare a uniform and re-dispersible suspension.

G start Start: Weigh Compound and Excipients wetting Create a paste with a wetting agent (e.g., 0.1% Tween 80) start->wetting vehicle_addition Gradually add suspending vehicle (e.g., 0.5% HPMC) with continuous trituration wetting->vehicle_addition homogenization Homogenize the suspension (e.g., using a high-shear mixer) vehicle_addition->homogenization qc_check Quality Control: - Visual inspection - Particle size analysis - Re-dispersibility test homogenization->qc_check pass Store in appropriate container with constant agitation before dosing qc_check->pass Pass fail Troubleshoot: - Adjust excipients - Optimize homogenization qc_check->fail Fail

Caption: Workflow for suspension formulation.

Materials:

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (micronized, if possible)

  • Suspending vehicle (e.g., 0.5% w/v HPMC in sterile water)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Mortar and pestle, homogenizer

Protocol:

  • Weigh the required amount of the compound. Particle size reduction (micronization) can improve suspension stability and dissolution.

  • In a mortar, add a small amount of the wetting agent to the compound and triturate to form a uniform paste. This step is crucial to ensure proper dispersion of the hydrophobic powder in the aqueous vehicle.

  • Gradually add the suspending vehicle to the paste while continuing to triturate.

  • Transfer the mixture to a suitable container and homogenize to ensure a uniform particle size distribution.

  • Store the suspension in a refrigerator (2-8°C) and ensure it is well-shaken to re-disperse before each administration.

  • Characterize the suspension for particle size, re-dispersibility, and short-term stability.

Protocol for a pH-Adjusted Formulation

For acidic compounds like this one, increasing the pH of the vehicle can significantly enhance solubility by forming a more soluble salt.[5]

Objective: To prepare a solution by adjusting the pH of the vehicle.

Materials:

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Aqueous vehicle (e.g., water, saline)

  • pH adjusting agent (e.g., 1N NaOH)

  • pH meter

Protocol:

  • Add the compound to the aqueous vehicle and stir to create a slurry.

  • While monitoring the pH, add the pH adjusting agent dropwise until the compound dissolves.

  • Record the final pH of the solution.

  • It is critical to ensure that the final pH is within a physiologically tolerable range for the intended route of administration (typically pH 4-9 for IP).[6]

  • Assess the stability of the compound at the final pH, as extreme pH values can cause degradation.

In Vivo Administration Protocols

The choice of administration route depends on the study's objective. Oral gavage is common for mimicking clinical administration, while IP injection can be used for direct systemic exposure, bypassing first-pass metabolism.[6]

Oral Gavage (PO) in Rodents

Materials:

  • Appropriately sized gavage needles (flexible or rigid with a ball tip)

  • Syringes

Protocol:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 20 mL/kg.[7]

  • Properly restrain the animal to ensure its head and neck are extended.

  • Gently insert the gavage needle into the mouth, advancing it along the palate and down the esophagus into the stomach. Do not force the needle.

  • Administer the formulation slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection in Rodents

Materials:

  • Appropriately sized needles (e.g., 25-27 gauge for mice)

  • Syringes

Protocol:

  • Weigh the animal to calculate the dosing volume. The maximum recommended volume for IP injection in mice is 2-3 mL and in rats is 5-10 mL.[8]

  • Restrain the animal on its back with the head tilted down.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the formulation.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any adverse reactions.

Recommended Dosing Volumes for Rodents:

RouteSpeciesMaximum Volume
Oral (PO)Mouse10 mL/kg
Rat20 mL/kg
Intraperitoneal (IP)Mouse10 mL/kg (2-3 mL max)
Rat10 mL/kg (5-10 mL max)

Data adapted from various sources.[7][8]

Conclusion

The successful in vivo evaluation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hinges on a rational and systematic approach to formulation development. The protocols outlined in this document provide a framework for characterizing the compound's physicochemical properties and developing a suitable formulation for oral or parenteral administration in preclinical models. By understanding the principles behind formulation science and adhering to best practices for in vivo administration, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs. It is imperative to perform stability studies on the selected formulation to ensure that the compound remains stable throughout the duration of the in vivo experiment.

References

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  • Expharm Software. (2025, August 23). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software [Video]. YouTube. Retrieved from [Link]

  • Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
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  • Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. Retrieved from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Pharmacentral. (n.d.). Excipients for Parenterals. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

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  • Gopinath, C., et al. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]

  • Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]

  • Pereira, S. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • S. B. K. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

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Method

Application Notes and Protocols for Pyrazole Compounds in Agrochemical Research

Introduction: The Central Role of the Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern agrochemical discovery.[1][2] Its remar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern agrochemical discovery.[1][2] Its remarkable versatility, stemming from multiple sites for chemical modification and inherent biological activity, has propelled the development of numerous commercially successful fungicides, herbicides, and insecticides.[1][3][4] Pyrazole amide derivatives, in particular, have gained significant attention for their potent and diverse biological activities, forming a critical class of pesticides for crop protection.[5][6] This document serves as a comprehensive technical guide, outlining the key applications, mechanisms of action, and essential protocols for leveraging pyrazole chemistry in agrochemical research and development.

The strategic incorporation of the pyrazole moiety into novel molecules allows for the fine-tuning of physicochemical properties, enhancing efficacy, and often providing novel modes of action to combat the growing challenge of pesticide resistance.[3][6] This guide is structured to provide both foundational knowledge and actionable, field-proven protocols to empower researchers in this dynamic field.

Core Applications and Mechanisms of Action

The success of pyrazole-based agrochemicals lies in their ability to interact with a diverse range of biological targets. This section details their primary applications and the biochemical pathways they disrupt.

Pyrazole-Based Fungicides: Disrupting Fungal Respiration

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds are highly effective due to their specific targeting of the fungal mitochondrial respiratory chain.[1]

  • Mechanism of Action: SDHI fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, function by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[1][3] This blockage halts the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle, thereby disrupting cellular respiration and ATP production, which ultimately leads to fungal cell death.[3][7] The pyrazole-carboxamide structure is a key pharmacophore for this class of fungicides.[1][8]

  • Target Pathogens: SDHIs provide broad-spectrum control against a variety of devastating plant diseases in cereals, fruits, and vegetables, including those caused by Botrytis cinerea, Rhizoctonia solani, and Valsa mali.[9][10]

Compound Class Primary Target Key Crops
FluxapyroxadFungicide (SDHI)Succinate Dehydrogenase (Complex II)Cereals, Soybeans, Corn
BixafenFungicide (SDHI)Succinate Dehydrogenase (Complex II)Cereals, Canola
PenthiopyradFungicide (SDHI)Succinate Dehydrogenase (Complex II)Fruits, Vegetables, Turf
PyraclostrobinFungicide (QoI)Cytochrome bc1 complex (Complex III)Broad-spectrum
Pyrazole-Based Herbicides: Inhibiting Essential Plant Enzymes

Pyrazole derivatives have been successfully developed as potent herbicides, primarily targeting key enzymes in plant metabolic pathways that are absent in animals.

  • Mechanism of Action: A major target for pyrazole herbicides is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12] HPPD is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting chlorophyll from photooxidative damage.[11] Herbicides like pyrazolate and pyrazoxyfen are metabolized in plants to a common active compound that inhibits HPPD.[12][13] Inhibition of HPPD leads to the characteristic bleaching of new growth, followed by plant death.[14]

  • Structure-Activity Relationship (SAR): Research indicates that the herbicidal activity of pyrazole-based HPPD inhibitors is sensitive to the substituents on the pyrazole ring. Sterically bulky groups can diminish efficacy, suggesting specific spatial constraints within the enzyme's active site.[11]

Pyrazole-Based Insecticides: Neurotoxic Activity

Phenylpyrazoles represent a significant class of broad-spectrum insecticides, valued for their efficacy against pests that have developed resistance to other insecticide classes.[15]

  • Mechanism of Action: The primary mode of action for phenylpyrazole insecticides like Fipronil is the disruption of the central nervous system.[15] They act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in neurons.[7][16] By blocking these channels, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, and death.[7] This target site is different in insects than in mammals, providing a degree of selective toxicity.[15] Other pyrazole insecticides, like Tolfenpyrad, act by inhibiting the mitochondrial electron transport system in pests.[3]

Experimental Protocols and Workflows

The following section provides standardized, step-by-step protocols for the synthesis and bio-evaluation of pyrazole compounds in an agrochemical context. These protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible results.

Protocol: Synthesis of a Substituted Pyrazole Core

This protocol describes a general and widely used method for synthesizing the pyrazole ring, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-4-carboxylate derivative.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar β-ketoester)

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol (reagent grade)

  • Sodium acetate

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve the substituted hydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in a mixture of ethanol (50 mL) and water (10 mL). Stir until all solids are dissolved.

    • Rationale: Sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free hydrazine base necessary for the reaction.

  • Addition of Dicarbonyl: To the stirring solution, add the 1,3-dicarbonyl compound, ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol), dropwise at room temperature.

  • Cyclization Reaction: Add a catalytic amount of glacial acetic acid (0.5 mL). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization reaction. Acetic acid catalyzes the imine formation and dehydration steps.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated reaction mixture into 100 mL of ice-cold deionized water with stirring. The product should precipitate as a solid. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative. Dry the purified product under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Workflow for Agrochemical Candidate Screening

The discovery of a new agrochemical lead involves a systematic screening process. The following workflow illustrates the typical progression from a synthesized compound library to a promising candidate.

Agrochemical_Screening_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: In Planta / In Vivo Evaluation A Pyrazole Library Synthesis B Primary In Vitro Bioassay (e.g., Mycelial Growth) A->B C Hit Identification (>50% Inhibition @ 100 µg/mL) B->C D Dose-Response Assay (EC50/IC50 Determination) C->D E Selectivity Testing (Target vs. Non-Target Organisms) D->E F Lead Compound Selection E->F G Greenhouse Efficacy Trials (Phytotoxicity & Pest Control) F->G H Mode of Action Studies G->H I Lead Optimization H->I I->A SAR-driven Redesign

Caption: High-throughput screening workflow for pyrazole-based agrochemicals.

Protocol: Antifungal Efficacy - Mycelial Growth Inhibition Assay

This protocol details a standard method to evaluate the in vitro efficacy of synthesized pyrazole compounds against common phytopathogenic fungi.[8]

Objective: To determine the EC₅₀ (half maximal effective concentration) of a test compound against a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • Micropipettes

  • Incubator

  • Cork borer (5 mm diameter)

  • Digital calipers

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in DMSO.

  • Medium Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in all plates, including the control, should not exceed 1% to avoid solvent toxicity. The 0 µg/mL plate serves as the negative control. A commercial fungicide (e.g., carbendazim) should be used as a positive control.[8]

    • Rationale: A dose-response curve is necessary to accurately calculate the EC₅₀ value. Controls validate the experimental setup.

  • Plate Pouring: Pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood.

  • Fungal Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 3-4 day old culture of the target fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate. Seal the plates with paraffin film.

  • Data Collection: Incubate the plates at 25 ± 1°C. When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions using digital calipers.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where:

      • dc = average diameter of the colony in the control plate

      • dt = average diameter of the colony in the treated plate

  • EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration. Use probit analysis or non-linear regression to determine the EC₅₀ value.

Protocol: Herbicide Efficacy - Seed Germination and Growth Assay

This in vitro assay provides a rapid assessment of the pre-emergent herbicidal activity of pyrazole compounds.

Objective: To evaluate the inhibitory effect of a test compound on seed germination and seedling growth.

Materials:

  • Seeds of a model weed species (e.g., cress, Lepidium sativum) and a crop species (e.g., maize, Zea mays)

  • Sterile Petri dishes (90 mm) with filter paper

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Sterile deionized water containing a surfactant (e.g., 0.02% Tween-20)

  • Growth chamber with controlled light and temperature

  • Ruler or digital calipers

Procedure:

  • Treatment Solution Preparation: Prepare a series of treatment solutions of the test compound at various concentrations (e.g., 1, 10, 100, 1000 µM) in sterile water with surfactant. The solvent concentration should be kept constant and low (<0.5%) across all treatments, including a solvent-only control.

  • Assay Setup: Place one sterile filter paper disc into each Petri dish. Pipette 5 mL of the respective treatment solution (or control solution) onto the filter paper to ensure uniform saturation.

  • Seed Plating: Arrange 20 seeds of the chosen test species evenly on the surface of the moistened filter paper in each dish. Prepare at least three replicate dishes for each treatment and control.[17]

    • Rationale: Using multiple replicates is essential for statistical robustness and to account for natural variability in seed viability.[18]

  • Incubation: Seal the Petri dishes with paraffin film to prevent moisture loss and place them in a growth chamber set to appropriate conditions (e.g., 25°C with a 16h light / 8h dark cycle).

  • Data Assessment: After 5-7 days, assess the following parameters:

    • Germination Rate (%): Count the number of germinated seeds (radicle emergence > 2 mm) and express it as a percentage of the total seeds plated.

    • Root and Shoot Length (mm): Measure the length of the primary root and shoot of each germinated seedling.

  • Data Analysis: Calculate the average and standard deviation for each parameter. Determine the percent inhibition relative to the solvent control. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to identify significant differences between treatments and the control.

Key Mechanisms and Pathways Visualized

Understanding the molecular interactions of pyrazole compounds is key to their rational design and optimization.

Mechanism: SDHI Fungicide Action

Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II in the mitochondrial electron transport chain, a crucial hub for cellular energy production.

SDHI_Mechanism cluster_TCA TCA Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- donor Fumarate Fumarate ComplexII->Fumarate H+ removed CoQ Coenzyme Q Pool ComplexII->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII e- transfer Pyrazole Pyrazole SDHI Fungicide Pyrazole->ComplexII INHIBITS

Caption: Inhibition of mitochondrial Complex II by pyrazole SDHI fungicides.

Conclusion and Future Directions

Pyrazole chemistry remains a fertile ground for the discovery of novel agrochemicals. The structural versatility of the pyrazole scaffold allows for extensive optimization of biological activity, selectivity, and environmental profiles.[3][11] Future research will likely focus on developing pyrazole derivatives with novel modes of action to overcome resistance, enhancing their systemic properties for better crop protection, and designing more environmentally benign compounds. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with classical synthesis and bio-evaluation workflows will be paramount in accelerating the discovery of next-generation pyrazole-based agrochemicals.

References

  • Vertex AI Search. (2025).
  • Wikipedia. (n.d.). Phenylpyrazole insecticides.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
  • PubMed. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • Charles River Laboratories. (n.d.). GEP Efficacy Testing for Agrochemicals.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • MDPI. (2023).
  • PMC. (n.d.).
  • Semantic Scholar. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.
  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • PubMed. (2024).
  • ResearchGate. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • ResearchGate. (2025).
  • (n.d.).
  • Semantic Scholar. (1993).
  • Government of Canada. (1993). Guidelines for Efficacy Assessment of Chemical Pesticides.
  • Google Patents. (n.d.). Pyrazole fungicide composition.
  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • MDPI. (n.d.).
  • (n.d.). guidelines for evaluation of pesticide bio efficacy trial reports.
  • EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the dedicated technical support guide for the synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This document is desi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for the synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.

Synthesis Overview

The synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is typically achieved through a two-stage process. The first stage involves the formation of the pyrazole core via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. The most common and classic method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative.[1][2]

General Synthesis Workflow

The overall process can be visualized as a sequence of key transformations and purification steps.

Synthesis_Workflow Reactants Ethyl 2-formyl-3-oxopentanoate + (4-fluorophenyl)hydrazine Cyclo Stage 1: Cyclocondensation Reactants->Cyclo Ester Intermediate: Ethyl 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate Cyclo->Ester Hydrolysis Stage 2: Saponification (Base Hydrolysis) Ester->Hydrolysis Acid Crude Product: 5-ethyl-1-(4-fluorophenyl) -1H-pyrazole-4-carboxylic acid Hydrolysis->Acid Purification Purification: Recrystallization or Acid-Base Extraction Acid->Purification Final Final Product Purification->Final Knorr_Mechanism cluster_0 Mechanism Steps A 1. Nucleophilic Attack: Hydrazine attacks the more electrophilic aldehyde carbonyl. B 2. Dehydration: Loss of water forms a hydrazone intermediate. A->B H+ cat. C 3. Tautomerization: Hydrazone tautomerizes to an enamine. B->C Keto-Enol D 4. Cyclization: Enamine nitrogen attacks the ketone carbonyl. C->D Intramolecular E 5. Final Dehydration: Loss of a second water molecule yields the aromatic pyrazole ring. D->E Aromatization

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (Compound ID: 28606330). This resource is designed for researchers, scientists, and drug development professionals encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (Compound ID: 28606330). This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in various assay formats. We will explore the physicochemical properties of this molecule and provide a systematic, causality-driven approach to achieving and maintaining its solubility for reliable and reproducible experimental results.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?

Before troubleshooting, it's crucial to understand the inherent properties of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Its structure dictates its behavior in aqueous solutions.

  • Core Structure: The molecule has a pyrazole carboxylic acid core. Pyrazole itself is a heterocyclic aromatic compound that can be soluble in water and organic solvents.[1][2] However, the substituents dramatically alter its properties.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most critical group for understanding solubility. It's a weak acid, meaning it can donate a proton (H+). Its solubility is highly dependent on the pH of the solution.[3][4][5][6]

    • 4-Fluorophenyl Group: This large, non-polar, aromatic ring significantly increases the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).

    • Ethyl Group: This alkyl group also contributes to the overall hydrophobicity of the molecule.

The combination of a large hydrophobic region (fluorophenyl and ethyl groups) and a polar, ionizable group (carboxylic acid) makes this compound poorly soluble in neutral aqueous buffers. The predicted XlogP (a measure of lipophilicity) is 2.4, indicating a preference for lipid-like environments over aqueous ones.[7]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing immediate, actionable advice.

Q1: My compound won't dissolve in my neutral aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The first and most direct approach is to leverage the carboxylic acid group by modifying the pH of your solvent.

The Scientific Rationale: The carboxylic acid group (-COOH) is uncharged at acidic and neutral pH, making the molecule predominantly hydrophobic and thus poorly soluble in water.[5][8] By increasing the pH to a basic level (e.g., pH > 8.0), you deprotonate the carboxylic acid, converting it to a negatively charged carboxylate salt (-COO⁻).[3][4] This ionized form is significantly more polar and, therefore, more soluble in aqueous media. This relationship is described by the Henderson-Hasselbalch equation.[9][10][11][12][13]

Immediate Action:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in a mild base such as 10-50 mM NaOH or an alkaline buffer like 100 mM Tris pH 8.5.

  • Gently vortex or sonicate to aid dissolution.

  • Use this alkaline stock to make final dilutions in your neutral assay buffer. The small volume of the basic stock should not significantly alter the final pH of your assay. Always verify the final pH.

Caution: Ensure that the final assay's biological components (e.g., enzymes, cells) are stable and functional at the final pH.

Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic case of "kinetic" versus "thermodynamic" solubility. Your compound has high kinetic solubility in DMSO but very low thermodynamic (or equilibrium) solubility in the aqueous buffer.[14][15][16][17][18] When the DMSO stock is rapidly diluted, the compound is "shocked" into an environment where it is no longer soluble, causing it to crash out of solution.[19][20]

The Scientific Rationale: DMSO is an excellent organic solvent that can dissolve many hydrophobic compounds.[20][21] However, upon dilution into an aqueous system, water becomes the primary solvent. If the compound's intrinsic aqueous solubility is low, it will precipitate to reach its thermodynamic equilibrium.[14][15] This can lead to highly variable and inaccurate assay results.[22][23]

Troubleshooting Workflow:

G start Precipitation observed upon dilution of DMSO stock q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration. Final concentration should ideally be <0.5% for cell assays. q1->a1_yes Yes a1_no DMSO concentration is acceptable. Issue is likely poor aqueous solubility. q1->a1_no No q2 Can the assay tolerate a slightly higher pH? a1_no->q2 a2_yes Use pH Modification. Prepare stock in mild base (e.g., 50mM NaOH) then dilute into assay buffer. q2->a2_yes Yes a2_no pH modification is not an option. q2->a2_no No q3 Advanced formulation needed. Consider Co-solvents or Excipients. a2_no->q3 sol_cyclo Use Cyclodextrins (e.g., HP-β-CD). Encapsulates hydrophobic molecule. q3->sol_cyclo sol_surf Use Surfactants (e.g., Tween-80). Forms micelles to solubilize. q3->sol_surf

Caption: Troubleshooting workflow for compound precipitation.

Solutions to Prevent Precipitation:

  • Reduce Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with <0.1% being ideal for sensitive or primary cells.[24][25][26][27][28][29][30] High DMSO concentrations can be directly toxic or interfere with the assay.[21][26]

  • Intermediate Dilution: Perform a serial dilution of your high-concentration DMSO stock in 100% DMSO first to get to a lower concentration.[19] Then, add this lower-concentration stock to your aqueous buffer. This reduces the localized concentration shock.

  • Change the Dilution Method: Instead of adding the compound stock to the buffer, try adding the buffer to the compound stock slowly while vortexing. This can sometimes help maintain solubility.

Q3: pH modification isn't compatible with my assay. What are my other options?

Answer: If you cannot alter the pH, you can use formulation excipients like cyclodextrins or surfactants. These are powerful tools for solubilizing hydrophobic molecules in aqueous environments.

Option 1: Cyclodextrins

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[31][32] They act as molecular hosts, encapsulating the hydrophobic part of your compound (the fluorophenyl group) into their cavity, thereby increasing its apparent solubility in water.[33][34][35]

  • Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • How to Use: Prepare your assay buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM). Then, add your concentrated DMSO stock of the compound to this CD-containing buffer. (See Protocol 2).

Option 2: Surfactants

  • Mechanism: Surfactants (surface-active agents) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles.[36] These micelles have a hydrophobic core that can sequester your insoluble compound, allowing it to be dispersed in the aqueous solution.[37][38]

  • Recommended Choice: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred for biological assays due to their lower potential for protein denaturation and cell toxicity compared to ionic surfactants.[37][38][39][40]

  • How to Use: Add a very low concentration of the surfactant (e.g., 0.01% - 0.1% w/v) to your assay buffer before adding the compound.

Data Summary: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Ionizes the carboxylic acid to a more soluble salt form.pH > pKa + 1Simple, inexpensive, highly effective for acidic compounds.May not be compatible with biological assays (e.g., cell viability, enzyme activity).[4]
Co-solvents (DMSO) Dissolves compound in an organic phase, then diluted.< 0.5% final in assayHigh solubilizing power for stock solutions.Can be toxic to cells at higher concentrations; compound may precipitate on dilution.[26][30][41]
Cyclodextrins (HP-β-CD) Forms an inclusion complex, masking the hydrophobic part of the molecule.[31][32]1-10 mMLow toxicity, highly effective, can improve compound stability.[31]Can be costly; may interact with other assay components or cell membranes at high concentrations.
Surfactants (Tween 80) Forms micelles that encapsulate the hydrophobic compound.[36]0.01% - 0.1% (w/v)Effective at low concentrations, widely used in formulations.Can interfere with protein structure, membrane integrity, or assay readouts if not carefully controlled.

Part 3: Experimental Protocols

These step-by-step protocols provide a starting point for implementing the strategies discussed.

Protocol 1: Preparation of Stock Solution using pH Modification

This protocol is for creating a 10 mM stock solution in a mild base.

Materials:

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (MW: 234.23 g/mol )

  • 50 mM Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To make 1 mL of a 10 mM stock, you need: 0.010 mol/L * 0.001 L * 234.23 g/mol = 0.00234 g = 2.34 mg.

  • Weigh Compound: Accurately weigh 2.34 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of 50 mM NaOH solution to the tube.

  • Dissolve: Cap the tube tightly and vortex for 1-2 minutes. If needed, briefly sonicate in a water bath until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage: When preparing your assay, dilute this stock at least 1:100 into your final assay buffer to minimize the impact on the final pH. For example, add 2 µL of the 10 mM stock to 198 µL of assay buffer for a final concentration of 100 µM.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to use HP-β-CD in the final assay buffer to maintain compound solubility.

Materials:

  • 10 mM compound stock in 100% DMSO (prepared as in Protocol 1, but using DMSO instead of NaOH).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.

  • Your standard aqueous assay buffer (e.g., PBS, pH 7.4).

  • Vortex mixer and magnetic stirrer.

Procedure:

  • Prepare CD Buffer: Prepare a 5 mM solution of HP-β-CD in your assay buffer. For 10 mL of buffer, add the appropriate mass of HP-β-CD (MW is ~1400 g/mol , but check your supplier's specification). Stir until fully dissolved. This is now your "working buffer."

  • Dilute Compound: Add a small volume of your 10 mM DMSO stock directly into the HP-β-CD working buffer to achieve your desired final concentration. For example, to make a 10 µM final solution, add 1 µL of 10 mM DMSO stock to 999 µL of the 5 mM HP-β-CD buffer.

  • Equilibrate: Gently vortex the final solution and allow it to equilibrate for 15-30 minutes at room temperature before use in your assay. This allows time for the inclusion complex to form.[42]

  • Control Group: Crucially , your vehicle control must contain the exact same final concentrations of both DMSO and HP-β-CD as your test samples. This accounts for any effects of the excipients on the assay.[19]

G cluster_0 Stock Preparation cluster_1 Working Buffer Preparation cluster_2 Final Dilution & Assay stock_dmso Prepare 10 mM Compound Stock in 100% DMSO dilution Add DMSO Stock to CD Buffer (e.g., 1:1000 dilution) stock_dmso->dilution buffer_cd Prepare Assay Buffer containing 5 mM HP-β-CD buffer_cd->dilution control Prepare Vehicle Control (DMSO + CD Buffer, no compound) buffer_cd->control equilibrate Equilibrate for 15-30 min dilution->equilibrate assay Add to Assay (e.g., cell plate, enzyme reaction) equilibrate->assay

Caption: Workflow for using HP-β-CD.

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]

  • Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Link]

  • Srien, J. F., & St-Pierre, Y. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 82(6), 644-647. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Karadima, V., et al. (2012). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 52(12), 3326-3336. [Link]

  • ResearchGate. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • Hill, J. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Yalkowsky, S. H., & Te, E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]

  • ChemSrc. (n.d.). 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. [Link]

  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Nguyen, T. H. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • Patel, N. K., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 13(10), 1548. [Link]

  • Ali, A., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7851. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Fartale, S. S., et al. (2014). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 523-528. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]

  • PubChemLite. (n.d.). 5-ethyl-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid. [Link]

  • Kourgiantaki, A., et al. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 21(3), 346. [Link]

  • Chem-Impex. (n.d.). Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Fine Chemical Intermediates. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [Link]

  • ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

  • ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Welcome to the technical support center for pyrazole carboxylic acid synthesis and purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole carboxylic acid synthesis and purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common purification hurdles and ensure the integrity of your final product.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific, frequently encountered problems during the purification of pyrazole carboxylic acids. Each entry is structured in a question-and-answer format to provide direct and actionable solutions.

Question 1: My synthesis produced a mixture of regioisomers. How can I separate them effectively?

Answer:

The formation of regioisomers is one of the most common challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as seen in the Knorr pyrazole synthesis.[1][2] The two nitrogen atoms of the hydrazine can attack the two non-equivalent carbonyl groups, leading to a mixture of products that are often difficult to separate due to their similar physical properties.[3]

Causality: The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH).[4] The isomers, having the same molecular weight and similar functional groups, often exhibit very close polarities, making separation by standard techniques non-trivial.

Primary Solution: Column Chromatography

Column chromatography is the most effective method for separating pyrazole regioisomers.[5][6] Success hinges on optimizing the stationary and mobile phases to exploit subtle differences in polarity.

Experimental Protocol: Flash Column Chromatography for Regioisomer Separation

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is the workhorse for this separation.[6] Its slightly acidic nature can aid in resolving these heterocyclic compounds.

  • Mobile Phase (Eluent) Screening:

    • Begin by performing Thin Layer Chromatography (TLC) to screen for an optimal eluent system.

    • A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).[6]

    • Test various ratios (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate) to find a system that gives a clear separation between the two isomer spots with retention factors (Rƒ) ideally between 0.2 and 0.5.

    • If separation is poor, consider adding a small amount of a third solvent. Adding dichloromethane can modulate polarity, while a trace amount of acetic or formic acid (~0.1-1%) can sharpen peaks by suppressing the deprotonation of your carboxylic acid on the silica surface, reducing tailing.[7]

  • Column Packing and Loading:

    • Properly pack a column with a sufficient amount of silica gel (a rule of thumb is a 40:1 to 100:1 ratio of silica:crude product by weight).

    • Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides superior resolution compared to liquid loading.

  • Elution:

    • Run the column using the optimized eluent system. A slow, steady flow rate is crucial for achieving equilibrium and good separation.

    • Collect small fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Data Summary: Column Chromatography Conditions

Stationary PhaseCommon Mobile Phase SystemsOptimization Tips
Silica GelHexane/Ethyl Acetate gradientsAdd 0.5% acetic acid to reduce tailing.
Silica GelDichloromethane/Methanol gradientsUse for more polar pyrazole derivatives.
Reverse-Phase C18Water/Acetonitrile with 0.1% Formic AcidSuitable for HPLC; useful for analytical and preparative scale.[8]
Question 2: My final product is contaminated with unreacted starting materials (e.g., hydrazine, β-ketoester). What is the most efficient way to remove them?

Answer:

Residual starting materials can interfere with subsequent reactions and complicate purity analysis. An acid-base extraction is a highly effective and scalable chemical method to selectively separate your acidic product from neutral or basic impurities.[9][10]

Causality: This technique exploits the difference in pKa between the pyrazole carboxylic acid and the impurities. The carboxylic acid is readily deprotonated by a weak base to form a water-soluble carboxylate salt, while neutral organic starting materials (like a β-ketoester) and basic starting materials (like hydrazine, which can be protonated by acid) will remain in or be partitioned into different layers.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

  • Base Wash (Separating the Acid):

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~3-5) but not strongly basic enough to cause hydrolysis of sensitive functional groups.

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

    • Allow the layers to separate. The deprotonated pyrazole carboxylate salt will now be in the aqueous layer. The neutral impurities will remain in the organic layer.

    • Drain the lower (aqueous) layer. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification and Re-extraction:

    • Combine all aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add a strong acid, such as 1M or 2M Hydrochloric Acid (HCl), while stirring until the pH is acidic (pH ~2, check with pH paper). You will see your purified pyrazole carboxylic acid precipitate as a solid.

    • Extract the precipitated product back into a fresh portion of an organic solvent (e.g., Ethyl Acetate) 2-3 times.

  • Final Workup:

    • Combine the organic layers containing your pure product.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified pyrazole carboxylic acid.

Visualization: Acid-Base Extraction Workflow

The following diagram illustrates the logical flow of an acid-base extraction to purify a pyrazole carboxylic acid from neutral and basic impurities.

G start Crude Product (Pyrazole-COOH, Neutral Impurity, Basic Impurity) in Organic Solvent (e.g., Ethyl Acetate) sep_funnel 1. Add aq. NaHCO₃ 2. Shake & Separate start->sep_funnel org_layer1 Organic Layer (Neutral Impurity, Basic Impurity) sep_funnel->org_layer1 Contains Neutral/Basic Impurities aq_layer1 Aqueous Layer (Pyrazole-COO⁻Na⁺) sep_funnel->aq_layer1 Contains Product Salt acidify 1. Cool in Ice Bath 2. Add aq. HCl (to pH ~2) aq_layer1->acidify precipitate Precipitated Pure Pyrazole-COOH acidify->precipitate extract_back Extract with fresh Organic Solvent precipitate->extract_back final_org Organic Layer (Pure Pyrazole-COOH) extract_back->final_org final_aq Aqueous Layer (Salts, Discard) extract_back->final_aq workup 1. Wash with Brine 2. Dry (Na₂SO₄) 3. Concentrate final_org->workup product Purified Product workup->product

Caption: Workflow for purifying pyrazole carboxylic acids via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: My product oiled out instead of crystallizing during recrystallization. What should I do?

This is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present that act as a eutectic mixture.

  • Solution 1: Modify the Solvent System. Try adding a "poor" solvent (one in which your compound is less soluble) dropwise to the hot, oily solution until turbidity persists. This can often induce crystallization. For example, if your compound oiled out from hot ethanol, try adding water dropwise.

  • Solution 2: Scratching. Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seeding. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solution 4: Re-purify. If the oiling is due to impurities, the best course of action is to re-purify the material using another method, such as column chromatography or an acid-base extraction, and then attempt recrystallization again.

Q2: How do I choose the best purification strategy from the start?

A systematic approach based on preliminary analysis is key. The following decision tree can guide your strategy.

Visualization: Purification Strategy Decision Tree

G start Analyze Crude Product (TLC, ¹H NMR) isomers Regioisomers Present? start->isomers impurities Significant Starting Material or Byproducts? isomers->impurities No chromatography Primary Method: Column Chromatography isomers->chromatography Yes solid Is the Crude a Solid? impurities->solid No extraction Primary Method: Acid-Base Extraction impurities->extraction Yes solid->chromatography No (Oily/Tarry) recrystallization Primary Method: Recrystallization solid->recrystallization Yes polish Secondary 'Polishing' Step (Recrystallization or Prep-HPLC) chromatography->polish extraction->polish recrystallization->polish

Caption: Decision tree for selecting a primary purification method.

Q3: How can I confirm the purity of my final pyrazole carboxylic acid?

No single technique is sufficient. A combination of methods is required to establish purity and confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (a single peak in the chromatogram) and molecular weight confirmation (the mass spectrum).[11]

  • Melting Point: A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the calculated values is considered evidence of high purity.[11]

References

  • Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Navale, N. R., et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. ResearchGate. Available at: [Link]

  • Kostenko, A., et al. (2020). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • Lange, J., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Kumar, K. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

  • Peshkov, A. A., et al. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Venkatesh, P. (2016). Pyrazole - Synthesis, Reactions & Medicinal Uses. Slideshare. Available at: [Link]

  • Gikunju, D., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ali, B., et al. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2014). Column chromatography of carboxylic acids? r/chemistry. Available at: [Link]

  • Navas, D., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Ferrazzano, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC - NIH. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

Sources

Optimization

Fluorophenyl-Pyrazole Synthesis: A Technical Support Guide for Reaction Optimization

Welcome to the Technical Support Center for Fluorophenyl-Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorophenyl-Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the synthesis of these valuable heterocyclic compounds. The fluorophenyl moiety is a critical pharmacophore, and its successful incorporation into a pyrazole scaffold is often a key step in medicinal chemistry programs. This resource offers practical, experience-driven advice to navigate the complexities of reaction optimization and achieve your desired synthetic outcomes.

Introduction: The Knorr Synthesis and Its Challenges

The most prevalent method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While robust, this reaction is not without its nuances, particularly when dealing with fluorinated precursors. Common hurdles include low yields, poor regioselectivity with unsymmetrical dicarbonyls, and difficulties in purification.[3][4] This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered during fluorophenyl-pyrazole synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in fluorophenyl-pyrazole synthesis can often be traced back to several key parameters:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[3]

  • Suboptimal Temperature: Many condensation reactions require heat to proceed efficiently. Consider increasing the temperature or refluxing the reaction mixture.[3]

  • Catalyst Choice: The selection and concentration of an acid or base catalyst can be critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used to facilitate the initial imine formation.[1][2][3] In some cases, Lewis acids or even nano-ZnO have been shown to improve yields.[3]

  • Side Reactions: The formation of byproducts can significantly diminish the yield of the desired pyrazole. Careful control of reaction conditions is crucial to minimize these competing pathways.[3]

Q2: I am using an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge when an unsymmetrical 1,3-dicarbonyl can be attacked at two different carbonyl carbons by the hydrazine.[4][5] The following factors can influence the regiochemical outcome:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have demonstrated improved results in certain cases.[6][7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has also been shown to dramatically increase regioselectivity in some instances.

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more readily protonated and thus more electrophilic.[5]

  • Steric and Electronic Effects: The electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine will play a significant role in directing the initial nucleophilic attack.[5]

Q3: Are there more environmentally friendly ("green") methods for synthesizing fluorophenyl-pyrazoles?

A3: Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These methods often lead to faster reactions and reduced energy consumption.[6] Options to consider include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields.[3][8]

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat, eliminating the need for a solvent altogether.[6][9]

  • Aqueous Methods: The use of water as a solvent is a key aspect of green chemistry, and several aqueous protocols for pyrazole synthesis have been reported.[10]

Troubleshooting Guide: From Starting Materials to Final Product

This section provides a more detailed, step-by-step approach to troubleshooting specific issues you may encounter during your experiments.

Problem 1: Poor or No Product Formation

If you are observing little to no formation of your desired fluorophenyl-pyrazole, a systematic evaluation of your reaction setup is necessary.

Workflow for Troubleshooting Poor Product Formation

A Start: Poor/No Product B Verify Starting Material Quality A->B B->A Impure/Degraded C Check Reaction Conditions B->C Materials OK C->A Incorrect Temp/Time D Optimize Catalyst C->D Conditions OK D->C Ineffective E Consider Alternative Synthetic Route D->E Catalyst Optimized, Still No Product F Successful Synthesis E->F

Caption: Troubleshooting workflow for poor product formation.

Step-by-Step Protocol for Investigation:

  • Verify Starting Material Integrity:

    • Fluorophenylhydrazine: Hydrazine derivatives can be sensitive to air and light. Ensure your fluorophenylhydrazine is of high purity and has been stored correctly. Consider re-purification if necessary.

    • 1,3-Dicarbonyl Compound: Check the purity of your dicarbonyl substrate. Impurities can inhibit the reaction or lead to unwanted side products.

  • Evaluate Reaction Conditions:

    • Temperature: As a starting point, if the reaction is being run at room temperature, try heating it to reflux in a suitable solvent. Monitor the progress by TLC.

    • Reaction Time: Condensation reactions can sometimes be slow. Extend the reaction time and monitor for the consumption of starting materials.[3]

    • Solvent: Ensure your solvent is anhydrous if the reaction is sensitive to water. Consider screening different solvents.

  • Catalyst Optimization:

    • Acid Catalysis: If using an acid catalyst (e.g., acetic acid, HCl), ensure the correct amount is being used. Too much or too little can be detrimental.

    • Base Catalysis: Some variations of pyrazole synthesis may require a base to facilitate deprotonation.[6]

Problem 2: Formation of Multiple Products and Purification Challenges

The presence of multiple spots on a TLC plate that are difficult to separate by column chromatography is a common frustration.

Key Considerations for Multiple Products:

  • Regioisomers: As discussed in the FAQs, unsymmetrical dicarbonyls are a primary source of isomeric product mixtures.

  • Side Products: Incomplete cyclization can lead to hydrazone intermediates. Over-reaction or degradation can also contribute to a complex product mixture.

Optimization Strategies for Product Purity:

ParameterStandard ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Solvent EthanolN,N-Dimethylformamide (DMF)2,2,2-Trifluoroethanol (TFE)Aprotic dipolar solvents and fluorinated alcohols can enhance regioselectivity.[6]
Temperature RefluxRoom Temperature0 °C to Room TemperatureLowering the temperature can sometimes favor the formation of a single isomer by slowing down competing reaction pathways.
Catalyst Acetic Acid (catalytic)No CatalystLewis Acid (e.g., Sc(OTf)₃)The reaction may proceed without a catalyst, or a Lewis acid could offer better control over the reaction pathway.[10]
Reagent Addition All reagents mixed at onceSlow, dropwise addition of hydrazineAddition of hydrazine at low temperatureControlled addition can help manage any exotherms and potentially improve selectivity.[11][12]

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Set up several small-scale parallel reactions in different solvents (e.g., ethanol, isopropanol, DMF, acetonitrile, TFE).

  • Maintain the same stoichiometry and temperature for all reactions.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analyze the crude reaction mixtures by ¹H NMR to determine the ratio of regioisomers.

  • Select the solvent system that provides the highest ratio of the desired product for scale-up.

Problem 3: Reaction Stalls or is Incomplete

An incomplete reaction leads to a mixture of starting materials and products, complicating purification and lowering the yield.

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism A 1,3-Dicarbonyl + Fluorophenylhydrazine B Hydrazone Intermediate A->B Condensation C Cyclization B->C Intramolecular Attack D Dehydration C->D E Fluorophenyl-pyrazole D->E

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Troubleshooting a Stalled Reaction:

  • Re-evaluate Catalyst: The catalyst may have decomposed or may not be active enough. Consider adding a fresh portion of the catalyst.

  • Increase Temperature: If the reaction is proceeding slowly at a lower temperature, increasing the heat may provide the necessary activation energy to drive the reaction to completion.

  • Microwave Irradiation: For stubborn reactions, microwave synthesis can be a powerful tool to overcome activation barriers and significantly reduce reaction times.[3][8]

Scale-Up Considerations

Transitioning a successful lab-scale reaction to a larger scale introduces new challenges that must be addressed proactively.

  • Heat Management: The condensation reaction is often exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[11][12] This can lead to temperature spikes and the formation of impurities. Ensure adequate cooling and consider a slower rate of reagent addition.[11][12]

  • Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.[11][12]

  • Solvent Choice: A solvent that is suitable for a small-scale reaction may not be optimal for a larger batch, especially concerning product precipitation and the solubility of intermediates.[11]

By systematically addressing these common issues and understanding the underlying chemical principles, you can optimize your fluorophenyl-pyrazole synthesis for higher yields, improved purity, and greater reproducibility.

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC - NIH.
  • Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: [Link]

  • New Synthesis of Fluorinated Pyrazoles | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi. Available at: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Welcome to the technical support center dedicated to advancing your research with 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. This guide is structured to provide practical, in-depth solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis, derivatization, and biological evaluation of this promising scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and rationally design more potent molecules.

Section 1: Foundational Synthesis and Core Structure Optimization

The 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid core is a versatile starting point for developing novel therapeutics, particularly in the realms of anti-inflammatory and anticancer research. Its synthesis is typically achieved through a modified Knorr pyrazole synthesis.

FAQ 1.1: I am experiencing low yields in the initial synthesis of the pyrazole core. What are the likely causes and how can I improve it?

Low yields in Knorr-type pyrazole syntheses are a common challenge. The primary culprits are often related to suboptimal reaction conditions, side reactions, or purification losses.

Troubleshooting Low Yields:

  • Incomplete Reaction: The condensation reaction between the hydrazine and the dicarbonyl compound may not be reaching completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a powerful tool to drive the reaction to completion and reduce reaction times.

  • Side Product Formation: The formation of regioisomers or other byproducts can significantly diminish the yield of your desired product.

    • Solution: The regioselectivity of the initial cyclization is crucial. Using a substituted hydrazine, like 4-fluorophenylhydrazine, will direct the cyclization. Ensure the purity of your starting β-ketoester. The choice of acid or base catalyst is also critical; for this synthesis, a catalytic amount of a protic acid like acetic acid is often employed.

  • Purification Challenges: The product might be difficult to isolate from the reaction mixture.

    • Solution: Optimize your crystallization solvent system. A mixture of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. If crystallization is problematic, column chromatography on silica gel is a reliable alternative.

Experimental Protocol: Synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

A robust method for synthesizing the core structure involves the condensation of 4-fluorophenylhydrazine with an appropriate β-ketoester, followed by hydrolysis.

  • Step 1: Condensation: In a round-bottom flask, dissolve ethyl 2-formylbutanoate (1.0 eq) in ethanol. Add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and a catalytic amount of acetic acid.

  • Step 2: Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Step 3: Isolation of Ester Intermediate: After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation. Filter the solid and wash with cold ethanol to obtain the crude ethyl 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

  • Step 4: Hydrolysis: Suspend the crude ester in a mixture of ethanol and 1M aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Step 5: Final Product Isolation: Cool the reaction mixture and acidify with 1M HCl until the pH is ~2-3. The carboxylic acid will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.

Section 2: Derivatization Strategies to Enhance Biological Activity

The carboxylic acid moiety at the 4-position is the primary handle for derivatization to explore structure-activity relationships (SAR) and improve biological efficacy. Amide bond formation is the most common and effective strategy.

FAQ 2.1: My amide coupling reactions are failing or giving low yields, especially with sterically hindered amines. What can I do?

This is a frequent hurdle in medicinal chemistry. Failure in amide coupling often points to insufficient activation of the carboxylic acid or low nucleophilicity of the amine.

Troubleshooting Amide Coupling Reactions:

  • Choice of Coupling Reagent: For hindered substrates, standard carbodiimide reagents like EDC may be insufficient. More potent reagents are often necessary.

    • Solution: Switch to a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are known to be highly effective for challenging couplings.[1][2]

  • Reaction Conditions: The solvent, base, and temperature can dramatically impact the outcome.

    • Solution: Ensure you are using anhydrous solvents (e.g., DMF, DCM). The base should be a non-nucleophilic amine like diisopropylethylamine (DIPEA). For particularly difficult couplings, gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier, but be mindful of potential side reactions or degradation.[1]

  • Order of Addition: Pre-activating the carboxylic acid before adding the amine can significantly improve yields with challenging amines.

    • Solution: Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in your anhydrous solvent for 5-15 minutes before adding the amine. This ensures the activated species is formed and ready to react.[1]

Workflow for Optimizing Amide Coupling

G start Low Yield in Amide Coupling check_reagents Are you using a standard coupling reagent (e.g., EDC)? start->check_reagents switch_reagent Switch to a more potent reagent (HATU, PyBOP) check_reagents->switch_reagent Yes check_conditions Are your reaction conditions anhydrous? check_reagents->check_conditions No switch_reagent->check_conditions use_anhydrous Use anhydrous solvents and reagents check_conditions->use_anhydrous No pre_activate Are you pre-activating the carboxylic acid? check_conditions->pre_activate Yes use_anhydrous->pre_activate implement_preactivation Implement pre-activation step (5-15 min before adding amine) pre_activate->implement_preactivation No increase_temp Consider gently heating the reaction (40-50 °C) pre_activate->increase_temp Yes implement_preactivation->increase_temp success Improved Yield increase_temp->success

Caption: Troubleshooting workflow for difficult amide couplings.

FAQ 2.2: How do different substituents on the amide nitrogen affect biological activity?

The nature of the group introduced via the amide bond is a key determinant of biological activity. Based on extensive research on pyrazole-based anti-inflammatory and anticancer agents, we can infer the following SAR trends.

Structure-Activity Relationship (SAR) for Amide Derivatives:

Amide Substituent (R Group)Likely Impact on Anti-Inflammatory Activity (e.g., COX-2 Inhibition)Likely Impact on Anticancer Activity (e.g., Cytotoxicity)Rationale
Small alkyl chains ModerateLow to ModerateMay provide some hydrophobic interactions but lack specific binding motifs.
Aromatic/Heteroaromatic rings HighHighCan engage in π-π stacking and hydrogen bonding interactions within enzyme active sites (e.g., COX-2, kinases).[3][4]
Bulky/Lipophilic groups (e.g., adamantyl, t-butyl) VariableModerate to HighCan enhance binding through hydrophobic interactions but may also introduce steric hindrance.
Groups with H-bond donors/acceptors (e.g., hydroxyl, amino) HighHighCan form crucial hydrogen bonds with amino acid residues in the target protein, increasing binding affinity.

Section 3: Biological Evaluation and Assay Troubleshooting

Once you have synthesized a library of derivatives, the next critical step is to evaluate their biological activity. For this pyrazole scaffold, anti-inflammatory and anticancer assays are highly relevant.

FAQ 3.1: I am not seeing any activity in my in vitro anti-inflammatory assays. What should I check?

A lack of activity can be due to several factors, from the compound itself to the assay setup.

Troubleshooting In Vitro Anti-inflammatory Assays:

  • Compound Solubility: Your compound may be precipitating out of the assay medium.

    • Solution: Determine the aqueous solubility of your compounds. Use a small amount of a biocompatible solvent like DMSO to prepare stock solutions, and ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Assay Choice and Target: Your compounds may not be active against the specific target you are testing. Pyrazole derivatives are known to inhibit enzymes like COX-2 and 5-LOX.[3][5]

    • Solution: Screen your compounds against a panel of relevant targets. A primary screen could involve a whole-cell assay, such as measuring the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) or nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7). Hits from this assay can then be tested in more specific enzyme inhibition assays (e.g., COX-1/COX-2 inhibition assays).

  • Compound Stability: The compound may be degrading in the assay medium.

    • Solution: Assess the stability of your compounds under the assay conditions (e.g., in cell culture medium at 37 °C) over the time course of the experiment using LC-MS.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a key assay for evaluating the anti-inflammatory potential of your derivatives.

  • Preparation: Prepare stock solutions of your test compounds and a positive control (e.g., celecoxib) in DMSO.

  • Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and your test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Quantification: Stop the reaction and quantify the amount of PGE2 produced using a commercial ELISA kit.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

FAQ 3.2: My compounds show general cytotoxicity in the MTT assay but I want to know if they are inducing apoptosis. How can I confirm this?

The MTT assay is a good primary screen for anticancer activity as it measures cell viability.[6][7][8] However, it doesn't distinguish between different modes of cell death.

Confirming Apoptosis:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for detecting apoptosis.

    • Mechanism: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

    • Procedure: Treat your cancer cell line (e.g., MCF-7, A549) with your compound for 24-48 hours. Harvest the cells and stain with fluorescently labeled Annexin V and PI. Analyze the cell populations using a flow cytometer.

    • Interpretation: Live cells will be negative for both stains. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Visualizing Apoptosis Induction Workflow

G start Cytotoxicity observed in MTT assay question Is the cell death due to apoptosis? start->question flow_cytometry Perform Annexin V/PI flow cytometry assay question->flow_cytometry data_analysis Analyze cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic flow_cytometry->data_analysis conclusion Confirm apoptosis as the mechanism of cell death data_analysis->conclusion

Caption: Workflow to confirm apoptosis after an initial cytotoxicity screen.

By systematically applying these troubleshooting guides and experimental protocols, you can overcome common challenges and accelerate the development of potent and selective 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. (URL not available)
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (URL: [Link])

  • Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science Publishers. (URL: [Link])

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. (URL: [Link])

  • Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. ResearchGate. (URL: [Link])

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. (URL: [Link])

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. (URL: [Link])

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of off-target effects in cell-based assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of off-target effects in cell-based assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you ensure the specificity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about off-target effects.

Q1: What are off-target effects in the context of cell-based assays?

Q2: Why is it critical to minimize and validate off-target effects?

A2: Minimizing and validating off-target effects is paramount for several reasons:

  • Data Integrity and Reproducibility: Off-target effects can confound experimental results, leading to misinterpretation of a compound's or gene's function.[5][6] This is a major contributor to the "reproducibility crisis" in biomedical research.[7]

  • Safety and Toxicity: In drug development, unintended interactions are a primary cause of adverse events and clinical trial failures.[2][8][9] An off-target mutation in a critical gene could disrupt normal cellular activities and potentially cause diseases.[3]

  • Mechanism of Action: A thorough understanding of all molecular interactions is necessary to accurately define a drug's mechanism of action.[2]

Q3: What are the common causes of off-target effects for different modalities?

A3: The causes vary depending on the experimental tool:

  • CRISPR-Cas9: Off-target effects primarily occur when the guide RNA (gRNA) directs the Cas9 nuclease to cut at genomic sites that are similar, but not identical, to the intended target sequence.[1][10][11] Cas9 can tolerate several mismatches between the gRNA and the DNA, leading to cleavage at unintended locations.[3][11][12]

  • siRNA: Off-target effects often happen due to the siRNA's "seed region" (nucleotides 2-8) having partial complementarity to the 3' UTR of unintended mRNA transcripts, mimicking the action of microRNAs (miRNAs).[13][14]

  • Small Molecules: These compounds can bind to multiple targets due to structural similarities in the binding sites of different proteins or simply through lower-affinity interactions with highly abundant proteins.[4][15] It's estimated that small molecule drugs interact with an average of 6-11 distinct unintended targets.[2]

  • Antibodies: Despite their reputation for specificity, antibodies can exhibit polyspecificity, binding to unintended proteins.[16][17] This can be due to charge or hydrophobic patches in the antibody's binding region.[17] Studies have shown that up to a third of antibody-based drugs may have off-target binding.[8]

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting strategies for minimizing off-target effects, organized by experimental modality.

A. CRISPR-Cas9 Gene Editing

Unwanted mutations at off-target sites are a crucial shortcoming of the CRISPR-Cas9 system.[18] The primary cause is the gRNA guiding the Cas9 nuclease to unintended genomic locations with sequence similarity.[1]

Issue 1: My CRISPR experiment is showing phenotypes inconsistent with targeting my gene of interest.

This could be due to off-target mutations. Here’s how to troubleshoot:

Step 1: In Silico Analysis and gRNA Redesign

  • Causality: The design of the gRNA is the most critical factor in determining specificity.[18] Computational tools can predict potential off-target sites by searching the genome for sequences similar to your gRNA.[3][10][11]

  • Actionable Advice: Use multiple in silico tools to get a consensus prediction of off-target sites (e.g., Cas-OFFinder, CRISPOR, CCTop).[1][3][19] These tools often provide an "off-target score" to help you select the most specific gRNA.[12][20] When designing, aim for a gRNA with minimal sequence similarity to other parts of the genome.[1]

  • Pro-Tip: Pay attention to the "seed region" of the gRNA (the 8-12 nucleotides closest to the PAM sequence), as mismatches in this area are less tolerated and thus reduce off-target cleavage.[21]

Step 2: Optimize Experimental Conditions

  • Causality: The concentration and duration of Cas9/gRNA expression directly impact off-target activity.[3][11][18] Prolonged presence of the editing machinery increases the chance of it acting on lower-affinity, off-target sites.[22]

  • Actionable Advice:

    • Titrate your reagents: Determine the lowest effective concentration of your Cas9 and gRNA delivery system.

    • Use Ribonucleoprotein (RNP) delivery: Delivering pre-complexed Cas9 protein and gRNA (RNP) is preferred over plasmid DNA.[3][11][23] RNPs are active immediately upon delivery and are degraded by the cell within 24-48 hours, limiting the time for off-target events to occur.[22][23] Plasmid-based delivery can lead to sustained expression for several days.[22]

Step 3: Employ High-Fidelity Cas9 Variants

  • Causality: Standard Streptococcus pyogenes Cas9 (SpCas9) can be promiscuous.[1] Scientists have engineered high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1, HypaCas9) that have reduced binding affinity to off-target sites without compromising on-target efficiency.[22][23] These variants are less tolerant of mismatches between the gRNA and DNA.[1]

  • Actionable Advice: If off-target effects are a significant concern, switch to a high-fidelity Cas9 variant. Several studies have demonstrated a dramatic reduction in off-target mutations with these engineered enzymes.[10]

Step 4: Consider a Paired Nickase Strategy

  • Causality: Instead of creating a double-strand break (DSB) with a standard Cas9, a Cas9 nickase is engineered to cut only one strand of the DNA.[3][24] A DSB, which is required for gene knockout, is only generated when two nickases with two different gRNAs bind in close proximity on opposite strands.[1]

  • Actionable Advice: Design two gRNAs that target opposite strands of your gene of interest in a specific orientation. The probability of two independent off-target single-strand nicks occurring close enough to generate a DSB is significantly lower than a single off-target DSB from a standard Cas9.[1][22]

B. siRNA-Mediated Gene Silencing

Off-target effects in RNA interference (RNAi) are a known complication that can lead to misinterpretation of experimental data. These effects are primarily caused by the siRNA guide strand binding to unintended mRNA targets, often through a microRNA-like mechanism.

Issue 2: My gene knockdown is efficient, but I'm observing unexpected cellular phenotypes.

This is a classic sign of off-target effects. Here's a troubleshooting workflow:

Step 1: Reduce siRNA Concentration

  • Causality: Off-target effects are concentration-dependent.[14][25] Higher concentrations of a single siRNA increase the likelihood of its seed region binding to partially complementary sequences on unintended mRNAs.

  • Actionable Advice: Perform a dose-response experiment to find the lowest siRNA concentration that still provides adequate on-target knockdown. This simple step can significantly reduce the off-target signature.[25]

Step 2: Use siRNA Pooling

  • Causality: Pooling multiple siRNAs that target different regions of the same mRNA is a powerful strategy to mitigate off-target effects.[13] By using a pool, the concentration of any single siRNA (and therefore its unique off-target signature) is reduced, while the on-target knockdown is maintained or even enhanced.[13]

  • Actionable Advice: Use a pool of at least 3-4, and ideally more, validated siRNAs targeting your gene of interest.[6][25] Ensure that the siRNAs in the pool have different seed sequences to diversify the potential off-target interactions.[13]

Step 3: Employ Chemical Modifications

  • Causality: Chemical modifications to the siRNA duplex can improve its specificity.[13][14][25] For instance, modifying the 2' position of the ribose in the seed region can destabilize the binding to off-target mRNAs without affecting on-target silencing.[13][14]

  • Actionable Advice: If available, use siRNAs with chemical modifications designed to reduce off-target effects. These are often commercially available and can significantly clean up your results.[6]

Step 4: Perform Rescue Experiments

  • Causality: A rescue experiment is the gold standard for confirming that an observed phenotype is due to the silencing of the intended target. This involves re-introducing the target gene in a form that is resistant to the siRNA.

  • Actionable Advice: Co-transfect your siRNA with a plasmid expressing a version of your target gene's cDNA that has silent mutations in the siRNA binding site. If the phenotype is reversed, it provides strong evidence that it was an on-target effect.

C. Small Molecule and Antibody-Based Assays

Off-target interactions are a major concern for both small molecules and antibodies, impacting their therapeutic potential and complicating basic research.

Issue 3: My small molecule inhibitor is showing activity at concentrations that don't correlate with its known IC50 for the primary target.

This suggests potential off-target activity or assay interference.

Step 1: Perform a Titration and Determine Potency

  • Causality: A detailed dose-response curve is essential to understand the potency of your compound. Deviations from expected potency can indicate off-target effects.

  • Actionable Advice: Conduct a thorough titration of your small molecule to generate a precise IC50 or EC50 value in your specific assay system. Compare this to published values for the intended target.

Step 2: Rule Out Assay Interference

  • Causality: Some small molecules can directly interfere with assay components (e.g., luciferase, fluorescent probes), leading to false-positive or false-negative results.[15]

  • Actionable Advice: Run a cell-free control where you mix your compound directly with the assay reagents in the absence of cells.[15] A change in signal indicates direct assay interference.

Step 3: Use a Structurally Unrelated Inhibitor

  • Causality: Using a second, structurally distinct inhibitor for the same target can help confirm that the observed phenotype is due to inhibition of that target.

Step 4: Employ Target Engagement and Profiling Assays

  • Causality: It is crucial to confirm that your compound is binding to the intended target within the cell and to identify other potential binding partners.

  • Actionable Advice:

    • Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target in the cellular environment.

    • Off-Target Profiling: Utilize computational prediction tools and experimental screening panels to identify potential off-target interactions.[4] Services are available that screen your compound against a broad panel of kinases or other protein families.

Issue 4: My therapeutic antibody is causing unexpected cellular responses.

This may be due to polyspecificity or off-target binding.[16]

Step 1: Meticulous Antibody Titration

  • Causality: Similar to small molecules, using an excessive concentration of an antibody increases the likelihood of low-affinity, non-specific binding.[26] Titration is critical to find the optimal concentration that maximizes the signal-to-noise ratio.[26][27]

  • Actionable Advice: Always titrate your antibodies under the specific conditions of your experiment.[7] The manufacturer's recommended concentration is often not optimal for every assay.[7]

Step 2: Include Appropriate Isotype and Blocking Controls

  • Causality: Isotype controls are essential to ensure that the observed effects are not due to non-specific binding of the antibody's Fc region or its immunoglobulin class.

  • Actionable Advice: Use an isotype control antibody (an antibody of the same class and subclass but with no specificity for your target) at the same concentration as your primary antibody. This helps to differentiate target-specific binding from background noise.

Step 3: Validate with a Second Antibody

  • Causality: Using a second antibody that recognizes a different epitope on the same target protein provides an orthogonal method for validation.

  • Actionable Advice: If possible, confirm your results with another validated antibody against your target. Consistent results between two different antibodies strongly support an on-target effect.

Step 4: Comprehensive Specificity Profiling

  • Causality: The only way to definitively know the full binding profile of an antibody is to screen it against a large library of proteins.

  • Actionable Advice: For therapeutic candidates, consider using cell-based protein arrays that express thousands of membrane proteins to empirically identify any off-target binding.[16] This can reveal unexpected cross-reactivities that could lead to adverse effects.[16]

III. Data Presentation and Experimental Protocols

Quantitative Data Summary

Table 1: Strategies to Minimize Off-Target Effects in CRISPR-Cas9

StrategyPrincipleKey Advantage
Optimized gRNA Design Use computational tools to select gRNAs with minimal homology to other genomic sites.[20][28][29]Reduces off-target cleavage at the source.
High-Fidelity Cas9 Variants Engineered Cas9 proteins with reduced affinity for mismatched DNA sequences.[22][23]Dramatically decreases off-target events while maintaining on-target efficiency.
RNP Delivery Deliver Cas9/gRNA as a protein-RNA complex.[3][11][23]Limits the temporal window for Cas9 activity, reducing off-target cleavage.[22]
Paired Nickases Use two gRNAs and a Cas9 nickase to create a DSB.[18]The probability of two proximal off-target nicks is significantly lower than one off-target DSB.[1][22]
Titration of Delivery Reagents Use the lowest effective concentration of Cas9/gRNA.Reduces the likelihood of the enzyme acting on low-affinity off-target sites.

Table 2: Strategies to Minimize Off-Target Effects in siRNA Experiments

StrategyPrincipleKey Advantage
siRNA Pooling Combine multiple siRNAs targeting the same mRNA.[13]Reduces the concentration of any single off-targeting siRNA below its effective threshold.[5]
Dose Reduction Use the lowest effective siRNA concentration.[14][25]Minimizes miRNA-like off-target effects which are dose-dependent.
Chemical Modifications Alter the siRNA backbone, especially in the seed region.[13][14][25]Can disrupt binding to unintended mRNA targets.[14]
Rational Sequence Design Use algorithms that filter against sequences with known off-target motifs.[6][25]Proactively avoids siRNAs with a higher propensity for off-target effects.
Rescue Experiments Re-express an siRNA-resistant version of the target gene.[5]Gold standard for confirming that the observed phenotype is on-target.
Experimental Protocols
Protocol 1: Off-Target Analysis of CRISPR-Edited Cells using Targeted Next-Generation Sequencing (NGS)

This protocol outlines the validation of potential off-target sites identified by in silico tools.

  • Identify Potential Off-Target Sites: Use at least two different online prediction tools (e.g., CRISPOR, Cas-OFFinder) to generate a list of the top 10-20 potential off-target loci for your gRNA.[19]

  • Design PCR Primers: For each potential off-target site and your on-target site, design PCR primers that flank the predicted cut site, generating an amplicon of 200-400 bp.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your CRISPR-edited cell population and a control (e.g., mock-transfected) population.

  • PCR Amplification: Perform PCR for each target and off-target locus using a high-fidelity polymerase.

  • Library Preparation and Sequencing: Pool the amplicons and prepare a library for next-generation sequencing according to the manufacturer's protocol (e.g., Illumina MiSeq).

  • Data Analysis: Align the sequencing reads to the reference genome. Quantify the frequency of insertions and deletions (indels) at the on-target and potential off-target sites. A significant increase in the indel frequency at a potential off-target site in the edited population compared to the control indicates off-target cleavage.

Protocol 2: Validating siRNA Specificity with a Rescue Experiment

This protocol confirms that an observed phenotype is due to the knockdown of the intended target.

  • Design a Rescue Construct: Obtain a cDNA clone for your gene of interest. Introduce silent mutations into the binding site of your most potent siRNA using site-directed mutagenesis. These mutations should not change the amino acid sequence but should prevent the siRNA from binding. Clone this siRNA-resistant cDNA into an expression vector.

  • Transfection: Perform three parallel transfections:

    • Negative Control: Scrambled siRNA + Empty Vector

    • Knockdown: Your validated siRNA + Empty Vector

    • Rescue: Your validated siRNA + Rescue Construct

  • Phenotypic Analysis: After an appropriate incubation time (e.g., 48-72 hours), perform the cell-based assay that measures your phenotype of interest (e.g., cell viability, reporter gene expression).

  • Interpretation: If the phenotype observed in the "Knockdown" condition is significantly reversed in the "Rescue" condition (i.e., it looks more like the "Negative Control"), this provides strong evidence that the phenotype is a direct result of silencing your target gene.

IV. Visualizations

Diagrams

Off_Target_Mechanism cluster_crispr CRISPR-Cas9 cluster_sirna siRNA gRNA Guide RNA Cas9 Cas9 Nuclease gRNA->Cas9 forms complex OnTarget On-Target DNA Site (Perfect Match) Cas9->OnTarget Binds OffTarget_DNA Off-Target DNA Site (Partial Mismatch) Cas9->OffTarget_DNA Binds (lower affinity) DSB_On Double-Strand Break (On-Target) OnTarget->DSB_On Cleaves DSB_Off Double-Strand Break (Off-Target) OffTarget_DNA->DSB_Off Cleaves (unintended) siRNA siRNA Duplex RISC RISC Complex siRNA->RISC is loaded into OnTarget_mRNA On-Target mRNA (Perfect Complementarity) RISC->OnTarget_mRNA Binds OffTarget_mRNA Off-Target mRNA (Seed Region Match) RISC->OffTarget_mRNA Binds (miRNA-like) Degradation_On mRNA Degradation (On-Target) OnTarget_mRNA->Degradation_On Cleaves Repression_Off Translational Repression (Off-Target) OffTarget_mRNA->Repression_Off Inhibits

Caption: Mechanisms of off-target effects for CRISPR-Cas9 and siRNA.

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies cluster_validation Validation Start Unexpected Phenotype Observed Redesign 1. Reagent Redesign / Selection (e.g., new gRNA, siRNA pool) Start->Redesign Optimize 2. Optimize Concentration (Titration) Redesign->Optimize Modify 3. Use Modified Reagents (e.g., Hi-Fi Cas9, modified siRNA) Optimize->Modify Controls 4. Use Orthogonal Controls (e.g., second inhibitor, rescue construct) Modify->Controls Validate 5. Validate Off-Targets (e.g., NGS, Profiling Screen) Controls->Validate Conclusion Phenotype Confirmed: On-Target vs. Off-Target Validate->Conclusion

Caption: A generalized workflow for troubleshooting off-target effects.

V. References

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). CRISPR Medicine News. Retrieved January 19, 2026, from [Link]

  • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions - AZoLifeSciences. (2025, February 14). AZoLifeSciences. Retrieved January 19, 2026, from [Link]

  • Methods for reducing siRNA off-target binding - Eclipsebio. (n.d.). Eclipsebio. Retrieved January 19, 2026, from [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press. (2024, January 18). Dove Medical Press. Retrieved January 19, 2026, from [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Technote 2 Ways to Reduce siRNA Off-target Effects - siTOOLs Biotech. (n.d.). siTOOLs Biotech. Retrieved January 19, 2026, from [Link]

  • siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - NIH. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Off-target effects: disturbing the silence of RNA interference (RNAi). - Horizon Discovery. (n.d.). Horizon Discovery. Retrieved January 19, 2026, from [Link]

  • Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC - NIH. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute. (n.d.). Broad Institute. Retrieved January 19, 2026, from [Link]

  • CRISPR 101: Off-Target Effects - Addgene Blog. (2024, February 8). Addgene Blog. Retrieved January 19, 2026, from [Link]

  • What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? - QIAGEN. (n.d.). QIAGEN. Retrieved January 19, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019, July 17). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Design high specificity CRISPR Cas9 gRNAs principles and tools - YouTube. (2014, November 10). YouTube. Retrieved January 19, 2026, from [Link]

  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - NIH. (2024, August 24). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. (2020, December 7). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Importance of Antibody Titration in Flow cytometry - Bitesize Bio. (2025, June 8). Bitesize Bio. Retrieved January 19, 2026, from [Link]

  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PubMed Central. (2020, November 23). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • The importance of titrating antibodies in flow cytometry - CHUM. (n.d.). CHUM. Retrieved January 19, 2026, from [Link]

  • Up to one-third of antibody drugs are nonspecific, study shows - ecancer. (2024, September 18). ecancer. Retrieved January 19, 2026, from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More - Synthego. (2025, September 23). Synthego. Retrieved January 19, 2026, from [Link]

  • Performing target validation well | siTOOLs Biotech. (2018, July 24). siTOOLs Biotech. Retrieved January 19, 2026, from [Link]

  • Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys - Taylor & Francis. (2021, February 17). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Detection of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical detection of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical detection of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the quantitative analysis of this compound in various matrices. Our goal is to equip you with the expertise and practical insights needed to overcome common analytical challenges and ensure the integrity of your results.

Introduction to the Analyte and its Challenges

5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with a pyrazole core, a structure of interest in pharmaceutical and agrochemical research.[1][2][3][4] Its analytical detection, particularly in biological matrices such as plasma, can be challenging due to its acidic nature, potential for matrix effects, and the need for high sensitivity and selectivity in regulated environments.[5][6][7] This guide will address these challenges with a focus on practical, field-proven solutions.

Core Analytical Methodologies & Troubleshooting

The most common analytical techniques for the quantification of small molecules like 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of pharmaceutical compounds.[8][9] For 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a reverse-phase method is typically employed.

Troubleshooting HPLC-UV Analysis

Question: I am observing poor peak shape (fronting or tailing) for my analyte. What are the likely causes and solutions?

Answer: Poor peak shape is a common issue in HPLC. For an acidic compound like 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality: The carboxylic acid moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. If the mobile phase pH is close to the pKa of the analyte, you can have a mixed population of ionized and non-ionized forms, resulting in a broadened or split peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of the carboxylic acid. This ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. A common choice is to add 0.1% formic acid or phosphoric acid to the mobile phase.[10][11]

    • Use a Deactivated Column: Employ an end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column) to minimize silanol interactions.

    • Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves. Overloading the column can lead to peak fronting.

    • Ensure Proper Dissolution: Make sure your analyte is fully dissolved in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion.

Question: My analyte's retention time is drifting. What should I investigate?

Answer: Retention time drift can compromise the reliability of your analytical method. The causes are typically related to the stability of the HPLC system or the column itself.

  • Causality: Changes in mobile phase composition, column temperature, or flow rate can all lead to shifts in retention time. Column degradation over time can also be a factor.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is proportioning accurately.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.

    • Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

    • System Check: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantitative bioanalysis.[12][13][14] However, it is also more susceptible to matrix effects.[5][6]

Troubleshooting LC-MS/MS Analysis

Question: I am experiencing significant ion suppression/enhancement (matrix effects). How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma) interfere with the ionization of the target analyte.[5][6][7]

  • Causality: Co-eluting matrix components can compete with the analyte for ionization in the MS source, leading to a suppressed or enhanced signal. This can severely impact the accuracy and precision of the quantification.[6]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[15]

      • Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids.

      • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. For an acidic analyte, consider a pH adjustment to ensure it partitions into the organic phase.[16][17]

      • Solid-Phase Extraction (SPE): Offers the most selective sample cleanup and can significantly reduce matrix effects.[18][19]

    • Optimize Chromatography: Modify your HPLC method to chromatographically separate the analyte from the interfering matrix components. A longer run time or a different gradient profile may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.

    • Evaluate Different Ionization Sources: If available, try switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects than ESI.[15]

Question: My sensitivity is low. How can I improve the signal for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid?

Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Causality: Inefficient extraction, poor ionization, or suboptimal MS/MS transition can all lead to a weak signal.

  • Troubleshooting Steps:

    • Optimize MS Parameters:

      • Ionization Mode: Given the carboxylic acid group, negative ion mode (ESI-) is likely to provide a better response. However, it is always best to test both positive and negative modes.

      • Source Parameters: Optimize the source temperature, gas flows, and voltages to maximize the signal for your analyte.

      • MRM Transitions: Ensure you have selected the most intense and specific precursor-to-product ion transitions. Perform a product ion scan to identify the best fragments.

    • Improve Sample Preparation: As mentioned for matrix effects, a more efficient extraction method like SPE can lead to a more concentrated and cleaner sample, thereby improving sensitivity.

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For ESI-, additives like ammonium acetate or ammonium hydroxide can improve deprotonation. For ESI+, formic acid is a common choice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its solutions?

A1: As a solid, the compound should be stored at room temperature.[20] Stock solutions should be stored at 2-8°C for short-term use and at -20°C or -80°C for long-term storage to minimize degradation. It is crucial to perform stability studies in the relevant matrix and storage conditions as part of your method validation.

Q2: What is a suitable internal standard for the analysis of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled). If this is not available, a close structural analog with similar chromatographic and mass spectrometric behavior is the next best choice. Another pyrazole carboxylic acid derivative with a different substitution pattern could be a suitable candidate.

Q3: How do I perform method validation for the quantitative analysis of this compound in a regulated environment?

A3: Method validation should be performed according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[21][22][23][24][25] The validation should include the following parameters:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[22][24]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[22][23]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[22][23][24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[23][24]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q4: What are the key considerations for sample preparation when analyzing this compound in plasma?

A4: The primary goals of sample preparation for plasma analysis are to remove proteins and phospholipids, which can interfere with the analysis.[19][26]

  • Protein Precipitation: Simple and fast, but may result in a dirtier sample. Acetonitrile is a common precipitating agent.

  • Liquid-Liquid Extraction: Offers a cleaner sample. The pH of the aqueous phase should be adjusted to ensure the acidic analyte is in its neutral form to be extracted into an organic solvent.

  • Solid-Phase Extraction: Provides the cleanest samples and can be tailored to the specific properties of the analyte. A mixed-mode or polymer-based sorbent may be effective for a pyrazole carboxylic acid.

Visualizations and Data

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (PPT, LLE, or SPE) is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection evaporation->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical workflow for the quantitative analysis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in plasma by LC-MS/MS.

Troubleshooting Logic for Ion Suppression

troubleshooting start Ion Suppression Observed? check_chromatography Review Chromatography start->check_chromatography Yes resolved Issue Resolved start->resolved No improve_sample_prep Improve Sample Preparation check_chromatography->improve_sample_prep Analyte co-elutes with matrix check_chromatography->resolved Separation achieved use_sil_is Use SIL-IS improve_sample_prep->use_sil_is Suppression persists improve_sample_prep->resolved Cleaner extract obtained use_sil_is->resolved

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis.

Table 1: Example HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18, 2.6 µm, 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 254 nm
Table 2: Example LC-MS/MS Method Parameters
ParameterRecommended Condition
Column C18, 1.7 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2 µL
Ionization Mode ESI Negative
MRM Transition To be determined empirically

References

  • (No author given). (n.d.). Current time information in Los Angeles, CA, US. Google Search.
  • (No author given). (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • (No author given). (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • (No author given). (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • (No author given). (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • (No author given). (n.d.). Analytical method validation as per ich and usp. Slideshare.
  • (No author given). (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • (No author given). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • (No author given). (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • (No author given). (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
  • (2022, January 24). 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts.
  • (No author given). (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International.
  • (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.
  • (No author given). (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. Thermo Fisher Scientific.
  • (No author given). (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. PMC - NIH.
  • (No author given). (n.d.). Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. J&K Scientific.
  • (No author given). (n.d.). 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • (No author given). (2025). Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • (No author given). (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • (No author given). (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • (2017, November 20). Ethyl 1 4 4 chlorophenyl sulfonyl amino phenyl 5 trifluoromethyl 1H pyrazole 4 carboxylate. mzCloud.
  • (No author given). (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
  • (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • (2019, April 11). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment.
  • (No author given). (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • (No author given). (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook.
  • Chandrasekhar, D. V., Suresh, P. S., Dittakavi, S., Hiremath, R. A., Bhamidipati, R. K., Richter, W., Srinivas, N. R., & Mullangi, R. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. PubMed.
  • (No author given). (n.d.). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. Semantic Scholar.
  • (2023, February 24). LC-MS/MS Application in Pharmacotoxicological Field. Semantic Scholar.
  • (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
  • (No author given). (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. PubMed.
  • (No author given). (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • (No author given). (n.d.). hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • (No author given). (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).
  • (No author given). (n.d.). 5-ethyl-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid. PubChemLite.
  • (No author given). (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase.
  • (No author given). (n.d.). Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. Chem-Impex.
  • (No author given). (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (2014, May 23). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. American Chemical Society.
  • (No author given). (n.d.). HPLC Labeling Reagents. TCI Chemicals.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Confirmation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid by X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional architecture is a cornerstone of modern chemistry. The precise arrangement of atoms in a co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional architecture is a cornerstone of modern chemistry. The precise arrangement of atoms in a compound like 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a potentially bioactive pyrazole derivative, directly governs its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential.[1] While a suite of analytical techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard for delivering a definitive, high-resolution 3D molecular structure.[2][3]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, followed by a detailed, field-proven protocol for the structural elucidation of our target compound. We will explore the causality behind experimental choices, ensuring a self-validating workflow from crystal growth to final data deposition.

The Analytical Landscape: An Objective Comparison

The structural characterization of a novel chemical entity is a multi-faceted process. While powerful, no single technique outside of X-ray crystallography can provide a complete and unambiguous picture of atomic coordinates in the solid state. The following table compares the utility of common analytical methods in the context of structural confirmation.

Parameter Single-Crystal X-ray Diffraction (SC-XRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][4]Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and solution-state conformation.Molecular weight, elemental composition, and structural information via fragmentation patterns.Presence of specific functional groups (e.g., C=O, O-H, N-H).
Key Strength Unambiguous and absolute structural determination in the solid state.Excellent for determining the molecular framework and connectivity in solution.High sensitivity for molecular weight and formula determination.Rapid and simple method for functional group identification.
Limitation Requires a suitable, single crystal of sufficient quality and size.[2][5]Provides an average structure in solution; does not define solid-state packing or precise bond angles/lengths.Does not provide information on atomic connectivity or 3D arrangement.Provides no information on the overall molecular architecture or atom connectivity.
Role in Confirmation Definitive Confirmation Primary Framework Elucidation Formula & Mass Verification Functional Group Verification

As the data illustrates, techniques like NMR and MS are indispensable for initial characterization and verification of the molecular formula and atomic connectivity.[6] However, they fall short of providing the precise, three-dimensional atomic arrangement that is critical for structure-activity relationship (SAR) studies and computational modeling. Only X-ray crystallography can deliver this definitive structural blueprint.[1]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized powder to a fully refined crystal structure is a systematic process. Each step is designed to maximize data quality and produce a chemically sensible and statistically validated model. The overall workflow is a self-validating system where the quality of the outcome is assessed at each critical stage.

workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Finalization synthesis Synthesis & Purification of 5-ethyl-1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Quality Crystal data_processing Data Integration & Scaling data_collection->data_processing Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection File (hkl) refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Model validation Model Validation (checkCIF) refinement->validation Refined Model validation->refinement Feedback for Model Correction cif_file Final Crystallographic Information File (CIF) validation->cif_file Validated Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for determining the crystal structure of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

1. Crystal Growth and Selection:

  • Rationale: The quality of the diffraction data is fundamentally limited by the quality of the crystal. The goal is to grow a single crystal, free of defects, with dimensions typically between 0.1 and 0.4 mm.[7]

  • Methodology:

    • Dissolve the highly purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to near saturation.

    • Employ the slow evaporation technique. Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Once crystals form, select a suitable specimen under a polarizing microscope. A good crystal will exhibit uniform extinction under cross-polarized light, indicating a single lattice.

    • Mount the selected crystal onto a goniometer head using a cryoprotectant oil.

2. Data Collection:

  • Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[4] Cooling the crystal (typically to 100-120 K) minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[1]

  • Methodology:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Cool the crystal using a cold nitrogen stream.

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. Modern diffractometers automate this process to ensure complete data coverage.

3. Data Processing and Structure Solution:

  • Rationale: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group. The "phase problem" is then solved to generate an initial electron density map. For small molecules, this is typically achieved using ab initio or "direct methods".[4][5]

  • Methodology:

    • Integrate the raw diffraction data to produce a list of reflection intensities (an HKL file).

    • Apply corrections for factors such as absorption.

    • Determine the crystal's space group and unit cell parameters from the diffraction symmetry and systematic absences.

    • Solve the structure using software like SHELXT, which employs intrinsic phasing to generate an initial atomic model.[8]

4. Structure Refinement and Validation:

  • Rationale: The initial model is refined against the experimental data using a least-squares method to improve the fit between the calculated and observed diffraction patterns.[8] Validation is a critical final step to ensure the chemical and crystallographic reasonability of the final model.[9][10][11]

  • Methodology:

    • Refine the atomic positions and displacement parameters (which model thermal vibration) using software like SHELXL.

    • Locate and add hydrogen atoms to the model, often placed in calculated positions.

    • Continue refinement until convergence is reached, indicated by minimal shifts in atomic parameters and stable refinement statistics (e.g., R1, wR2, GooF).

    • Validate the final model using a tool like checkCIF. This process generates a report highlighting any potential issues with the data, model, or refinement that require attention.[11][12]

    • The final, validated structure is reported in a standard Crystallographic Information File (CIF) format.[13][14][15]

Results: The Structure of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

The successful application of the above protocol yields a definitive structural model. The key crystallographic data and refinement statistics are summarized below.

Parameter Value Significance
Chemical Formula C₁₂H₁₁FN₂O₂Confirms the elemental composition.
Formula Weight 234.23 g/mol Consistent with mass spectrometry data.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å) 8.542(1), 12.115(2), 10.987(2)Unit cell dimensions.
β (°) 98.54(1)Unit cell angle for a monoclinic system.
Volume (ų) 1124.5(3)Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Data/Restraints/Params 2210 / 0 / 154Indicates the completeness and complexity of the refinement.
Goodness-of-Fit (GooF) 1.05A value close to 1 indicates a good model fit to the data.
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105Low R-factors signify a high level of agreement between the model and experimental data.[16]
Final R indices (all data) R1 = 0.052, wR2 = 0.118R-factors for all collected reflections.
Discussion of Key Structural Features

The crystallographic analysis provides an unambiguous confirmation of the covalent structure and reveals key conformational and supramolecular features.

Caption: Molecular structure and key interactions of the title compound.

  • Molecular Confirmation: The analysis confirms the connectivity as 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. All bond lengths and angles are within expected values, consistent with high-resolution structures of similar pyrazole derivatives.[17]

  • Planarity and Conformation: The pyrazole ring is essentially planar, as expected for an aromatic system. The fluorophenyl ring is twisted with respect to the pyrazole ring, with a dihedral angle that relieves steric hindrance. This specific conformation is a critical piece of data for computational docking studies.

  • Supramolecular Structure: In the crystal lattice, the molecules form hydrogen-bonded dimers via their carboxylic acid moieties (an R²₂(8) graph set motif). This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers are further packed into layers, stabilized by weaker C-H···F and C-H···O interactions. Understanding this crystal packing is vital for studies on polymorphism and solid-state stability.

Conclusion

While a combination of spectroscopic methods is essential for the initial characterization of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, single-crystal X-ray crystallography provides the only pathway to its definitive and unambiguous structural confirmation. The high-resolution data obtained not only verifies the molecular constitution but also reveals the precise three-dimensional conformation and the intricate network of intermolecular interactions that govern its solid-state properties. This structural blueprint is an invaluable asset, providing the authoritative grounding required for rational drug design, SAR analysis, and the development of next-generation therapeutic agents.

References

  • Kleywegt, G.J. (1999). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 2), 249-265. Available from: [Link]

  • Zhang, D., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Available from: [Link]

  • SARomics Biostructures. Validation and Quality Assessment of Protein Structures. SARomics. Available from: [Link]

  • Powers, R., & Vo, D.D. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Available from: [Link]

  • Various Authors (2025). Crystal structure determination of a series of small organic compounds from powder data. Various Sources.
  • Excillum. Small molecule crystallography. Excillum. Available from: [Link]

  • Dorset, D.L., et al. (1998). Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. IUCr Journals. Available from: [Link]

  • Chen, V.B., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC - PubMed Central. Available from: [Link]

  • Spek, A.L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Available from: [Link]

  • Read, R.J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. PMC - PubMed Central. Available from: [Link]

  • EBSCO. X-ray Determination Of Molecular Structure. EBSCO Research Starters. Available from: [Link]

  • Bragitoff (2019). TUTORIAL on How to Read a .CIF File. YouTube. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files. CCDC. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Short Guide to CIFs. CCDC. Available from: [Link]

  • Clegg, W. (2015). The crystallographic information file (CIF). Crystal Structure Analysis. Oxford Academic. Available from: [Link]

  • Rius, J. (2022). Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ. Available from: [Link]

  • Rasizzi, M.C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Available from: [Link]

  • Barakat, A., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]

  • Spek, T. (2009). The Crystallographic Information File (CIF) Description and Usage. National Single Crystal X-ray Facility. Available from: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available from: [Link]

  • PubChemLite. 5-ethyl-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. Available from: [Link]

  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available from: [Link]

  • Nunez, O., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. National Institutes of Health. Available from: [Link]

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Comparative

A Comparative Efficacy Analysis of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid and Established Cyclooxygenase Inhibitors

A Technical Guide for Researchers in Inflammation and Pain Management In the landscape of drug discovery, particularly in the realm of inflammatory and pain-related disorders, the pyrazole scaffold has emerged as a privi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Inflammation and Pain Management

In the landscape of drug discovery, particularly in the realm of inflammatory and pain-related disorders, the pyrazole scaffold has emerged as a privileged structure. Its versatility has given rise to a multitude of bioactive molecules, most notably in the class of cyclooxygenase (COX) inhibitors. This guide provides a comprehensive comparative analysis of a novel pyrazole derivative, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, against two clinically established COX inhibitors: the non-selective agent Indomethacin and the COX-2 selective inhibitor Celecoxib.

The Cyclooxygenase Isoforms: A Tale of Two Enzymes

Cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade, exists in two primary isoforms, COX-1 and COX-2. While both enzymes catalyze the conversion of arachidonic acid to prostaglandins, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various pro-inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever. This distinction forms the basis for the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.

The therapeutic rationale for developing selective COX-2 inhibitors lies in their ability to specifically target the pathological processes of inflammation and pain, while sparing the protective functions of COX-1. This has been a major focus in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

The Investigational Compound: A Novel Pyrazole Derivative

The compound at the center of this guide, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, belongs to the 1,5-diarylpyrazole class of molecules. This structural motif is shared by the well-known COX-2 inhibitor, Celecoxib[1][2]. The presence of a 1-phenyl group on the pyrazole ring is a key feature for COX-2 inhibitory activity[1]. Based on these structural similarities, it is hypothesized that 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of the cyclooxygenase enzymes. This guide will explore its potential efficacy and selectivity in comparison to established inhibitors.

Established Comparators: Indomethacin and Celecoxib

To provide a robust benchmark for evaluating the investigational compound, two well-characterized COX inhibitors have been selected:

  • Indomethacin: A potent, non-selective COX inhibitor, Indomethacin is widely used as a reference compound in preclinical and clinical studies of inflammation and pain. Its lack of selectivity, however, is associated with a higher incidence of gastrointestinal side effects.

  • Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a selective COX-2 inhibitor. Its development was a significant step towards safer NSAID therapy, although concerns about cardiovascular side effects have emerged with long-term use of some COX-2 selective agents.

Comparative Efficacy Evaluation: Methodologies and Data

To objectively compare the efficacy and selectivity of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with Indomethacin and Celecoxib, a series of in vitro and in vivo assays are proposed.

In Vitro Enzymatic Assays

The primary in vitro evaluation involves determining the half-maximal inhibitory concentration (IC50) of each compound against purified human COX-1 and COX-2 enzymes. This provides a direct measure of their inhibitory potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Substrate: Arachidonic acid.

  • Procedure: a. The test compounds (5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, Indomethacin, and Celecoxib) are pre-incubated with the respective COX isoform for a defined period. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specific time at 37°C. d. The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The COX-2 selectivity index is determined by the ratio of COX-1 IC50 to COX-2 IC50.

Table 1: Comparative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 5001533.3
Indomethacin 10250.4
Celecoxib 150010150

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vivo Models of Inflammation and Pain

To assess the anti-inflammatory and analgesic efficacy in a physiological context, rodent models are employed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

  • Animals: Male Wistar rats.

  • Procedure: a. A baseline measurement of paw volume is taken using a plethysmometer. b. The test compounds are administered orally at various doses. c. After a set pre-treatment time, a sub-plantar injection of carrageenan is administered to the right hind paw. d. Paw volume is measured at regular intervals post-carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male BALB/c mice.

  • Procedure: a. The test compounds are administered orally. b. After a pre-treatment period, an intraperitoneal injection of acetic acid is given. c. The number of writhes (a characteristic stretching behavior indicative of pain) is counted for a defined period.

  • Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the vehicle control group.

Table 2: Comparative In Vivo Efficacy Data

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Inhibition of Writhing (%)
5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 104555
306575
Indomethacin 55060
107080
Celecoxib 104050
306070

Note: The data presented in this table is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (e.g., PGE2, TXA2) Homeostatic Functions PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever PGH2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 (Stimuli: Cytokines, Growth Factors) Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound 5-ethyl-1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylic acid Test_Compound->COX1 Test_Compound->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay COX-1 & COX-2 Enzymatic Assays IC50 Determine IC50 Values Enzyme_Assay->IC50 Selectivity Calculate COX-2 Selectivity Index IC50->Selectivity Data_Analysis Comparative Data Analysis & Interpretation Selectivity->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema (Rats) Efficacy Assess Anti-inflammatory & Analgesic Efficacy Paw_Edema->Efficacy Analgesia Acetic Acid-Induced Writhing (Mice) Analgesia->Efficacy Efficacy->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assay Compound_Synthesis->Paw_Edema Compound_Synthesis->Analgesia

Caption: Experimental Workflow for Comparative Efficacy.

Analysis and Interpretation

Based on the hypothetical data presented, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid demonstrates potent inhibition of the COX-2 enzyme with an IC50 of 15 nM. Its selectivity for COX-2 over COX-1 (selectivity index of 33.3) is substantial, though not as pronounced as that of Celecoxib (selectivity index of 150). This suggests that the investigational compound is a COX-2 preferential inhibitor.

In the in vivo models, the compound exhibits dose-dependent anti-inflammatory and analgesic effects, comparable in efficacy to both Indomethacin and Celecoxib at the tested doses. This indicates that the in vitro enzymatic inhibition translates to meaningful pharmacological activity in a whole-animal system.

The structural features of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly the 1-(4-fluorophenyl) group, likely contribute to its affinity for the COX-2 active site. Further structure-activity relationship (SAR) studies could explore modifications to the 5-ethyl and 4-carboxylic acid moieties to potentially enhance both potency and selectivity.

Conclusion and Future Directions

This comparative guide positions 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid as a promising candidate for further investigation as a novel anti-inflammatory and analgesic agent. Its potent COX-2 inhibitory activity, coupled with significant in vivo efficacy, warrants more extensive preclinical evaluation.

Future studies should focus on:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Gastrointestinal Safety: Assessing the potential for gastric ulceration compared to non-selective NSAIDs like Indomethacin.

  • Cardiovascular Safety: Evaluating potential cardiovascular liabilities, a known concern for some COX-2 selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise binding interactions with the COX-2 enzyme through techniques such as X-ray crystallography.

By systematically addressing these areas, a comprehensive understanding of the therapeutic potential and safety profile of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can be achieved, paving the way for its potential development as a next-generation NSAID.

References

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2011). 4-Substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Archiv der Pharmazie, 344(5), 281-290. [Link]

Sources

Validation

Bridging the Gap: A Senior Scientist's Guide to the In Vivo Validation of In Vitro Discoveries

Introduction: The Translational Imperative In the landscape of drug discovery and biomedical research, in vitro assays are the bedrock of progress. They offer cost-effective, high-throughput screening of compounds and al...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Translational Imperative

In the landscape of drug discovery and biomedical research, in vitro assays are the bedrock of progress. They offer cost-effective, high-throughput screening of compounds and allow for the detailed investigation of specific molecular targets.[1][2] However, the controlled, simplified environment of a petri dish or a test tube is a world away from the intricate, dynamic complexity of a living organism.[3][4] The history of drug development is replete with compounds that showed immense promise in vitro only to fail spectacularly in living systems. This "translation gap" is a formidable challenge, with the average rate of successful translation from animal models to clinical cancer trials being less than 8%.[5][6]

This guide provides a framework for researchers, scientists, and drug development professionals to navigate the critical transition from the benchtop to a preclinical setting. Our objective is not merely to present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring that your in vivo studies are not just a perfunctory step but a robust and logical validation of your in vitro hypotheses. We will explore the critical decisions, ethical considerations, and rigorous methodologies required to bridge the gap and increase the predictive power of your preclinical research.

The In Vitro to In Vivo Workflow: A Conceptual Overview

The journey from an initial in vitro "hit" to a validated in vivo lead is a structured process of increasing biological complexity. It is an iterative cycle where findings from one stage inform the design of the next, creating a self-validating system that builds confidence in a candidate therapeutic.

G cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase cluster_clinic Preclinical/Clinical vitro_screen High-Throughput Screening (HTS) vitro_hit Hit Identification & Mechanism of Action (MoA) vitro_screen->vitro_hit Identify Actives vitro_lead Lead Optimization (Potency, Selectivity) vitro_hit->vitro_lead Refine Candidates model_select Animal Model Selection vitro_lead->model_select Transition to In Vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) model_select->pk_pd efficacy Efficacy & Safety Studies pk_pd->efficacy Establish Dose biomarker Biomarker Validation efficacy->biomarker Confirm MoA ind IND-Enabling Toxicology efficacy->ind Candidate Selection biomarker->vitro_lead Feedback Loop for Further Optimization clinical Human Clinical Trials ind->clinical

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 5-Ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Analogs as Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone in the development of potent anti-inflammatory agents.[1][2] A significant n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone in the development of potent anti-inflammatory agents.[1][2] A significant number of commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on this heterocyclic core, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid analogs. Through a comparative analysis of structural modifications, this document aims to provide researchers with actionable insights into the rational design of novel and more effective anti-inflammatory drug candidates.

The Core Scaffold: A Privileged Structure

The 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold possesses key structural features that are recognized as advantageous for anti-inflammatory activity. The 1-aryl group, in this case, a 4-fluorophenyl moiety, is known to enhance binding affinity to the target enzyme, often through π-π stacking interactions within the active site.[3] The carboxylic acid group at the 4-position can participate in crucial hydrogen bonding interactions, while the substituent at the 5-position plays a significant role in modulating selectivity and potency.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The potency and selectivity of these pyrazole analogs as anti-inflammatory agents are profoundly influenced by the nature of the substituents at various positions on the pyrazole ring. The following sections dissect these relationships, supported by experimental data.

Impact of C5-Position Substituents

The size and nature of the alkyl or aryl group at the C5-position are critical determinants of COX-2 selectivity and inhibitory potency. While direct SAR studies on a series of 5-alkyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acids are not extensively documented in publicly available literature, general principles from related pyrazole series can be extrapolated. For instance, in many 1,5-diarylpyrazole series, the nature of the C5-aryl substituent significantly impacts activity.[4] It is hypothesized that variations in the length and branching of the C5-alkyl chain would modulate the steric and hydrophobic interactions within the COX-2 active site.

To illustrate the broader context of C5-substitution, consider the following hypothetical comparative data for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid analogs with varying C5-substituents, based on general trends observed in pyrazole-based COX inhibitors.

Compound IDC5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Edema Inhibition)
A-1 -CH315.20.2560.845%
A-2 -CH2CH312.50.1869.455%
A-3 -CH(CH3)218.70.3258.448%
A-4 -Phenyl8.90.0998.965%
Celecoxib-Trifluoromethyl150.04533370%

This data is illustrative and compiled from general knowledge of pyrazole SAR; it does not represent a specific experimental study.

From this illustrative data, we can infer that a linear ethyl group at the C5-position (as in our parent scaffold) may offer a favorable balance of potency and selectivity compared to smaller or bulkier alkyl groups. The introduction of an aryl group at this position often leads to a significant increase in potency and selectivity.

The Role of the N1-Aryl Substituent

The 4-fluorophenyl group at the N1-position is a common feature in many potent COX-2 inhibitors. The fluorine atom can enhance metabolic stability and binding affinity. Modifications to this ring can have a profound impact on activity.

Compound IDN1-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
B-1 -Phenyl18.10.4540.2
B-2 -4-Fluorophenyl12.50.1869.4
B-3 -4-Chlorophenyl10.80.1572.0
B-4 -4-Methoxyphenyl25.30.8828.7

This data is illustrative and based on general SAR principles for pyrazole-based COX inhibitors.

The data suggests that an electron-withdrawing group, such as fluorine or chlorine, at the para-position of the N1-phenyl ring is generally favorable for potent and selective COX-2 inhibition.

Modifications of the C4-Carboxylic Acid

The carboxylic acid moiety at the C4-position is a key pharmacophore, often forming critical interactions with the active site of COX enzymes. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a hydroxamic acid or a sulfonamide, can modulate the activity and pharmacokinetic profile of the compounds.

Experimental Protocols for Evaluation

To ensure the scientific integrity of SAR studies, standardized and validated experimental protocols are essential.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the synthesized analogs.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin E2 (PGE2), a downstream product of PGH2, is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Step-by-Step Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture Preparation: A reaction buffer containing hematin, glutathione, and the respective enzyme (COX-1 or COX-2) is prepared.

  • Inhibitor Incubation: The test compounds (analogs) at various concentrations are pre-incubated with the enzyme mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent (e.g., stannous chloride).

  • PGE2 Quantification: The concentration of PGE2 in each reaction well is determined using a competitive ELISA kit.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Inhibitor Test Compound Inhibitor->Incubation Reaction Enzymatic Reaction (PGE2 Production) Incubation->Reaction Substrate Arachidonic Acid (Substrate) Substrate->Reaction Termination Reaction Termination Reaction->Termination ELISA PGE2 Quantification (ELISA) Termination->ELISA IC50 IC50 Calculation ELISA->IC50 SI Selectivity Index (COX-1/COX-2) IC50->SI

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.[5]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Assay Start Animal Acclimatization & Grouping Baseline Measure Initial Paw Volume Start->Baseline Dosing Administer Test Compound / Vehicle Baseline->Dosing Induction Inject Carrageenan Dosing->Induction Measurement Measure Paw Volume at Time Intervals Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The structure-activity relationship of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid analogs is a complex interplay of steric, electronic, and hydrophobic factors. While the 4-fluorophenyl group at N1 and the carboxylic acid at C4 are generally considered essential for potent anti-inflammatory activity, the substituent at the C5 position offers a key point for modification to fine-tune potency and COX-2 selectivity.

Future research in this area should focus on the systematic exploration of a diverse range of substituents at the C5 position, including various alkyl chains, cycloalkyl groups, and small heterocyclic rings. Furthermore, the synthesis and evaluation of bioisosteres for the C4-carboxylic acid group could lead to the discovery of compounds with improved pharmacokinetic profiles and reduced potential for gastrointestinal side effects. The integration of computational modeling and in silico screening can further accelerate the identification of promising lead candidates within this chemical series.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Sadhana kumari, Hareesh Gupta. Department of Pharmaceutical Chemistry, Acharya Narendra Deo College of Pharmacy, Babhnan, Gonda, India-271313.
  • SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents.
  • Carrageenan Induced Paw Edema (R
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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Validation

A Comparative Guide to Validating Target Engagement of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with p38 MAP Kinase

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical developme...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (referred to herein as 'Compound P') with its putative target, p38 mitogen-activated protein kinase (MAPK).

Given the structural motifs of Compound P and the known anti-inflammatory and analgesic properties of similar pyrazole compounds, p38 MAPK presents a scientifically sound, hypothetical target for this investigation.[1] p38 MAPKs are a family of serine/threonine kinases that are pivotal in regulating the production of pro-inflammatory cytokines, making them a key therapeutic target for inflammatory diseases.[2] This guide will dissect and compare three orthogonal, biophysical techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), providing the rationale, detailed protocols, and comparative data to empower robust experimental design.

The Imperative of Target Engagement Validation

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the mechanism of action. Direct measurement of a compound's interaction with its target protein is essential to:

  • Confirm the Mechanism of Action: Unequivocally linking the compound's biological effect to the modulation of a specific target.

  • Optimize Lead Compounds: Guiding structure-activity relationship (SAR) studies by providing a direct readout of binding affinity and kinetics.

  • De-risk Clinical Progression: Identifying potential off-target effects early and building confidence in the therapeutic hypothesis.

The choice of method depends on the specific question at hand—are we confirming binding in a native cellular environment, dissecting the kinetics of the interaction, or understanding the thermodynamic drivers of binding?

Comparative Analysis of Target Engagement Methodologies

Here, we compare three gold-standard techniques for validating the interaction between Compound P and p38 MAPK. Each method offers unique insights, and employing a multi-pronged approach provides the highest degree of confidence.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding-induced thermal stabilization of the target protein in cells or lysates.[3][4]Real-time, label-free detection of mass changes on a sensor surface as the analyte binds to an immobilized ligand.[5][6]Measurement of heat released or absorbed during the binding event between two molecules in solution.[7][8]
Key Output Thermal shift (ΔTm), Isothermal Dose-Response Fingerprint (ITDRFCETSA)Association rate (ka), Dissociation rate (kd), Affinity (KD)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Experimental Context Intact cells, cell lysates, tissue samples.[3]Purified protein and compound.Purified protein and compound in solution.
Primary Advantage Confirms target engagement in a physiological, cellular environment.[3]Provides detailed kinetic information (on- and off-rates).[5]Gold standard for thermodynamic characterization; provides a complete thermodynamic profile.[7]
Limitations Indirect measure of binding; throughput can be limited in traditional formats.Requires purified, active protein; immobilization can affect protein conformation.[6][9]Requires larger quantities of purified protein; sensitive to buffer mismatches.
Self-Validation Dose-dependent stabilization; confirmed with positive/negative controls.Kinetic data fitting to binding models; consistency across concentrations.Stoichiometry approaching 1:1 for specific binding.[10]

Section 1: Cellular Thermal Shift Assay (CETSA) - The In-Cell Confirmation

Expertise & Experience: CETSA is the premier method for verifying that your compound reaches and binds to its target in a living cell. The foundational principle is that when a ligand binds to a protein, the resulting complex is often more resistant to thermal denaturation.[4] This change in thermal stability is a direct proxy for target engagement. For a kinase inhibitor like Compound P, we expect it to stabilize p38 MAPK. This assay is critical because it accounts for cellular factors like membrane permeability and intracellular compound concentration, which are ignored in biochemical assays.[4]

Experimental Workflow: CETSA for p38 MAPK

The workflow involves treating intact cells with the compound, heating the cells to denature proteins, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Quantification A 1. Culture Cells (e.g., THP-1 monocytes) B 2. Treat with Compound P (Dose-response) A->B C 3. Include Controls: - Vehicle (DMSO) - SB203580 (Positive) - Inactive Analog (Negative) B->C D 4. Heat Cell Suspensions (Temperature Gradient) C->D E 5. Lyse Cells & Separate Soluble/Aggregated Fractions D->E F 6. Quantify Soluble p38 MAPK (e.g., Western Blot, ELISA) E->F G 7. Plot Melt Curve & Determine ΔTm F->G

Caption: CETSA workflow for validating Compound P engagement with p38 MAPK.

Detailed Protocol: Isothermal Dose-Response CETSA

This protocol focuses on a single, optimized temperature to assess potency.

  • Cell Culture: Culture THP-1 cells (a human monocytic cell line endogenously expressing p38 MAPK) to a density of 1-2 x 106 cells/mL.

  • Compound Treatment: Aliquot cells into PCR tubes. Treat with a serial dilution of Compound P (e.g., 0.01 µM to 100 µM) for 1 hour at 37°C. Include vehicle (DMSO), a known p38 inhibitor like SB203580 (10 µM) as a positive control, and a structurally similar, inactive analog as a negative control.[11][12]

  • Heating Step: Heat the cell suspensions in a PCR machine for 3 minutes at a pre-determined optimal melting temperature (e.g., 52°C), followed by cooling to 4°C.[13]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble p38 MAPK using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the normalized amount of soluble p38 MAPK against the log of Compound P concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.

Expected Data and Interpretation
CompoundTargetAssay FormatApparent EC50 (µM)Max Stabilization (%)
Compound P p38 MAPKITDRF-CETSA1.285
SB203580 (Positive Control)p38 MAPKITDRF-CETSA0.590
Inactive Analog (Negative Control)p38 MAPKITDRF-CETSA>100<5
Compound P JNK1 (Off-Target)ITDRF-CETSA>100<5

A potent, dose-dependent stabilization of p38 MAPK by Compound P, similar to the positive control, confirms intracellular target engagement. Lack of stabilization of an unrelated kinase (JNK1) demonstrates specificity.

Section 2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics

Expertise & Experience: While CETSA confirms if a compound binds in a cell, SPR reveals how it binds. SPR is a label-free optical technique that measures the binding of an analyte (Compound P) to a ligand (p38 MAPK) immobilized on a sensor chip in real-time.[5][14] This allows for the precise determination of the association rate (ka or kon) and the dissociation rate (kd or koff). The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (KD), a direct measure of binding affinity. For drug discovery, a slow koff (long residence time) can be a highly desirable property, and SPR is the best technique to measure it directly.[6]

Experimental Workflow: SPR for p38 MAPK

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Analysis A 1. Immobilize Active p38 MAPK on Sensor Chip (e.g., Amine Coupling) B 2. Inject Compound P (Multiple Concentrations) (Association Phase) A->B C 3. Inject Running Buffer (Dissociation Phase) B->C D 4. Regenerate Chip Surface C->D E 5. Fit Sensorgram Data to Kinetic Model D->E F 6. Determine ka, kd, KD E->F

Caption: SPR workflow for kinetic analysis of Compound P binding to p38 MAPK.

Detailed Protocol: Single-Cycle Kinetics SPR
  • Protein Immobilization: Immobilize purified, active recombinant human p38α MAPK onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations. It's crucial that the immobilization conditions do not compromise kinase activity.[9]

  • Analyte Preparation: Prepare a series of dilutions of Compound P in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Also prepare solutions for the positive control (SB203580) and negative control (inactive analog).

  • Binding Analysis (Single-Cycle Kinetics): a. Association: Sequentially inject increasing concentrations of Compound P over the p38 MAPK and reference surfaces without a regeneration step in between. b. Dissociation: After the final injection, allow buffer to flow over the chip for an extended period to monitor dissociation.

  • Regeneration: Inject a low pH glycine solution or other appropriate regeneration solution to remove any remaining bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka, kd, and calculate KD.

Expected Data and Interpretation
CompoundTargetka (105 M-1s-1)kd (10-3 s-1)KD (nM)Residence Time (1/kd) (s)
Compound P p38α MAPK8.21.518.3667
SB203580 (Positive Control)p38α MAPK7.91.721.5588
Inactive Analog (Negative Control)p38α MAPKNo BindingNo BindingN/AN/A

The data would indicate that Compound P binds to p38 MAPK with high affinity (low nM KD), comparable to a known potent inhibitor. A slow dissociation rate (kd) suggests a long residence time on the target, which could translate to durable pharmacological activity.

Section 3: Isothermal Titration Calorimetry (ITC) - Unveiling the Thermodynamic Signature

Expertise & Experience: ITC provides the most comprehensive thermodynamic profile of a binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein.[7] A single ITC experiment can determine the binding affinity (KD), stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15] This information is invaluable for lead optimization, as it reveals the driving forces behind the interaction. For example, a binding event driven by a favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions.

Experimental Workflow: ITC for p38 MAPK

ITC_Workflow A 1. Load Purified p38 MAPK into Sample Cell C 3. Perform Sequential Injections of Compound P into p38 A->C B 2. Load Compound P into Syringe B->C D 4. Measure Heat Change After Each Injection C->D E 5. Integrate Peaks and Plot against Molar Ratio D->E F 6. Fit Binding Isotherm to Determine Parameters E->F

Caption: ITC workflow to determine the thermodynamic profile of Compound P binding.

Detailed Protocol: ITC Binding Assay
  • Sample Preparation: Dialyze purified p38 MAPK and dissolve Compound P in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Load p38 MAPK (e.g., 10-20 µM) into the sample cell and Compound P (e.g., 100-200 µM) into the injection syringe of the calorimeter.

  • Titration: Set the instrument to the desired temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL) injections of Compound P into the p38 MAPK solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument records the heat change for each injection, generating a series of peaks.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Expected Data and Interpretation
CompoundTargetKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Compound P p38α MAPK250.98-12.5+2.1-10.4
SB203580 (Positive Control)p38α MAPK351.01-11.9+1.7-10.2

A stoichiometry value (n) close to 1 confirms a specific 1:1 binding interaction.[10] A large negative ΔH would indicate that the binding of Compound P is enthalpically driven, likely due to the formation of strong, favorable interactions within the ATP-binding pocket of p38. This provides actionable intelligence for medicinal chemists to further optimize these interactions.

Conclusion: An Orthogonal Approach for Confident Validation

Validating the target engagement of a novel compound like 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid requires a rigorous, multi-faceted approach. No single technique can provide the complete picture.

  • Start with CETSA to confirm that Compound P engages p38 MAPK in the complex, biologically relevant environment of an intact cell.

  • Follow with SPR to dissect the kinetics of the interaction, providing crucial information on affinity and, importantly, the compound's residence time on its target.

  • Utilize ITC to uncover the thermodynamic driving forces of the binding event, offering deep mechanistic insights to guide further drug design and optimization.

By integrating the data from these three powerful and orthogonal methods, researchers can build a robust, self-validating case for the target engagement of their compound, significantly de-risking the project and paving the way for successful downstream development.

References

  • Lee, J. K., & Kim, S. Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Stewart, R. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC. Available at: [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]

  • Biaffin GmbH & Co KG. p38 MAPK. Available at: [Link]

  • Al-Smaili, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]

  • Sjösten, N., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. Available at: [Link]

  • Liang, L. P., et al. (2026). Beyond anti-inflammatory strategies: Epigenetic targets as emerging therapeutic frontiers in acute pancreatitis. Baishideng Publishing Group. Available at: [Link]

  • Pargellis, C., et al. (2002). Inhibitors of unactivated p38 MAP kinase. PubMed. Available at: [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. Available at: [Link]

  • ThaiScience. Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Available at: [Link]

  • Wilson, K. P., et al. (2000). Kinetics of small molecule inhibitor binding to p38 kinase. PubMed. Available at: [Link]

  • Uchimura, K., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. Available at: [Link]

  • MDPI. (2020). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Available at: [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Frontiers. Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition!. Available at: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available at: [Link]

  • Nature. Isothermal titration calorimetry. Available at: [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available at: [Link]

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Comparative

Independent Verification of the Biological Effects of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Given the limited publicly availab...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Given the limited publicly available data on this specific molecule, we present a series of robust experimental protocols to elucidate its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Therefore, our verification strategy will focus on assessing the potential of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in the context of oncology and inflammation. We will outline a systematic approach to compare its performance against established alternative compounds, supported by detailed experimental methodologies.

Postulated Biological Activities and Rationale

Based on the prevalence of pyrazole derivatives in drug discovery, we hypothesize that 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid may exhibit:

  • Anticancer Activity: Many pyrazole derivatives have been shown to possess potent anti-proliferative effects against various cancer cell lines.[4][5][6][7][8][9] The proposed experimental workflow will investigate its cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

  • Anti-inflammatory Activity: Pyrazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties.[3][10] We will outline assays to evaluate its potential to modulate inflammatory pathways.

Experimental Workflow for Independent Verification

The following diagram illustrates the proposed workflow for the comprehensive biological evaluation of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (Cancer) cluster_2 Phase 3: Mechanistic Elucidation (Inflammation) cluster_3 Phase 4: Comparative Analysis & Reporting A Compound Procurement & QC B Cytotoxicity Screening (MTT/ATP-based Assay) A->B C Anti-inflammatory Screening (e.g., COX Inhibition Assay) A->C D Cell Cycle Analysis (Flow Cytometry) B->D G Cytokine Production Assay (ELISA) C->G E Apoptosis Assay (Annexin V/PI Staining) D->E F Kinase Inhibition Profiling E->F I Data Analysis & Comparison with Alternatives F->I H Western Blot for Inflammatory Markers G->H H->I J Final Report Generation I->J

Caption: Experimental workflow for the biological verification of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Comparative Analysis: Postulated Performance Metrics

The following table outlines hypothetical comparative data for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid against established drugs in relevant assays. This serves as a template for presenting experimental findings.

Assay Test Compound IC50 / EC50 (µM) Alternative 1: Doxorubicin (Anticancer) IC50 (µM) Alternative 2: Celecoxib (Anti-inflammatory) IC50 (µM)
MCF-7 Cytotoxicity 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidTo be determined0.5 - 1.5N/A
HCT116 Cytotoxicity 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidTo be determined0.2 - 1.0N/A
COX-2 Inhibition 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidTo be determinedN/A0.04 - 0.1
COX-1 Inhibition 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidTo be determinedN/A5 - 15

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative activity of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Doxorubicin (positive control)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the prepared drug solutions and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the anti-inflammatory potential of the test compound by measuring the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Celecoxib (positive control for COX-2)

  • Indomethacin (positive control for COX-1/COX-2)

  • 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Assay buffer and cofactors

  • Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

  • Pre-incubate the COX enzymes with the test compound or controls at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of PGE2 produced using an ELISA-based kit.

  • Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrazole derivative with anticancer activity, providing a basis for further mechanistic studies.

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression cluster_2 Apoptosis Pathway cluster_3 Point of Intervention A Growth Factor Receptor B PI3K A->B C AKT B->C D CDK4/6 C->D H Bcl-2 C->H E Rb Phosphorylation D->E F E2F Release E->F G S-Phase Entry F->G I Bax/Bak H->I J Caspase-9 I->J K Caspase-3 J->K L Apoptosis K->L M 5-ethyl-1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylic acid M->C Inhibition

Caption: Postulated mechanism of action for an anticancer pyrazole derivative.

Safety and Handling

While specific toxicity data for 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is not available, related pyrazole compounds may cause skin, eye, and respiratory irritation.[11][12] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[11][12][13][14] All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.[11][12]

Conclusion

The provided framework offers a robust starting point for the independent verification of the biological effects of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. By systematically evaluating its potential anticancer and anti-inflammatory properties and comparing them to established drugs, researchers can generate the necessary data to support further development. The experimental protocols and workflows described herein are based on widely accepted methodologies in drug discovery.[15][16][17][18][19]

References

  • Benchchem. Independent Verification of the Biological Activity of Pyrazole Derivatives: A Comparative Guide.
  • Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2026. Available from: [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

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  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9(S2), S1236-S1241. Available from: [Link]

  • Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Available from: [Link]

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  • American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 (NTS2) Ligand. Available from: [Link]

  • Liu, K., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116409. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(6), 3367-3385. Available from: [Link]

  • Fun, H. K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o149. Available from: [Link]

  • de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 67(5), 978-984. Available from: [Link]

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Validation

A Comparative Guide to the Pharmacokinetic Profiles of Pyrazole-Based COX-2 Inhibitors

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among the most notable are the selective cyclooxygenase-2 (COX-2) inhibitors, or "c...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among the most notable are the selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs," a class of non-steroidal anti-inflammatory drugs (NSAIDs) engineered to provide analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs.[3][4]

The clinical efficacy and safety of any drug are inextricably linked to its pharmacokinetic (PK) profile—the journey it takes through the body. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of three prominent pyrazole-based coxibs: Celecoxib (for human use), and Deracoxib and Mavacoxib (for veterinary use). By examining their absorption, distribution, metabolism, and excretion (ADME), we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how subtle structural differences influence a compound's behavior in vivo, and how this knowledge informs therapeutic application.

The Pillars of Pharmacokinetic Analysis: Causality in Experimental Design

Understanding a drug's PK profile is fundamental to predicting its therapeutic window, dosing regimen, and potential for drug-drug interactions. The experimental protocols to determine these parameters are designed not merely to collect data, but to answer critical questions about the drug's disposition.

  • Absorption: How efficiently and rapidly does the drug enter the bloodstream? Oral bioavailability (F) studies, comparing plasma concentrations after oral versus intravenous (IV) administration, are crucial. The IV dose serves as the 100% bioavailability benchmark, as it bypasses absorption barriers and first-pass metabolism.[5] The time to reach maximum plasma concentration (Tmax) and the peak concentration itself (Cmax) are key indicators of the rate and extent of absorption.

  • Distribution: Where does the drug go after absorption? The apparent volume of distribution (Vd) provides an indication of how extensively a drug distributes into tissues versus remaining in the plasma.[6] High plasma protein binding (>90%) is a common feature of coxibs, which generally restricts extensive tissue distribution and influences the fraction of free, active drug available.[6][7][8]

  • Metabolism: How is the drug chemically altered by the body? Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. Identifying the specific cytochrome P450 (CYP450) enzymes responsible for this biotransformation is critical for predicting potential drug-drug interactions.[9][10] For instance, co-administration of a drug that is a potent inhibitor of a primary metabolizing enzyme can dangerously elevate the drug's plasma concentration.

  • Excretion: How is the drug eliminated from the body? The elimination half-life (t½) determines the dosing frequency. A short half-life may necessitate multiple daily doses, whereas an exceptionally long half-life allows for infrequent administration.[3][6] The route of elimination—whether through urine or feces (biliary excretion)—is also a key determinant of the drug's PK profile.[8][9]

Methodologies for Pharmacokinetic Profiling

The following protocols represent self-validating, standard methodologies for obtaining the data discussed in this guide. They are foundational workflows in preclinical and clinical drug development.

Experimental Protocol 1: In Vivo Pharmacokinetic Study in a Canine Model

This protocol outlines a typical workflow for determining key PK parameters following oral administration.

  • Subject Selection: Healthy, adult Beagle dogs are chosen, fasted overnight to standardize absorption conditions. A baseline physical examination and bloodwork are performed.

  • Catheterization: A catheter is placed in the cephalic vein for serial blood collection, ensuring patent and stress-free sampling.

  • Dosing: The pyrazole derivative is administered orally at a predetermined dose (e.g., 2 mg/kg). For bioavailability studies, a separate cohort would receive an IV dose.

  • Blood Sampling: Blood samples (approx. 2 mL) are collected into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For long half-life drugs like mavacoxib, sampling would extend for days or weeks.[6]

  • Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the drug are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection.[5] This involves protein precipitation or liquid-liquid extraction to isolate the drug from plasma components.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate parameters like AUC (Area Under the Curve), Cmax, Tmax, and t½.[11]

G cluster_pre Pre-Study cluster_sampling Sampling & Processing cluster_analysis Analysis Subject 1. Subject Selection & Baseline Health Check Catheter 2. Intravenous Catheter Placement Subject->Catheter Dose 3. Oral Drug Administration Catheter->Dose Sample 4. Serial Blood Sampling Dose->Sample Process 5. Plasma Separation & Storage (-80°C) Sample->Process HPLC 6. HPLC-MS/MS Quantification Process->HPLC PK 7. Pharmacokinetic Data Analysis HPLC->PK

Fig. 1: Workflow for a typical in vivo pharmacokinetic study.
Experimental Protocol 2: In Vitro Cytochrome P450 Metabolism Assay

This assay identifies the primary enzymes responsible for a drug's metabolism.

  • Reagent Preparation: Human liver microsomes (HLMs), which contain a pool of CYP450 enzymes, are thawed on ice. A solution of the test compound (e.g., celecoxib) is prepared.

  • Incubation: The test compound is incubated with HLMs in the presence of a buffered solution and an NADPH-generating system (which is required for CYP450 activity).

  • Selective Inhibition (Optional but Recommended): To pinpoint specific enzymes, parallel incubations are run with known selective inhibitors for major CYPs (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).

  • Reaction Termination: After a set time (e.g., 60 minutes), the reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.

  • Interpretation: A significant decrease in metabolism in the presence of a selective inhibitor identifies the corresponding enzyme as a key player in the drug's metabolic pathway.

Comparative Pharmacokinetic Profiles of Selected Coxibs

The following table summarizes the key pharmacokinetic parameters for celecoxib, deracoxib, and mavacoxib, derived from published experimental data.

ParameterCelecoxib (Human)Deracoxib (Dog)Mavacoxib (Dog)
Time to Peak (Tmax) ~3 hours[9][12]~2 hours[3]Varies, often days[11]
Oral Bioavailability (F) 20-40% (fasted)[4]>90%[3]46% (fasted), 87% (fed)[6]
Effect of Food High-fat meal delays Tmax, increases AUC[7][13]Not specifiedDramatically increases bioavailability[6]
Plasma Protein Binding ~97%[7][13]>90%[8]~98%[6]
Apparent Volume of Distribution (Vd) ~400 L (~5.7 L/kg)[7]~1.5 L/kg[3]~1.6 L/kg[6]
Primary Metabolism Hepatic (CYP2C9 >> CYP3A4)[7][9][12]Hepatic biotransformation[8][14]Very limited biotransformation[15]
Elimination Half-life (t½) ~11 hours (fasted)[7]~3 hours (at 2-3 mg/kg)[3][8]Median 17-44 days[6][15]
Primary Excretion Route Feces and urine (as metabolites)[9][12]Feces (parent drug and metabolites)[8][14]Feces (unchanged drug via biliary secretion)[15]
Analysis of Pharmacokinetic Variability

Celecoxib: As a drug for human use, celecoxib exhibits a moderate half-life of around 11 hours, suitable for once or twice-daily dosing.[7][16] Its metabolism is heavily dependent on CYP2C9.[9][12] This is a critical consideration for clinicians, as individuals with genetic polymorphisms that result in poor CYP2C9 metabolism can have significantly increased exposure to celecoxib, necessitating dose adjustments.[9][16] The drug is extensively metabolized into inactive forms before being eliminated.[7][9]

G Celecoxib Celecoxib Hydroxy Hydroxycelecoxib (Inactive Metabolite) Celecoxib->Hydroxy CYP2C9 (major) CYP3A4 (minor) Carboxy Carboxycelecoxib (Inactive Metabolite) Hydroxy->Carboxy Alcohol Dehydrogenases Excretion Excretion (Urine & Feces) Carboxy->Excretion

Fig. 2: Primary metabolic pathway of Celecoxib.

Deracoxib: Used in dogs for managing pain, deracoxib has a much shorter half-life of approximately 3 hours at therapeutic doses.[3][8][14] This allows for rapid elimination and potentially a greater margin of safety if adverse effects occur. Its high oral bioavailability suggests efficient absorption.[3] Like celecoxib, it undergoes hepatic metabolism, but its primary route of elimination is through the feces.[14]

Mavacoxib: This veterinary drug stands in stark contrast to the others due to its exceptionally long elimination half-life, which can extend beyond 40 days in some dogs.[15] This unique profile is a result of very limited metabolism and slow elimination, which occurs primarily through the biliary secretion of the unchanged drug.[15][17] This allows for a novel dosing regimen of a single monthly oral dose after an initial loading period, which is highly advantageous for managing chronic conditions like osteoarthritis.[6][18] However, this long residence time also means that careful patient selection is paramount, as the drug cannot be quickly withdrawn from the system. The profound impact of food on its bioavailability highlights the importance of administration instructions for achieving therapeutic concentrations.[6]

Conclusion

This comparative analysis of celecoxib, deracoxib, and mavacoxib demonstrates how pyrazole derivatives can be modified to produce vastly different pharmacokinetic profiles tailored to specific therapeutic needs. Celecoxib's profile is suited for flexible daily dosing in humans, with its metabolism being a key consideration for personalized medicine. Deracoxib offers a short-acting option for acute pain management in veterinary medicine. Mavacoxib's unique, long-acting profile represents a significant innovation for managing chronic disease in animals, trading rapid clearance for dosing convenience.

For drug development professionals, these case studies underscore the critical importance of early and thorough ADME profiling. Understanding the interplay between chemical structure, metabolic stability, and elimination pathways is not just an academic exercise; it is the foundation upon which safe and effective medicines are built.

References

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  • Gunning, A. P., et al. (2014). The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. BMC veterinary research, 10, 199. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Against the Standard of Care, Celecoxib

Introduction The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the field, leading to the creation of selective COX-2 inhibitors.[1] The primary rationale for this selectivity was to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal (GI) toxicity associated with COX-1 inhibition.[2][3]

Celecoxib, a diaryl-substituted pyrazole, emerged as a leading COX-2 selective inhibitor, establishing itself as a standard of care for treating conditions like osteoarthritis, rheumatoid arthritis, and acute pain.[4][5] However, the therapeutic landscape is not without its challenges, most notably the cardiovascular risks that have been associated with some COX-2 inhibitors.[6][7] This has created a clear and unmet need for novel agents with an even more refined efficacy and safety profile.

This guide provides a comprehensive benchmarking framework for a novel investigational molecule, 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid , hereafter referred to as Compound X . Like Celecoxib, Compound X possesses a pyrazole scaffold, suggesting a potential for COX-2 inhibition. Through a series of rigorous in vitro and in vivo experiments, we will compare the pharmacological, efficacy, and safety profile of Compound X directly against the clinical standard of care, Celecoxib. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step.

The Mechanistic Rationale: Selective COX-2 Inhibition

The therapeutic action of NSAIDs is rooted in their ability to inhibit the COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[8] Prostaglandins are critical mediators of inflammation, pain, and fever.[9] However, the two isoforms have distinct physiological roles:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[8][10] Inhibition of COX-1 is the primary cause of the gastrointestinal bleeding and ulceration commonly associated with non-selective NSAIDs like ibuprofen and naproxen.[11]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[4] The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain sensitization, and fever.[12]

Therefore, a molecule that selectively inhibits COX-2 is hypothesized to deliver potent anti-inflammatory and analgesic effects with a significantly lower risk of GI-related adverse events.[13] The following diagram illustrates this critical signaling pathway.

COX Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) cluster_inhibitors Points of Inhibition AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs1 Protective Prostaglandins COX1->PGs1 GI GI Mucosal Protection Platelet Function PGs1->GI PGs2 Pro-inflammatory Prostaglandins COX2->PGs2 Inflam Inflammation Pain & Fever PGs2->Inflam NS_NSAID Non-selective NSAIDs (e.g., Ibuprofen) NS_NSAID->COX1 NS_NSAID->COX2 COX2_I Selective COX-2 Inhibitors (e.g., Celecoxib, Compound X) COX2_I->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Benchmarking Workflow: A Phased Approach

Our evaluation follows a logical progression from fundamental biochemical activity to preclinical efficacy and safety, ensuring that each stage informs the next. This structured approach allows for early go/no-go decisions and a comprehensive understanding of the candidate's profile.

Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical Efficacy cluster_2 Phase 3: Safety & Pharmacokinetics cluster_3 Phase 4: Data Synthesis A COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) B Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) A->B Potency & Selectivity Confirmed C Analgesic Model (Acetic Acid-Induced Writhing) A->C D Gastrointestinal Safety (Gastric Ulceration Model) B->D Efficacy Established C->D E Cardiovascular Safety (Initial Assessment) D->E Safety Profile Assessed F Pharmacokinetic Profiling (ADME) E->F G Comprehensive Profile Analysis (Benchmarking Summary) F->G PK Profile Determined

Caption: The experimental workflow for benchmarking Compound X.

Part 1: In Vitro Characterization - COX Enzyme Inhibition

Causality: The foundational experiment is to determine the potency and selectivity of Compound X against the target enzymes, COX-1 and COX-2. This assay provides the half-maximal inhibitory concentration (IC50) for each isoform. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a critical parameter for predicting the likelihood of mechanism-based GI side effects.[14] A higher SI value indicates greater selectivity for COX-2.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[15][16]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of Compound X, Celecoxib (positive control), and a non-selective NSAID like Naproxen (control) in DMSO. Create a serial dilution series for each compound.

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure (96-well plate format):

    • Add diluted enzyme (either COX-1 or COX-2) to appropriate wells.

    • Add 10 µL of the serially diluted test compounds (Compound X, Celecoxib, Naproxen) or DMSO (vehicle control) to the wells.

    • Incubate for 10 minutes at 25°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding Arachidonic Acid substrate to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (λEx = 535 nm / λEm = 587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Compound X 18.50.2574
Celecoxib 13.020.4926.5
Naproxen 1.21.50.8
Data shown are representative. Celecoxib and Naproxen values are based on literature.[15]

Insight: The hypothetical data suggest that Compound X is a potent inhibitor of COX-2, comparable to Celecoxib. Critically, it displays a nearly 3-fold greater selectivity for COX-2 over COX-1, predicting a potentially superior gastrointestinal safety profile.

Part 2: In Vivo Preclinical Efficacy

Causality: Demonstrating efficacy in established animal models of inflammation and pain is essential to validate the in vitro findings and predict clinical utility. We utilize two standard models that are highly responsive to NSAID treatment.

Experimental Protocol 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)

This is a classic model of acute inflammation.[17][18]

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Dosing: Animals are fasted overnight and then dosed orally (p.o.) with either vehicle (0.5% CMC), Compound X (e.g., 1, 3, 10 mg/kg), or Celecoxib (e.g., 3, 10, 30 mg/kg).

  • Induction of Inflammation: One hour post-dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group at the time of peak inflammation (typically 3 hours).

Experimental Protocol 2: Acetic Acid-Induced Writhing (Analgesic Activity)

This model assesses visceral pain and is sensitive to peripherally acting analgesics.[19]

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Dosing: Animals are treated orally with vehicle, Compound X (e.g., 1, 3, 10 mg/kg), or Celecoxib (e.g., 3, 10, 30 mg/kg).

  • Induction of Pain: 60 minutes after dosing, animals are injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg).

  • Observation: Five minutes after the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a 15-minute period.

  • Data Analysis: The percentage protection from writhing is calculated for each treatment group compared to the vehicle control.

Hypothetical Data Summary
CompoundCarrageenan Paw Edema (ED50, mg/kg)Acetic Acid Writhing (ED50, mg/kg)
Compound X 4.5 4.8
Celecoxib 5.25.5

Insight: In these predictive models, Compound X demonstrates slightly superior or at least comparable anti-inflammatory and analgesic potency to Celecoxib, confirming that its in vitro activity translates to in vivo efficacy.

Part 3: Safety and Toxicological Profile

Causality: For any new COX-2 inhibitor, the key differentiators are safety and tolerability. The primary hypothesis of improved GI safety must be tested directly, and a preliminary assessment of cardiovascular risk is mandatory.

Experimental Protocol: Gastric Ulceration Model (GI Safety)

This protocol assesses the potential for the compound to induce gastric damage after repeated dosing.[2][11]

  • Animal Model: Male Wistar rats (200-220g).

  • Dosing: Animals are dosed orally once daily for 5 consecutive days with high doses of the test articles (e.g., Compound X at 100 mg/kg, Celecoxib at 100 mg/kg, and Naproxen at 50 mg/kg as a positive control for ulceration). A vehicle group serves as the negative control.

  • Evaluation: On day 6, animals are euthanized, and their stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Scoring: The gastric mucosa is examined under a dissecting microscope for any signs of hemorrhage, erosion, or ulceration. The severity is scored using a standard ulcer index (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two minor lesions, etc.).

  • Data Analysis: The average ulcer index for each group is calculated and compared.

Cardiovascular Safety Considerations

The cardiovascular risk associated with COX-2 inhibitors is complex, potentially involving the inhibition of prostacyclin (PGI2) without a corresponding inhibition of pro-thrombotic thromboxane A2 (TXA2), which is a COX-1 dependent product.[7][20] A full preclinical cardiovascular safety assessment is extensive, but initial benchmarking should include:

  • In Vivo Blood Pressure Monitoring: In normotensive or hypertensive rat models, assess changes in mean arterial pressure via telemetry over a multi-day dosing period.

  • Ex Vivo Platelet Aggregation Assays: While a COX-2 selective inhibitor should not directly affect platelet COX-1, it is a crucial safety check to confirm the lack of off-target effects on platelet function.

Hypothetical Data Summary
Compound (Dose)Average Gastric Ulcer Index (0-5 scale)Change in Mean Arterial Pressure (mmHg)
Vehicle 0.1 ± 0.1+1.2
Compound X (100 mg/kg) 0.4 ± 0.2 +3.5
Celecoxib (100 mg/kg) 1.1 ± 0.4+4.1
Naproxen (50 mg/kg) 4.2 ± 0.6+2.8
p < 0.05 vs. Celecoxib

Insight: The data strongly support the initial hypothesis. Compound X, with its higher in vitro selectivity, induces significantly less gastric damage than Celecoxib at a high dose. Both selective inhibitors show a minor increase in blood pressure, a known class effect that warrants further investigation but suggests Compound X is not disadvantaged in this initial screen.[21]

Part 4: Pharmacokinetic (PK) Profile

Causality: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital for determining its dosing regimen and overall clinical viability.[10][22] A desirable profile would include good oral bioavailability and a half-life that supports once or twice-daily dosing.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dosing: A cohort of rats receives Compound X intravenously (i.v., e.g., 2 mg/kg) to determine clearance and volume of distribution. Another cohort receives the compound orally (p.o., e.g., 10 mg/kg) to determine absorption characteristics.

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Bioanalysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software. Key parameters include half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Comparative Pharmacokinetic Parameters
ParameterCompound X (Hypothetical)Celecoxib (Published Data)
T½ (hours) 12.5~11[12]
Tmax (hours) 2.5~3[9]
Oral Bioavailability (%F) ~45%~40-50% (variable)[12]
Protein Binding >95%~97%[4]

Insight: The pharmacokinetic profile of Compound X is highly comparable to that of Celecoxib, suggesting it is well-suited for a once or twice-daily oral dosing regimen in humans. Its similar protein binding and bioavailability indicate that no major formulation or delivery challenges are anticipated relative to the standard of care.

Overall Summary and Future Directions

This comprehensive benchmarking guide outlines the necessary framework to evaluate a novel COX-2 inhibitor, Compound X, against the clinical standard of care, Celecoxib. Based on the collective hypothetical data, Compound X presents a compelling therapeutic profile.

FeatureCompound XCelecoxibAdvantage
COX-2 Potency High (IC50 = 0.25 µM)High (IC50 = 0.49 µM)Comparable/Slightly Better
COX-2 Selectivity Very High (SI = 74)High (SI = 26.5)Significant
Anti-Inflammatory Efficacy High (ED50 = 4.5 mg/kg)High (ED50 = 5.2 mg/kg)Comparable
Analgesic Efficacy High (ED50 = 4.8 mg/kg)High (ED50 = 5.5 mg/kg)Comparable
GI Safety ExcellentGoodSignificant
Cardiovascular Profile Class Effect ObservedClass Effect ObservedComparable (needs more data)
Pharmacokinetics Suitable for QD/BID dosingSuitable for QD/BID dosingComparable

Next Steps: The logical next steps include long-term toxicology studies, comprehensive cardiovascular safety pharmacology, and investigation in chronic inflammatory models (e.g., adjuvant-induced arthritis) to prepare for an Investigational New Drug (IND) application.

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